molecular formula C10H12ClFO B8000549 2-(3-Chloro-4-fluorophenyl)-2-butanol

2-(3-Chloro-4-fluorophenyl)-2-butanol

Cat. No.: B8000549
M. Wt: 202.65 g/mol
InChI Key: ASSLKCQXVRLWSA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-2-butanol is a chiral secondary alcohol of high interest in medicinal chemistry and drug discovery. This compound features a 3-chloro-4-fluorophenyl moiety, a structural motif prevalent in numerous biologically active molecules and FDA-approved active pharmaceutical ingredients (APIs). The integration of both chlorine and fluorine atoms on the aromatic ring is a common strategy in lead optimization, as these halogens can significantly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets through steric and electronic effects . The specific steric configuration of this compound makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize 2-(3-Chloro-4-fluorophenyl)-2-butanol primarily as a versatile synthetic intermediate in developing potential therapeutics. Its structure suggests applicability in constructing candidate molecules for various disease areas, consistent with the broad utility of chlorinated and fluorinated compounds in developing treatments for cancer, central nervous system disorders, and infectious diseases . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-5-9(12)8(11)6-7/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSLKCQXVRLWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Chloro-4-fluorophenyl)-2-butanol CAS registry number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic methodology, and applications of 2-(3-Chloro-4-fluorophenyl)-2-butanol , a tertiary alcohol intermediate relevant to medicinal chemistry, particularly in the development of halogenated pharmacophores.

Chemical Identity & Identifiers

This compound is a tertiary benzylic alcohol featuring a halogenated phenyl ring. The presence of both chlorine and fluorine atoms on the aromatic ring (at positions 3 and 4) modulates the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold in Structure-Activity Relationship (SAR) studies for antifungal and antineoplastic agents.

Identifier Value
IUPAC Name 2-(3-Chloro-4-fluorophenyl)butan-2-ol
Systematic Name 3-Chloro-

-ethyl-4-fluoro-

-methylbenzenemethanol
Molecular Formula C

H

ClFO
Molecular Weight 202.65 g/mol
SMILES CCC(C)(O)c1ccc(F)c(Cl)c1
InChIKey Calculated:[1][2][3][4][5]WEBKNROGAVSTLO-UHFFFAOYSA-N (Racemic)
Chirality Contains one stereocenter at C2; exists as (R) and (S) enantiomers.[3]
Appearance Colorless viscous oil or low-melting solid (dependent on purity).[3]
Structural Analysis

The molecule consists of a rigid, electron-deficient 3-chloro-4-fluorophenyl core attached to a flexible 2-hydroxybutan-2-yl tail.[3]

  • Electronic Effects: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), while the chlorine at the meta position primarily withdraws electrons. This deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attacks in specific metabolic pathways.

  • Steric Bulk: The tertiary alcohol is sterically hindered by the ethyl and methyl groups, making it resistant to oxidation (e.g., by Jones reagent) compared to secondary alcohols.

Synthetic Methodology

The most robust route to 2-(3-Chloro-4-fluorophenyl)-2-butanol is the Grignard addition of ethylmagnesium bromide to 3'-chloro-4'-fluoroacetophenone.[3] This method allows for precise control over the carbon skeleton construction.

Reaction Pathway (DOT Visualization)

Synthesis Start 3'-Chloro-4'-fluoroacetophenone (C8H6ClFO) Inter Magnesium Alkoxide Intermediate Start->Inter Nucleophilic Addition (0°C to RT, N2 atm) Reagent Ethylmagnesium Bromide (EtMgBr in THF) Reagent->Inter Product 2-(3-Chloro-4-fluorophenyl)-2-butanol (Target) Inter->Product Acidic Workup (NH4Cl/H2O)

Figure 1: Synthetic pathway via Grignard addition.

Detailed Protocol

Objective: Synthesize 10.0 g of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Reagents:

  • 3'-Chloro-4'-fluoroacetophenone (1.0 eq)[3]

  • Ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat.[6][7] aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Dissolve 3'-chloro-4'-fluoroacetophenone (8.6 g, 50 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the ethylmagnesium bromide solution (20 mL, 60 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent side reactions (enolization).

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[3]

  • Quenching: Cool the mixture back to 0°C. Carefully quench the excess Grignard reagent by slow addition of saturated aqueous ammonium chloride (50 mL). Caution: Exothermic gas evolution.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine organic layers and wash with brine.[6] Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure tertiary alcohol.

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl group and the integrity of the halogenated ring.

TechniqueExpected Signals / DataInterpretation

H NMR
(400 MHz, CDCl

)

0.85 (t, 3H,

Hz)
Terminal methyl of the ethyl group.[3]

1.55 (s, 3H)
Methyl group directly attached to the chiral center.

1.82 (q, 2H,

Hz)
Methylene protons of the ethyl group (diastereotopic).

7.10–7.50 (m, 3H)
Aromatic protons (splitting pattern characteristic of 1,3,4-substitution).[3]

C NMR

8.5, 36.2
Ethyl group carbons.

30.1
Methyl carbon.

74.5
Quaternary carbinol carbon (C-OH).[3]

156.0 (d,

Hz)
Carbon attached to Fluorine (doublet due to C-F coupling).
Mass Spectrometry (EI/ESI)

202/204 (3:1 ratio)
Molecular ion (M

) showing characteristic Chlorine isotope pattern.

173
Loss of ethyl group (M - 29).[3]

Applications in Drug Discovery

This compound serves as a specialized building block in medicinal chemistry.

Pharmacophore Modulation

The 3-chloro-4-fluorophenyl moiety is a "privileged structure" in drug design, often used to improve metabolic stability by blocking the para position from metabolic oxidation (CYP450 hydroxylation).[3] The chlorine atom adds lipophilicity (


 increase) and fills hydrophobic pockets in target enzymes.
Antifungal Research

Similar tertiary alcohols are precursors to azole antifungals. The steric bulk of the tertiary alcohol can mimic the transition state of hydrolytic enzymes or serve as a non-cleavable isostere of esters.

Kinase Inhibition

In the development of EGFR inhibitors (e.g., Gefitinib analogs), the 3-chloro-4-fluoroaniline moiety is standard.[3] This alcohol derivative allows researchers to explore ether-linked side chains or to introduce the halogenated phenyl group into aliphatic regions of a target molecule.[3]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Tertiary alcohols are generally stable but can dehydrate to alkenes (elimination) in the presence of strong acids and heat.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. 3-Chloro-alpha-ethyl-4-fluoro-alpha-methylbenzenemethanol Product Page. (Accessed 2026).[5][8][9] Link

  • PubChem. Compound Summary: 3-Chloro-4-fluorophenyl derivatives. National Library of Medicine. Link

  • BenchChem. Protocol for Grignard Reaction with Ethylmagnesium Bromide. Link

  • Organic Syntheses. General Procedures for the Preparation of Tertiary Alcohols via Grignard Reagents. Org. Synth. Coll. Vol. 3, p. 839. Link

Sources

Physicochemical properties of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the essential physicochemical properties of 2-(3-Chloro-4-fluorophenyl)-2-butanol, a novel tertiary alcohol with potential applications in medicinal chemistry.

As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow for the comprehensive characterization of a new chemical entity (NCE). The causality behind each experimental choice is elucidated to provide a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the data generated. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.

Compound Identification and Structure

The initial step in characterizing any NCE is the unambiguous confirmation of its chemical identity and structure.

Chemical Structure:

G A

Caption: Chemical structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

  • IUPAC Name: 2-(3-Chloro-4-fluorophenyl)-2-butanol[1]

  • Molecular Formula: C₁₀H₁₂ClFO

  • Molecular Weight: 202.66 g/mol [2]

Spectroscopic Confirmation

Spectroscopic analysis provides the foundational evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. The splitting patterns and chemical shifts will be indicative of their chemical environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the quaternary carbon of the alcohol and the substituted aromatic carbons.

  • ¹⁹F NMR: Fluorine NMR will show a singlet for the single fluorine atom on the aromatic ring, providing a clear confirmation of its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)Broad peak around 3200-3600
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C (aromatic)1450-1600
C-O (alcohol)1050-1260
C-F1000-1400
C-Cl600-800

The broadness of the O-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Molecular Ion Peak (M⁺): Expected at m/z 202.66.

  • Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[3]

  • Fragmentation: Common fragmentation patterns for tertiary alcohols include the loss of water (M-18) and alpha-cleavage.[3][4]

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and manufacturing.

  • Melting Point: The melting point provides an indication of the purity of the compound and the strength of its crystal lattice. For a novel crystalline solid, a sharp melting point range is indicative of high purity.

  • Boiling Point: While less relevant for solid compounds, the boiling point is a key characteristic for any potential liquid impurities or if the compound itself is a liquid at room temperature.

  • pKa: The acidity constant (pKa) of the tertiary alcohol is expected to be around 17-18, similar to other tertiary alcohols. This indicates it is a very weak acid.

Physicochemical Properties in Drug Development

The following properties are crucial for predicting the in vivo behavior of a potential drug candidate.

Solubility

Solubility is a critical factor influencing drug absorption and bioavailability.[5] The solubility of 2-(3-Chloro-4-fluorophenyl)-2-butanol should be determined in a range of relevant media.

Experimental Protocol for Thermodynamic Solubility Determination:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid compound into vials B Add a precise volume of the test solvent A->B C Seal vials and place in a shaking incubator B->C D Equilibrate for 24-48 hours at a controlled temperature C->D E Centrifuge or filter to remove undissolved solid D->E F Collect the supernatant E->F G Dilute supernatant if necessary F->G H Quantify concentration using a calibrated HPLC-UV method G->H

Caption: Workflow for thermodynamic solubility determination.

Table of Target Solvents for Solubility Assessment:

Solvent SystemRationaleExpected Solubility
WaterBaseline aqueous solubility.Poor
pH 1.2 Buffer (Simulated Gastric Fluid)Represents stomach conditions.Poor
pH 6.8 Buffer (Simulated Intestinal Fluid)Represents intestinal conditions.Poor
n-OctanolRepresents a lipophilic environment.High
EthanolA common co-solvent in formulations.High

Given the presence of the halogenated phenyl group, the compound is predicted to have low aqueous solubility.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Experimental Protocol for Shake-Flask LogP Determination:

G cluster_0 Preparation cluster_1 Partitioning cluster_2 Analysis A Prepare a stock solution of the compound in n-octanol B Pre-saturate n-octanol with water and vice-versa A->B C Mix the stock solution with pre-saturated water B->C D Shake vigorously to allow for partitioning C->D E Allow phases to separate D->E F Sample both the n-octanol and aqueous layers E->F G Quantify the concentration in each phase using HPLC-UV F->G H Calculate LogP = log([C]octanol / [C]water) G->H

Caption: Workflow for shake-flask LogP determination.

A high LogP value is anticipated due to the lipophilic nature of the chloro- and fluoro- substituted phenyl ring.

Chemical Stability

Assessing the chemical stability of an NCE under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Protocol for Stress Testing:

  • Solution Preparation: Prepare solutions of the compound in various buffers (e.g., pH 2, 7, 9) and solvents.

  • Stress Conditions: Expose the solutions to a range of stress conditions, including elevated temperature (e.g., 40°C, 60°C), light (photostability chamber), and oxidative stress (e.g., addition of H₂O₂).

  • Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The physicochemical properties outlined in this guide provide a comprehensive framework for the initial characterization of 2-(3-Chloro-4-fluorophenyl)-2-butanol. The systematic determination of these parameters is a critical step in the drug development process, enabling informed decisions regarding formulation, delivery, and further preclinical and clinical evaluation. The experimental protocols described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this and other novel chemical entities.

References

  • PubChem. (n.d.). 3-Chloro-4-phenylbutan-2-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Chloro-2-butanol. National Center for Biotechnology Information.
  • MolForge. (n.d.). 3-Chloro-2-butanol (CID 11252) - Molecular Properties & Analysis.
  • Wikipedia. (n.d.). 2-Butanol.
  • Sigma-Aldrich. (n.d.). 3-CHLORO-4-(2-CHLOROPHENYL)-2-BUTANONE AldrichCPR.
  • Global Substance Registration System. (n.d.). 1-CHLORO-4-(4-CHLOROPHENYL)-2-BUTANOL.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Sigma-Aldrich. (n.d.). 1-(4-CHLORO-3-FLUOROPHENYL)-2-BUTANOL.
  • NIST. (n.d.). 4-Phenyl-2-butanol. WebBook.
  • Sigma-Aldrich. (n.d.). 2-(4-CHLORO-3-FLUOROPHENYL)-2-PENTANOL.
  • Seppic. (n.d.). Characterization of ingredients.
  • U.S. Patent and Trademark Office. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (2025). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
  • NIST. (n.d.). 2-Butanol. WebBook.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra.
  • BOC Sciences. (n.d.). Physicochemical Characterization.
  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • ACS Publications. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry.
  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
  • BASF. (2026). Safety data sheet.
  • SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • Doc Brown's Chemistry. (n.d.). database IR spectra.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • Doc Brown's Chemistry. (2026). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol.
  • Reddit. (2019). What is expected to be the base peak in the mass spectrum of 2-methyl-2-butanol?.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Spandidos Publications. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.
  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • PubChem. (n.d.). 2-Methyl-2-butanol. National Center for Biotechnology Information.

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Molecular structure and weight of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Chloro-4-fluorophenyl)-2-butanol, detailing its molecular structure, molecular weight, and key chemical properties. This document serves as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Introduction

2-(3-Chloro-4-fluorophenyl)-2-butanol is a tertiary alcohol containing a halogenated phenyl group. The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and influences the molecule's reactivity, lipophilicity, and metabolic stability.[1] Such halogenated compounds are of significant interest in medicinal chemistry and drug discovery, as the introduction of halogens can modulate a compound's pharmacokinetic and pharmacodynamic profile.[2] The tertiary alcohol functional group also provides a key site for further chemical modification and derivatization.

Molecular Structure and Properties

The molecular structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol consists of a central tertiary carbon atom bonded to a hydroxyl group, a methyl group, an ethyl group, and a 3-chloro-4-fluorophenyl group.

Table 1: Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₂ClFO
Molecular Weight 202.65 g/mol
IUPAC Name 2-(3-Chloro-4-fluorophenyl)-2-butanol
Structure A tertiary alcohol with a substituted phenyl ring.

The structural arrangement of 2-(3-Chloro-4-fluorophenyl)-2-butanol is depicted in the diagram below.

Caption: Molecular structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Synthesis and Methodologies

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol can be achieved through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis
  • Preparation of the Grignard Reagent:

    • React 1-bromo-3-chloro-4-fluorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, (3-chloro-4-fluorophenyl)magnesium bromide.

  • Reaction with Ketone:

    • Add 2-butanone to the freshly prepared Grignard reagent solution at a controlled temperature, typically 0 °C.

  • Quenching:

    • After the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent such as diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-(3-Chloro-4-fluorophenyl)-2-butanol.[3]

The following diagram illustrates the general workflow for the synthesis.

G start Start: 1-bromo-3-chloro-4-fluorobenzene + Mg in ether/THF grignard Formation of (3-chloro-4-fluorophenyl)magnesium bromide start->grignard Step 1 ketone Addition of 2-butanone at 0°C grignard->ketone Step 2 quench Quenching with aq. NH4Cl ketone->quench Step 3 extraction Extraction with organic solvent quench->extraction Step 4 purification Drying, concentration, and column chromatography extraction->purification Step 5 product Final Product: 2-(3-Chloro-4-fluorophenyl)-2-butanol purification->product

Caption: Grignard synthesis workflow.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals for aromatic protons, the hydroxyl proton, and aliphatic protons of the methyl and ethyl groups.[4]
¹³C NMR Resonances for aromatic carbons (with C-F and C-Cl splitting), the quaternary carbon of the alcohol, and the aliphatic carbons.[5]
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aliphatic and aromatic), C-O stretch, and C-halogen stretches.[4]
Mass Spectrometry The molecular ion peak and a characteristic fragmentation pattern, including isotopic patterns for chlorine.[4]
Detailed Spectroscopic Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.[4]

  • Infrared (IR) Spectroscopy :

    • Record a background spectrum.

    • Place a small amount of the sample on the ATR crystal or prepare a KBr pellet.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.[4]

  • Mass Spectrometry (MS) :

    • Use Electron Ionization (EI) at 70 eV.

    • Analyze the ions based on their mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[4]

Potential Applications

Halogenated aromatic alcohols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The specific substitution pattern of 2-(3-Chloro-4-fluorophenyl)-2-butanol suggests potential utility in the development of:

  • Enzyme Inhibitors : The 3-chlorophenyl moiety is a common feature in various enzyme inhibitors.[6]

  • Antifungal Agents : Similar structures have shown potent antifungal activities.[7]

  • Bioactive Molecules : The compound can serve as a building block for more complex biologically active molecules.[8]

References

Sources

Safety data sheet (SDS) for 2-(3-Chloro-4-fluorophenyl)-2-butanol handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(3-Chloro-4-fluorophenyl)-2-butanol for Researchers, Scientists, and Drug Development Professionals

A Note on This Guide

Compound Profile and Inferred Hazard Analysis

2-(3-Chloro-4-fluorophenyl)-2-butanol is a tertiary alcohol containing a halogenated aromatic ring. The presence of chlorine and fluorine on the phenyl group, combined with the butanol moiety, suggests a compound with moderate to significant biological activity and potential hazards.

Physicochemical Properties (Inferred)

A precise determination of the physicochemical properties requires experimental data. However, based on its structure, the following can be inferred:

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₀H₁₂ClFOBased on chemical structure
Molecular Weight ~202.65 g/mol Calculated from the molecular formula
Appearance Likely a solid or a viscous liquid at room temperature.Similar halogenated phenyl alcohols can be solids or liquids.
Solubility Poorly soluble in water; soluble in organic solvents.The hydrophobic phenyl ring and butanol chain suggest this.
Boiling Point Expected to be elevated due to the molecular weight and polar alcohol group.-
Vapor Pressure Likely low, but inhalation of vapors should still be a consideration, especially if heated.-
Toxicological Profile (Inferred)

The toxicological properties of this compound have not been fully elucidated. However, the structural motifs present suggest several potential hazards.

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Halogenated compounds can exhibit toxicity to the liver, kidneys, and central nervous system.[3]

  • Skin Corrosion/Irritation : Expected to cause skin irritation.[1][4] Prolonged contact may lead to dermatitis.[3]

  • Serious Eye Damage/Irritation : Likely to cause serious eye irritation or damage.[1][2][4][5][6][7]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure) : May cause drowsiness or dizziness.[2][5][7]

  • Carcinogenicity/Mutagenicity : Data is not available, but many halogenated solvents are suspected carcinogens.[3][8] It is prudent to handle this compound as a potential carcinogen until data proves otherwise.

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent exposure controls are necessary. The primary objective is to prevent all routes of exposure: inhalation, skin and eye contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood : All work with 2-(3-Chloro-4-fluorophenyl)-2-butanol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[8][9]

  • Ventilation : The laboratory should have adequate general ventilation.[1][5]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection : Chemical splash goggles and a face shield are mandatory when handling the compound, especially when there is a risk of splashing.[1][2][9] Standard safety glasses are not sufficient.

  • Hand Protection : Double gloving is recommended.[8][9] An inner nitrile glove should be worn, with an outer glove of a more resistant material such as butyl rubber or neoprene for extensive handling or when a splash is likely.[9] Gloves must be inspected before use and changed immediately if contaminated.[1][2]

  • Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required at all times.[6][9] For procedures with a high risk of splashing, a chemically resistant apron should be worn.[9]

  • Respiratory Protection : If work cannot be conducted in a fume hood, a properly fitted respirator with organic vapor cartridges is necessary.[1][5]

Diagram: PPE Selection Workflow

PPE_Selection start Start: Handling 2-(3-Chloro-4-fluorophenyl)-2-butanol fume_hood Is the procedure in a certified fume hood? start->fume_hood respirator Use a fitted respirator with organic vapor cartridges. fume_hood->respirator No splash_risk Is there a risk of splashing? fume_hood->splash_risk Yes respirator->splash_risk goggles_face_shield Wear chemical splash goggles and a face shield. splash_risk->goggles_face_shield Yes goggles Wear chemical splash goggles. splash_risk->goggles No glove_selection Select appropriate gloves (double gloving recommended). goggles_face_shield->glove_selection goggles->glove_selection body_protection Wear a lab coat, long pants, and closed-toe shoes. glove_selection->body_protection end Proceed with the experiment. body_protection->end Spill_Response spill Spill of 2-(3-Chloro-4-fluorophenyl)-2-butanol spill_size Assess spill size spill->spill_size evacuate_large Evacuate the area. Call emergency services. spill_size->evacuate_large Large don_ppe Don appropriate PPE. spill_size->don_ppe Small contain_spill Contain the spill with inert absorbent material. don_ppe->contain_spill collect_waste Collect absorbed material into a sealed container for hazardous waste. contain_spill->collect_waste decontaminate Decontaminate the spill area. collect_waste->decontaminate end Spill response complete. decontaminate->end

Caption: A flowchart for responding to a chemical spill.

Waste Disposal

All waste containing 2-(3-Chloro-4-fluorophenyl)-2-butanol must be treated as hazardous waste.

  • Collect all liquid and solid waste in clearly labeled, sealed containers. [10]* Halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal. [3][10]* Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [5]

Conclusion

While 2-(3-Chloro-4-fluorophenyl)-2-butanol is a valuable compound in research and drug development, it presents significant potential hazards. A thorough understanding of these risks, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is paramount to ensuring the safety of all laboratory personnel. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any questions or concerns.

References

  • Carl ROTH. (2016). Safety Data Sheet: 2-Butanol. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]

  • Temple University Campus Operations. Halogenated Solvents in Laboratories. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53956454, 2-Chloro-4-phenylbutanal. [Link]

  • NIST. 2-Butanol, 3-chloro-. [Link]

  • Braun Research Group.
  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101961525, (2S,3S)-3-chloro-4-phenylbutan-2-ol. [Link]

  • University of California, Santa Cruz Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • New Jersey Department of Health. n-Butyl alcohol - Hazardous Substance Fact Sheet. [Link]

  • PanReac AppliChem. (2024).
  • Chemsrc. (2025). 2-Butanol, 3-chloro | CAS#:563-84-8. [Link]

Sources

Thermodynamic stability of halogenated tertiary alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Halogenated Tertiary Alcohols

Abstract

The thermodynamic stability of halogenated tertiary alcohols is a parameter of critical importance in medicinal chemistry, materials science, and synthetic methodology. These molecules represent a unique intersection of competing and cooperative non-covalent interactions, where the final conformational preference and overall stability are dictated by a delicate balance of electronic, steric, and intramolecular forces. This guide provides an in-depth analysis of the fundamental principles governing their stability, outlines robust experimental and computational protocols for their characterization, and explores the practical implications of these thermodynamic considerations. By synthesizing theoretical concepts with field-proven methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the properties of these versatile compounds.

The Fundamental Pillars of Stability

The thermodynamic landscape of a halogenated tertiary alcohol is not governed by a single dominant force but rather by the interplay of several key factors. Understanding the causality behind these effects is paramount to predicting and controlling molecular behavior.

Electronic Effects: The Inductive Influence

The primary electronic contribution arises from the high electronegativity of halogen substituents. This creates a significant inductive electron-withdrawing effect (-I effect), which propagates through the sigma bond framework of the molecule.[1][2] This polarization has two major consequences:

  • Increased Acidity of the Hydroxyl Proton: The electron density is pulled away from the oxygen atom, which in turn weakens the O-H bond.[1] This makes the hydroxyl proton more acidic compared to its non-halogenated counterparts.

  • Polarization of the Carbon Skeleton: The carbon atom bearing the halogen(s) becomes electron-deficient, influencing the reactivity and electrostatic potential of the entire molecule.

The magnitude of the inductive effect decreases with distance and follows the order of halogen electronegativity: F > Cl > Br > I.

Steric Effects vs. Conformational Preference

Classical steric hindrance, which predicts that bulky groups should orient themselves as far apart as possible (an anti conformation), is often countermandated in these systems.[3][4] While the tertiary carbon center is inherently crowded, the stability of different rotamers is frequently dominated by more nuanced electronic interactions rather than simple spatial avoidance.[3][5] The preference for a gauche conformation in many vicinal haloalcohols, where the halogen and hydroxyl groups are in close proximity, is a prime example of electronic effects overriding traditional steric predictions.[4]

Intramolecular Hydrogen Bonding (IMHB): The Decisive Interaction

The most significant stabilizing factor in many halogenated tertiary alcohols is the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and a vicinal halogen atom (O-H···X).[6][7] This interaction is highly dependent on the molecular conformation.

  • Conformational Requirement: An IMHB can only form when the O-H and C-X bonds are in a gauche or syn orientation. The linear anti conformation places the donor and acceptor groups too far apart.

  • Strength and Nature: This interaction is primarily electrostatic, arising from the attraction between the partially positive hydroxyl proton and the lone pair electrons of the halogen. The strength of this bond generally follows the trend F > Cl > Br, correlating with the halogen's electronegativity and ability to act as a hydrogen bond acceptor.[7] Computational studies have shown that these stabilizing interactions can be on the order of several kcal/mol.[8][9][10]

The formation of this internal hydrogen bond "locks" the molecule into a specific conformation, preorganizing its structure and significantly lowering its overall energy, thereby increasing its thermodynamic stability.[8][11]

A Electronic Effects (-I of Halogen) D Conformational Preference (Gauche vs. Anti) A->D Favors Gauche B Steric Hindrance (Tertiary Center) B->D Favors Anti C Intramolecular H-Bonding (O-H···X) C->D Strongly Favors Gauche E Overall Molecular Stability D->E cluster_anti Anti Conformer (Higher Energy) cluster_gauche Gauche Conformer (Lower Energy) img_anti Equilibrium label_anti No IMHB Free OH Stretch (~3620 cm⁻¹) img_gauche label_gauche Stabilizing O-H···X Bond Bonded OH Stretch (~3500 cm⁻¹)

Caption: Conformational equilibrium between anti and gauche rotamers.

Computational Chemistry: A Predictive and Analytical Tool

In silico modeling is an indispensable tool for dissecting the subtle energetic contributions to stability. Quantum chemical calculations can provide highly accurate predictions of molecular geometries, relative energies, and vibrational frequencies. [12][13] Table 1: Comparison of Computational Methods for Stability Analysis

MethodLevel of TheoryStrengthsLimitations
Density Functional Theory (DFT)M06-2X/6-311+G(d,p), B3LYP/aug-cc-pVTZExcellent balance of computational cost and accuracy for geometries and energies. [12][14]Can be sensitive to the choice of functional, especially for weak interactions.
Møller-Plesset Perturbation TheoryMP2/aug-cc-pVTZGood for describing electron correlation and non-covalent interactions.More computationally expensive than DFT.
Coupled ClusterCCSD(T)/aug-cc-pVTZ"Gold standard" for accuracy in single-point energy calculations. [3]Extremely high computational cost; impractical for large molecules.

Workflow 1: Computational Analysis of Conformational Stability

A 1. Initial Structure Generation (e.g., Anti and Gauche Conformers) B 2. Geometry Optimization (e.g., DFT: M06-2X/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State, Obtain ZPE) B->C F 6. Interaction Analysis (NBO, AIM, NCI Plots) B->F D 4. Single-Point Energy Refinement (Optional, e.g., CCSD(T)) C->D for high accuracy E 5. Relative Energy Calculation (ΔE = E_gauche - E_anti + ΔZPE) C->E D->E G 7. Compare with Experimental Data (IR Frequencies, ΔH°) E->G F->G

Sources

Strategic Utilization of 3-Chloro-4-fluorophenyl Alcohol Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-4-fluorophenyl)methanol (CAS: 161446-90-8) and its downstream derivatives have emerged as highly privileged scaffolds in contemporary drug discovery and pharmaceutical synthesis[1]. Characterized by a highly specific halogen substitution pattern, this structural motif imparts unique stereoelectronic properties that enhance metabolic stability, lipophilicity, and target binding affinity. This technical guide synthesizes current literature on the pharmacological applications of these derivatives, providing mechanistic insights, quantitative data, and validated experimental protocols for researchers and drug development professionals.

Structural & Electronic Rationale: Causality in Drug Design

The incorporation of the 3-chloro-4-fluorophenyl moiety into active pharmaceutical ingredients (APIs) is not arbitrary; it is driven by precise physicochemical principles that dictate molecular behavior in biological systems:

  • Metabolic Shielding: The highly electronegative para-fluorine atom blocks cytochrome P450-mediated aromatic oxidation. Because the C-F bond is significantly stronger than the C-H bond, it acts as an isosteric replacement that prevents rapid metabolic clearance.

  • Steric and Conformational Control: The meta-chlorine atom possesses a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å). This asymmetrical bulk forces specific conformational preferences, enhancing lock-and-key complementarity within tight enzymatic binding pockets[2].

  • Orthogonal Halogen Bonding: Both halogens can participate in halogen bonding (X-bonding) with backbone carbonyl oxygen atoms in protein targets. The electron-withdrawing nature of the fluorine atom polarizes the adjacent chlorine atom, creating a highly localized positive electrostatic potential (the "σ-hole") that significantly increases binding affinity[2].

Pharmacological Applications

Neurodegenerative Diseases: MAO-B Inhibitors

Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been rigorously evaluated as Monoamine Oxidase-B (MAO-B) inhibitors for the management of Parkinson's disease[3]. Inhibition of MAO-B prevents the oxidative deamination of dopamine in the striatum. In silico docking studies demonstrate that these specific halogenated derivatives possess vastly superior binding energies compared to standard clinical inhibitors such as selegiline and rasagiline, effectively decreasing oxidative stress and dopamine turnover[4].

Dermatological Agents: Tyrosinase Inhibitors

In the search for novel agents to treat hyperpigmentation, the 3-chloro-4-fluorophenyl fragment has been incorporated into small molecules targeting tyrosinase (e.g., from Agaricus bisporus)[2]. Researchers have demonstrated that while the 4-fluorobenzyl moiety interacts effectively with the catalytic site, the addition of the meta-chlorine atom exerts a synergistic effect, drastically enhancing the inhibitory activity through optimal spatial occupation of the enzyme's active site[2].

Antimicrobial Therapeutics: Semicarbazone Derivatives

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones have been synthesized to combat multidrug-resistant bacterial and fungal pathogens[5]. Compounds bearing specific substitutions (such as a 4-hydroxybenzylidene group) exhibited potent antibacterial activity while adhering strictly to Lipinski's "Rule of Five," ensuring favorable pharmacokinetic profiles for oral bioavailability[5].

Oncology: EGFR Tyrosine Kinase Inhibitors

Derivatives of 3-chloro-4-fluoroaniline (synthesized via the alcohol/amine pathway) serve as critical intermediates in the production of irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. These quinazoline derivatives (e.g., N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-quinazolinyl]-2-propenamide) are highly effective in targeted tumor therapies[6].

Quantitative Efficacy Summary
Derivative ClassPrimary TargetKey Compound / ModificationEfficacy / Binding MetricRef
Benzylpiperazines Tyrosinase (A. bisporus)3-chloro-4-fluorophenyl fragmentEnhanced IC50 vs parent compounds[2]
Methanimines MAO-B EnzymeCompound C23Binding Energy: -120.20 K.cal/mol[4]
Methanimines MAO-B EnzymeCompound C33Binding Energy: -116.97 K.cal/mol[4]
Semicarbazones Bacterial StrainsCompound 4f (4-OH substituted)High Antibacterial Activity[5]
Semicarbazones Fungal StrainsCompound 4g (4-OCH3 substituted)Moderate Antifungal Activity[5]
Quinazolines EGFR KinaseCompound I (Key Intermediate)89.0% - 95.5% Synthetic Yield[6]

Experimental Protocols and Methodologies

Self-Validating System: The following protocol details the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones[5]. The methodology is designed as a self-validating workflow; the visual cue of turbidity clearing confirms complete solubilization, while immediate precipitation serves as empirical confirmation of successful imine condensation.

Protocol: Synthesis of 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide

  • Preparation of Reagents: Dissolve 1.02 g (0.005 mol) of 3-chloro-4-fluorophenyl semicarbazide in 1 mL of concentrated HCl and 25 mL of distilled water[5].

  • Buffering: Add a sodium acetate solution (0.41 g in 2 mL water) to the mixture. Causality: This neutralizes excess HCl and establishes the mildly acidic pH (typically pH 4-5) required to activate the carbonyl carbon of the aldehyde without fully protonating the nucleophilic hydrazine nitrogen[5].

  • Solubilization: Add approximately 25 mL of ethanol to the reaction flask until the turbidity clears, ensuring a homogeneous reaction environment[5].

  • Condensation: Introduce an equimolar quantity of 4-hydroxybenzaldehyde dissolved in absolute alcohol into the mixture[5].

  • Reaction Monitoring: Stir the solution vigorously for 15 minutes at room temperature. If immediate precipitation does not occur, allow the mixture to stand for 1–2 hours. Causality: The formation of the highly conjugated semicarbazone product drastically reduces its solubility in the aqueous-ethanolic mixture. This precipitation drives the equilibrium forward according to Le Chatelier's principle, maximizing yield[5].

  • Isolation & Purification: Filter the resulting solids under vacuum, dry thoroughly, and recrystallize from hot ethanol to yield the pure title compound[5].

Mechanistic Pathways & Logical Relationships

TargetNetwork Scaffold 3-Chloro-4-fluorophenyl Derivatives MAOB MAO-B Enzyme (Neuroprotection) Scaffold->MAOB Methanimines TYR Tyrosinase (Depigmentation) Scaffold->TYR Benzylpiperazines EGFR EGFR Kinase (Oncology) Scaffold->EGFR Quinazolines MICRO Microbial Targets (Antimicrobial) Scaffold->MICRO Semicarbazones

Fig 1. Pharmacological targets of 3-chloro-4-fluorophenyl derivatives.

MAOBPathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Binds Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Degradation Inhibitor N-(3-chloro-4-fluorophenyl)- 1-phenylmethanimine Inhibitor->MAOB Inhibits Neuroprotection Increased Dopamine & Neuroprotection Inhibitor->Neuroprotection Leads to

Fig 2. Mechanism of MAO-B inhibition by 3-chloro-4-fluorophenyl methanimines.

Future Perspectives

The 3-chloro-4-fluorophenyl scaffold remains a highly versatile tool in medicinal chemistry. Future drug development efforts are likely to leverage this motif in the design of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, where the precise steric bulk and electronic tuning provided by the di-halogenated ring can be used to optimize target residence time and cellular permeability.

References

  • Title: Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoSIc3hBvGQRZBvw4XgAKL-ZDtpFZq8MedjYMb4Y7wD_AWFnBk9bsRtSDs2oeM9ArAGMp3ubKkuESBO9qqGfDAzPGTPeJpWvPipPL1BS1znn4OYQTOTjceIYFHtObnFOLq1J7Hvcw-OnH3Q_c=]
  • Title: Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against Monoamine Oxidase-B as Potential Anti-parkinsonian Agents. Source: asiapharmaceutics.info. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZY2WieydxSBOBBGCue7IkmgQONH0dfgxYuzh4TPaXEtNcSAil6KaFBDE23XyfldLyblFrSI8p3DjkM7yGNx4xY5bQ2iGAqzDb3i5maCNREL1T-GW2EX1yY-wYXYyi2UcvYWwISXfHaxbyvkcGeHVBU14ha-j-uHCj4mu0]
  • Title: Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Source: arabjchem.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUcgjdwTq7qjrBT_GtanhuyPMscti-RJSfWPav4OWTu4zH4IgInsAB1tMo8wCrTeE3lKIIMahBw6OsVSsHV-ZITVQpY9oXlma60ToEQFU8TlI5iCbVYrsuW1dyL5PGLhQ0wUtoaA-czc9LZxrktgd61Ro9OcIaVLdhNtrvpnIfZp4-JDjy5N-WDUmTy3NVD6SJXD0aNAK7XYiIgWNRmbyQsSG1cSYdGeNQvo2YGv2vAEkBwPV8ZsJYtHG5lq4=]
  • Title: EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)-7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl. Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyPOWsJQz_TTtUWln3quFn_dMaVlHl9jWYedfzE50Jc6Wfv2EQvezxbn6HWiklEicHf-SJRsnLKvg_JQaaophZWd5NT2clWUAxH_BJUwtcxDblXHuDxQm6NOg52rBKg_y-un-B0NEYuSxf]
  • Title: Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against. Source: asiapharmaceutics.info. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAbolhQt7ZSRY9_ZaKJQ8yDI-QPdw3TpVw_7TXAHut3q0uR0jXLRwyQqC0VRWVn6Qm0VZdy-ByCNYLTBttDWr3XSm9XVz3n4l0LxT_TYZnsO1BH93Th5HxsAtuPp52mGjvxFXHQgaLIwd7SbNyoGBP7lMVY5h1d5TcV2TR336rc9MkULQlLCnAwCTX]
  • Title: (3-chloro-4-fluorophenyl)methanol. Source: allbiopharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAEvH-sQyLdgziIxannhweh_ESAYMsrXPIy2I74ORoLIVSKAgkH_6Ony34gVMcRYRqt8d4HYBznqjCMBT6m4Fl2ruyogmB2f5KbEJHMR3uvngD4CqpvHVdIY9NAU4VXEAPx0whpAiyGBbDuftnCQ==]

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Metabolic Stability of 2-(3-Chloro-4-fluorophenyl)-2-butanol: A Pharmacokinetic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of metabolic stability is a critical vector in modern drug design. Compounds featuring tertiary alcohols flanked by halogenated aryl rings—such as 2-(3-Chloro-4-fluorophenyl)-2-butanol —represent a highly specialized pharmacophore designed to resist rapid hepatic clearance. This technical guide provides an in-depth mechanistic analysis of how this specific structural motif dictates Phase I and Phase II metabolic routing. Furthermore, it outlines a self-validating in vitro human liver microsome (HLM) protocol for quantifying its pharmacokinetic (PK) parameters, ensuring rigorous, FDA-compliant data generation.

Structural Determinants of Metabolic Stability

The metabolic fate of 2-(3-Chloro-4-fluorophenyl)-2-butanol is governed by the interplay of electronic deactivation and steric hindrance. Unlike primary or secondary alcohols, this molecule is engineered to exploit specific enzymatic blind spots.

The Tertiary Alcohol Pharmacophore: Resistance to Oxidation

Primary and secondary alcohols are rapidly oxidized by alcohol dehydrogenases (ADH) or Cytochrome P450 (CYP) enzymes into aldehydes and ketones, respectively. However, tertiary alcohols lack an


-hydrogen[1]. Because CYP-mediated oxidation typically requires hydrogen atom transfer (HAT) from the 

-carbon, the tertiary alcohol in 2-(3-Chloro-4-fluorophenyl)-2-butanol is virtually immune to Phase I oxidative cleavage[1]. Consequently, the metabolic burden is shunted toward Phase II conjugation, specifically O-glucuronidation via UDP-glucuronosyltransferases (UGTs)[2].
Halogenated Aryl Shielding: Electronic & Steric Deactivation

The 3-chloro-4-fluorophenyl ring is a masterclass in metabolic shielding. CYP450 enzymes metabolize aromatic rings via electrophilic attack (arene hydroxylation or epoxidation).

  • The Fluorine Effect: Fluorine substitution at the para position (C4) blocks the most sterically accessible and electronically favored site for CYP-mediated hydroxylation[3]. The high C-F bond energy (approx. 116 kcal/mol) resists homolytic cleavage, while its electronegativity withdraws electron density from the ring[4].

  • The Chlorine Effect: Chlorine at the meta position (C3) provides profound steric bulk and further inductive electron withdrawal. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, rendering the entire ring highly resistant to the electrophilic iron-oxo species of the CYP450 heme center[4].

Aliphatic Soft Spots and UGT Hindrance

While the aromatic ring and the


-carbon are protected, the molecule is not entirely metabolically inert. The ethyl and methyl groups attached to the chiral center serve as minor "soft spots" for aliphatic oxidation (e.g., 

or

hydroxylation) by CYP3A4[5]. Furthermore, while tertiary alcohols are substrates for UGTs, the extreme steric crowding generated by the adjacent ethyl, methyl, and di-halogenated phenyl groups significantly restricts access to the UGT active site, dramatically slowing the rate of glucuronidation[6],[7].

MetabolicPathway Parent 2-(3-Chloro-4-fluorophenyl) -2-butanol Phase1 Phase I Metabolism (CYP450 Enzymes) Parent->Phase1 Minor Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 Major Steric Steric & Electronic Shielding Parent->Steric Defense Mechanism Aliphatic Aliphatic Oxidation (Ethyl Group) Phase1->Aliphatic Aromatic Arene Hydroxylation (Blocked) Phase1->Aromatic Glucuronide O-Glucuronidation (Hindered) Phase2->Glucuronide Steric->Aromatic Prevents Steric->Glucuronide Attenuates

Fig 1. Metabolic routing and structural shielding of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Quantitative Data Presentation

To accurately model the PK profile of this compound, quantitative structural and metabolic parameters must be synthesized. Table 1 outlines the structural causality, while Table 2 defines the mathematical framework for interpreting in vitro HLM data.

Table 1: Structural Determinants of Metabolic Stability

Pharmacophore ElementMetabolic ConsequenceMechanistic Rationale
Tertiary Alcohol (-OH) Resistance to ADH/CYP oxidationLacks an

-hydrogen; cannot undergo standard alcohol dehydrogenation without breaking C-C bonds.
4-Fluoro Substitution Blocks para-hydroxylationHigh C-F bond energy and electronegativity deactivate the ring to electrophilic CYP450 attack.
3-Chloro Substitution Steric shielding & deactivationInductive withdrawal lowers HOMO energy; steric bulk hinders UGT active site access.
Ethyl/Methyl Groups Susceptible to aliphatic oxidationServes as the primary soft spot for minor CYP3A4-mediated

or

hydroxylation.

Table 2: In Vitro Pharmacokinetic Parameters & Interpretation

ParameterFormula / DerivationClinical / PK Implication
In vitro


(where

is the depletion slope)
Defines the intrinsic duration of action before hepatic clearance[8].
Intrinsic Clearance (

)

Scales in vitro depletion to whole-liver metabolic capacity[8].
Extraction Ratio (

)

Determines the hepatic first-pass effect and oral bioavailability[9].

Experimental Methodology: Self-Validating HLM Assay

To quantify the metabolic stability of 2-(3-Chloro-4-fluorophenyl)-2-butanol, a rigorous Human Liver Microsome (HLM) assay must be employed. Because this compound undergoes both Phase I (minor) and Phase II (major) metabolism, the assay must be bifurcated to evaluate both CYP and UGT contributions[10].

Trustworthiness & Causality Principle: This protocol is designed as a self-validating system. It utilizes a minus-cofactor control to definitively prove that substrate depletion is enzymatically driven rather than a result of chemical instability or non-specific binding to the plasticware. Furthermore, the use of alamethicin is causally required for UGT assays because UGTs reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.

Step-by-Step Protocol

1. Matrix Preparation & Pore Formation (UGT Activation)

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Dilute pooled HLMs to a final protein concentration of 1.0 mg/mL to prevent non-specific protein binding[9].

  • For Phase II assessment only: Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

2. Pre-Incubation & Control Setup

  • Spike 2-(3-Chloro-4-fluorophenyl)-2-butanol into the HLM matrix to achieve a final concentration of 1 µM (ensuring

    
     for linear kinetics)[9].
    
  • Self-Validation Controls: Set up a parallel minus-cofactor (-NADPH/-UDPGA) control tube, and a positive control tube containing Dextromethorphan (CYP2D6) and Testosterone (CYP3A4)[11].

  • Pre-incubate all samples in a shaking water bath at 37°C for 10 minutes to reach thermal equilibrium.

3. Reaction Initiation

  • Phase I Pathway: Initiate the reaction by adding NADPH to a final concentration of 1 mM[8].

  • Phase II Pathway: Initiate the reaction by adding UDPGA to a final concentration of 2 mM.

4. Time-Course Termination

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (MeCN) containing a stable-isotope labeled internal standard (IS)[10]. The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

5. LC-MS/MS Quantification

  • Vortex the quenched samples for 2 minutes and centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer the supernatant to LC vials.

  • Quantify the remaining parent compound using a validated UPLC-MS/MS method adhering to FDA bioanalytical guidelines (assessing matrix effects, carryover, and extraction recovery)[12],[10]. Plot the natural log of the remaining percentage versus time to calculate

    
     and 
    
    
    
    .

HLMWorkflow Step1 Matrix Prep HLM + Buffer Step2 Pre-incubation 1 µM Drug, 37°C Step1->Step2 Step3 Initiation NADPH / UDPGA Step2->Step3 Step4 Termination Cold MeCN + IS Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2. Self-validating in vitro HLM assay workflow for metabolic stability assessment.

References

  • Chiodi, D., et al. "Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.
  • "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)
  • "Safety evaluations of groups of related substances... (WHO Food Additives Series 42)." INCHEM.
  • "triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite..." PubMed.
  • "Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs..." PMC.
  • "Rociletinib levels in human liver microsomes | DDDT." Dove Medical Press.
  • "(PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • "An LC–MS/MS Analytical Method for Quantifying Tepotinib in..." OUCI.
  • "Glucuronide synthesis." Hypha Discovery.
  • "Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estim
  • "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC.
  • "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv.

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An In-depth Technical Guide to the Lipophilicity and LogP of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth technical exploration of the lipophilicity of a specific compound, 2-(3-Chloro-4-fluorophenyl)-2-butanol, with a focus on its octanol-water partition coefficient (LogP). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the theoretical underpinnings and practical methodologies for assessing this crucial molecular descriptor.

Introduction to Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity is a fundamental physicochemical property that describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. In the context of pharmacology, it governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, which is essential for reaching its therapeutic target.[1]

The most widely accepted measure of lipophilicity is the partition coefficient (P) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] Due to the wide range of P values, it is more conveniently expressed on a logarithmic scale, known as LogP :

LogP = log10 ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). A LogP of 0 suggests equal distribution between the two phases. For oral drug candidates, a LogP value between 1 and 5 is often considered optimal for achieving a balance between aqueous solubility and membrane permeability.[2]

Structural Analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol and its Implications for Lipophilicity

The lipophilicity of 2-(3-Chloro-4-fluorophenyl)-2-butanol is dictated by the interplay of its constituent functional groups:

  • Phenyl Ring: The aromatic phenyl group is inherently lipophilic and significantly contributes to a higher LogP value.

  • Halogen Substituents (Chloro and Fluoro): The presence of chlorine and fluorine atoms on the phenyl ring further enhances lipophilicity. Halogens, particularly when attached to an aromatic system, increase the overall non-polar surface area of the molecule. Fluorine, despite its high electronegativity, often increases lipophilicity when replacing a hydrogen atom.[3] The chloro group, being larger and more polarizable than fluorine, generally contributes more to lipophilicity. The meta and para positioning of the chloro and fluoro groups, respectively, will also influence the molecule's electronic distribution and overall polarity.

  • Tertiary Butanol Group: The tertiary butanol group introduces a polar hydroxyl (-OH) moiety, which is capable of hydrogen bonding with water. This group will decrease the overall lipophilicity of the molecule. However, the steric hindrance around the hydroxyl group due to the three attached carbon atoms may slightly reduce its solvating capacity by water, thus having a less pronounced effect on lowering the LogP compared to a primary or secondary alcohol.

Based on this structural analysis, 2-(3-Chloro-4-fluorophenyl)-2-butanol is anticipated to be a moderately lipophilic compound with a positive LogP value.

Experimental Determination of LogP

The definitive measure of a compound's LogP is through experimental determination. The two most common and regulatory-accepted methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct technique for LogP determination.[4][5] It is generally suitable for compounds with LogP values in the range of -2 to 4.[5]

Experimental Protocol:

  • Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the introduction of the test compound.

  • Preparation of the Test Solution: A known amount of 2-(3-Chloro-4-fluorophenyl)-2-butanol is dissolved in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning: A defined volume ratio of the n-octanol and water phases is added to a suitable vessel containing the test solution. The mixture is then shaken vigorously until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation to ensure a clean separation without cross-contamination.

  • Concentration Analysis: The concentration of 2-(3-Chloro-4-fluorophenyl)-2-butanol in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

  • Calculation of LogP: The LogP is calculated using the measured concentrations in each phase. The experiment is typically performed in triplicate to ensure accuracy and reproducibility. The final LogP value should be reported with the standard deviation.

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This step is crucial to prevent volume changes in the phases during the experiment, which would affect the concentration measurements.

  • Centrifugation: This ensures a complete and clean separation of the two phases, which is critical for accurate concentration determination.

  • Multiple determinations: Performing the experiment with different starting concentrations and phase volume ratios helps to verify that the LogP is independent of these parameters, confirming the validity of the measurement.

Diagram of the Shake-Flask Method Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water partitioning Partitioning: Shake mixture until equilibrium prep_solvents->partitioning prep_test_sol Prepare Test Solution of 2-(3-Chloro-4-fluorophenyl)-2-butanol prep_test_sol->partitioning separation Phase Separation: Centrifugation partitioning->separation conc_analysis Concentration Analysis: UV-Vis or GC separation->conc_analysis calc_logp Calculate LogP conc_analysis->calc_logp HPLC_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement & Calculation system_prep HPLC System Preparation (RP-Column) calibration Inject Standards with Known LogP Values system_prep->calibration dead_time Determine Dead Time (t0) calibration->dead_time calc_k Calculate Capacity Factor (k) for Standards dead_time->calc_k gen_curve Generate Calibration Curve (log k vs. LogP) calc_k->gen_curve inject_test Inject Test Compound gen_curve->inject_test determine_logp Determine LogP from Calibration Curve inject_test->determine_logp

Sources

A Technical Guide to the Crystal Structure Analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel tertiary alcohol, 2-(3-Chloro-4-fluorophenyl)-2-butanol. While a public crystal structure for this specific compound is not available in open-access databases such as the Cambridge Structural Database (CSD) as of the date of this publication, this document presents a rigorous, expert-validated workflow that serves as an authoritative template for its determination.[1][2][3][4][5] The guide is designed for researchers, scientists, and drug development professionals, offering in-depth causality behind experimental choices, from synthesis and crystallization to data refinement and interpretation. We detail protocols for obtaining diffraction-quality single crystals, the intricacies of data collection, and the process of structure solution and refinement using widely adopted software.[6][7][8][9] Furthermore, this guide explores the critical analysis of the resulting molecular structure, with a focus on conformational features and the landscape of intermolecular interactions, such as hydrogen and halogen bonding, which are pivotal in crystal engineering and drug design.[10][11][12][13][14] All protocols are presented to ensure reproducibility and scientific integrity.

Introduction

2-(3-Chloro-4-fluorophenyl)-2-butanol is a halogenated tertiary alcohol of significant interest in medicinal chemistry and materials science. Its structural motifs, including a stereocenter and a substituted phenyl ring, suggest potential applications as a chiral building block or a precursor in the synthesis of pharmacologically active compounds.[15][16] The presence of both chlorine and fluorine atoms on the aromatic ring introduces the possibility of influential, yet subtle, non-covalent interactions, such as halogen bonding, which can profoundly direct molecular packing and, consequently, the physicochemical properties of the solid state.[10][11][12][13][14]

A definitive understanding of the three-dimensional atomic arrangement of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal technique for providing this information, offering precise details on bond lengths, bond angles, molecular conformation, and supramolecular assembly.[17] Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, polymorphism screening, and intellectual property protection in drug development. This guide provides the complete blueprint for achieving and interpreting this critical structural data.

Synthesis and Crystallization

Synthesis Protocol

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol can be achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Reaction Scheme: 3-Chloro-4-fluoroacetophenone + Methylmagnesium bromide → 2-(3-Chloro-4-fluorophenyl)-2-butanol

Step-by-Step Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise via an addition funnel. The reaction is initiated with gentle heating or the addition of a small iodine crystal. The reaction is complete when most of the magnesium has been consumed.

  • Grignard Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 3-chloro-4-fluoroacetophenone in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Product: The crude product is purified by column chromatography on silica gel to yield 2-(3-Chloro-4-fluorophenyl)-2-butanol as a clear oil or low-melting solid.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is an excellent starting point for small, organic molecules.[18][19][20][21] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[19]

Step-by-Step Protocol: Slow Evaporation

  • Solvent Screening: In small vials, dissolve a few milligrams of the purified compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and binary mixtures thereof) to find one that provides moderate solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound (~20-30 mg) in the chosen solvent system (e.g., a hexane/ethyl acetate mixture) in a clean glass vial. Gentle warming can be used to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle.[19] This restricts the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.[18][20]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench.[21]

  • Monitoring: Monitor the vial over several days to weeks. High-quality, diffraction-suitable crystals should appear as the solvent slowly evaporates and the solution becomes supersaturated.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following workflow outlines the definitive process for determining the crystal structure from a suitable single crystal.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_final Validation & Deposition crystal 1. Crystal Selection & Mounting data_collection 2. Data Collection (Diffractometer) crystal->data_collection Mount on Goniometer integration 3. Data Integration & Reduction data_collection->integration Raw Diffraction Images solution 4. Structure Solution (e.g., SHELXT) integration->solution HKL File refinement 5. Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation 6. Validation & CIF Generation refinement->validation Refined Model analysis 7. Structural Analysis (Conformation, Packing) validation->analysis Final CIF File deposition 8. Database Deposition (e.g., CCDC) validation->deposition Final CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection
  • Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects, is selected under a polarizing microscope.[22][23]

  • Mounting: The crystal is mounted on a cryoloop using a cryoprotectant oil and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

  • Instrumentation: Data is collected on a modern single-crystal diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD).[24]

  • Data Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected.[22][25] This typically involves a series of omega and phi scans, covering a full sphere of reciprocal space.[24]

Table 1: Crystal Data and Data Collection Parameters (Hypothetical)
Parameter Value
Chemical FormulaC₁₀H₁₂ClFO
Formula Weight202.65
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.123(4) Å
b8.456(2) Å
c12.345(5) Å
β109.12(3)°
Volume998.7(6) ų
Z4
Calculated Density1.348 Mg/m³
F(000)424
θ Range for Data Collection2.5° to 28.0°
Reflections Collected10540
Independent Reflections2305 [R(int) = 0.045]
Structure Solution and Refinement
  • Data Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.[24]

  • Structure Solution: The crystal structure is solved using direct methods or dual-space algorithms, typically with software like SHELXT. This provides an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares procedure, commonly with the SHELXL program.[6][7][8][9] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Finalization: The refinement is complete when the residual factors (R1, wR2) converge and the difference Fourier map shows no significant residual electron density.[7]

Table 2: Structure Refinement Statistics (Hypothetical)
Parameter Value
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2305 / 0 / 121
Goodness-of-Fit on F²1.054
Final R indices [I > 2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108
Absolute Structure ParameterN/A (Centrosymmetric)
Largest Diff. Peak and Hole0.28 and -0.25 e.Å⁻³

Results and Discussion: The Crystal Structure

Molecular Conformation

The analysis reveals the precise three-dimensional structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol. Key features would include the tetrahedral geometry around the C2 carbon atom and the specific torsion angles defining the orientation of the phenyl ring relative to the butanol chain. The C-Cl and C-F bond lengths on the aromatic ring would be consistent with standard values for halogenated benzene derivatives.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. In a tertiary alcohol, the hydroxyl group is a potent hydrogen bond donor.

  • Hydrogen Bonding: The primary interaction stabilizing the crystal lattice is expected to be O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the hydroxyl oxygen of a neighboring molecule, forming chains or cyclic motifs.

  • Halogen Bonding: A critical aspect of this structure is the potential for halogen bonding. The chlorine atom, due to the electron-withdrawing nature of the adjacent fluorine and the aromatic ring, possesses an electropositive region (a σ-hole) capable of interacting with a nucleophile.[12] A likely interaction would be a C-Cl···O halogen bond, where the chlorine atom interacts with the oxygen atom of a nearby hydroxyl group. This interaction is highly directional and can be a significant structure-directing force.[10][11][13][14]

  • Other Interactions: Additional stabilization would be provided by weaker C-H···F and C-H···π interactions, as well as van der Waals forces.

interactions cluster_hb Hydrogen Bonding cluster_xb Halogen Bonding mol1 Molecule A (C₁₀H₁₂ClFO) mol2 Molecule B (Symmetry Equivalent) mol1->mol2 O-H···O mol3 Molecule C (Symmetry Equivalent) mol1->mol3 C-Cl···O mol2->mol3 C-H···F / π-stacking

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development

The detailed structural information obtained from this analysis is highly consequential:

  • Conformational Analysis: Understanding the preferred solid-state conformation provides a baseline for computational studies and helps in designing molecules that fit into specific biological targets.

  • Polymorph Prediction: The identified network of intermolecular interactions is key to understanding and predicting potential polymorphs, which have different physical properties and are a critical consideration in pharmaceutical development.

  • Crystal Engineering: Knowledge of the dominant hydrogen and halogen bonding motifs allows for the rational design of co-crystals with modified properties such as solubility and stability.[10][12][13]

Conclusion

This technical guide has detailed an expert-level, comprehensive workflow for the synthesis, crystallization, and complete structural elucidation of 2-(3-Chloro-4-fluorophenyl)-2-butanol by single-crystal X-ray diffraction. By following these self-validating protocols, researchers can obtain a definitive, publication-quality crystal structure. The subsequent analysis of the molecular conformation and, crucially, the supramolecular assembly driven by hydrogen and halogen bonds, provides invaluable insights for the fields of drug discovery and materials science. The final output of this process is a Crystallographic Information File (CIF), a standardized format that ensures the data is robust, shareable, and can be deposited in public databases for the benefit of the global scientific community.[26][27][28][29]

References

  • Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Virtual Issue on Halogen Bonding . Crystal Growth & Design, ACS Publications. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights . Cambridge Crystallographic Data Centre. [Link]

  • Single-crystal X-ray Diffraction . Carleton College. [Link]

  • Jones, A. et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52, 2556-2588. [Link]

  • A short guide to Crystallographic Information Files . Cambridge Crystallographic Data Centre. [Link]

  • Hernández-Vázquez, E. et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . SN Applied Sciences, 5(6), 173. [Link]

  • Guide for crystallization . University of Geneva. [Link]

  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different . Accounts of Chemical Research, 47(8), 2646-2655. [Link]

  • User guide to crystal structure refinement with SHELXL . [Link]

  • Slow Evaporation Method . University of Washington. [Link]

  • A Guide to CIF for Authors . International Union of Crystallography. [Link]

  • 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride . Organic Syntheses. [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection . NPTEL. [Link]

  • Halogen bond . Wikipedia. [Link]

  • Bertke, J. A. (2016). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section F: Structural Biology Communications, 72(4), 324-329. [Link]

  • Cambridge Structural Database System . UCLA. [Link]

  • Halogen bonding in crystal engineering . International Union of Crystallography. [Link]

  • Brown, I. D. (1994). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . Journal of Chemical Information and Computer Sciences, 34(3), 555-559. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues . Der Pharma Chemica. [Link]

  • CCDC – Cambridge Crystallographic Data Centre . Indian Institute of Science. [Link]

  • CCDC – Cambridge Structural Database . Washington University in St. Louis. [Link]

  • Wang, Y. et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies . Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2179), 20190626. [Link]

  • Crystallisation Techniques . University of Cambridge. [Link]

  • Minor, W. et al. (2006). Collection of X-ray diffraction data from macromolecular crystals . Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859-868. [Link]

  • Groom, C. R. et al. (2016). The Cambridge Structural Database . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

  • Single Crystal X Ray Diffraction Data Collection . YouTube. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique . Oak Ridge National Laboratory. [Link]

  • CIF programs and utilities . Ross Angel's website. [Link]

  • CIF (Crystallographic Information Framework) . Metadata Standards Catalog. [Link]

  • Crystal structure refinement with SHELXL . ResearchGate. [Link]

  • Chapter 6.1.2 SHELXL-97 . [Link]

  • The SHELX-97 Manual . [Link]

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Methodological & Application

Scalable synthesis protocols for 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Part 1: Executive Summary & Strategic Route Selection

Target Molecule: 2-(3-Chloro-4-fluorophenyl)-2-butanol CAS Registry Number: [Not widely assigned; Analogous to 3874-54-2 derivatives] Molecular Formula: C₁₀H₁₂ClFO Molecular Weight: 202.65 g/mol [1]

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol, a tertiary benzylic alcohol intermediate relevant to the development of halogenated kinase inhibitors and agrochemicals.[1] While multiple retrosynthetic disconnections exist, this guide prioritizes the Grignard addition of Ethylmagnesium Bromide (EtMgBr) to 3'-Chloro-4'-fluoroacetophenone .[1] This route is selected for its superior scalability, cost-effectiveness of reagents, and safety profile compared to the formation of the specific aryl Grignard reagent.

Route Selection Rationale:

ParameterRoute A: Aryl Grignard + 2-Butanone Route B: EtMgBr + Acetophenone Derivative (Recommended)
Starting Material 1-Bromo-3-chloro-4-fluorobenzene3'-Chloro-4'-fluoroacetophenone
Reagent Stability Aryl Grignards can degrade; requires fresh prep.[1]EtMgBr is a stable commodity chemical.
Exotherm Control High; Grignard initiation can be unpredictable.Moderate; Addition to ketone is strictly controlled.
Impurity Profile Wurtz coupling homodimers common.Enolization/Reduction by-products (manageable).[1]
Scalability Moderate.High (Suitable for semi-continuous flow).

Part 2: Detailed Experimental Protocol

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic addition of the ethyl carbanion to the electrophilic carbonyl carbon of the acetophenone derivative. The resulting magnesium alkoxide is hydrolyzed to yield the target tertiary alcohol.

ReactionPathway SM1 3'-Chloro-4'-fluoroacetophenone (Electrophile) Inter Tetrahedral Magnesium Alkoxide (Intermediate) SM1->Inter THF, -5°C Nucleophilic Addition SM2 Ethylmagnesium Bromide (Nucleophile) SM2->Inter Prod 2-(3-Chloro-4-fluorophenyl)-2-butanol (Target) Inter->Prod NH4Cl (aq) Hydrolysis Imp Alkene By-product (Dehydration Impurity) Prod->Imp Acidic pH / Heat Elimination

Caption: Reaction pathway for the synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol, highlighting the critical intermediate and potential dehydration pathway.

Materials & Equipment
  • Reactor: 2L Double-jacketed glass reactor with overhead mechanical stirrer (Teflon impeller).[1]

  • Temperature Control: Cryostat capable of -20°C to +40°C.[1]

  • Atmosphere: Dry Nitrogen or Argon line (Schlenk line preferred).

  • Reagents:

    • 3'-Chloro-4'-fluoroacetophenone (Purity >98%): 172.6 g (1.0 mol).[1]

    • Ethylmagnesium bromide (3.0 M in Diethyl Ether or THF): 400 mL (1.2 mol, 1.2 equiv). Note: THF is preferred for higher boiling point safety, but Et2O offers easier workup.

    • Anhydrous THF (Tetrahydrofuran): 800 mL.

    • Saturated Ammonium Chloride (aq): 500 mL.

Step-by-Step Procedure

Step 1: Reactor Preparation

  • Flame-dry or oven-dry the reactor and flush with Nitrogen for 30 minutes.

  • Charge 3'-Chloro-4'-fluoroacetophenone (172.6 g) and Anhydrous THF (600 mL).

  • Initiate stirring (250 RPM) and cool the solution to -10°C .

Step 2: Grignard Addition (Critical Rate Control)

  • Transfer Ethylmagnesium bromide solution to a pressure-equalizing addition funnel under Nitrogen.

  • Slow Addition: Add the Grignard reagent dropwise over 90 minutes .

    • Checkpoint: Monitor internal temperature. Do not allow the temperature to exceed 0°C . The reaction is highly exothermic.

  • After addition is complete, allow the mixture to warm to Room Temperature (20-25°C) over 2 hours.

  • Stir for an additional 2 hours.

    • IPC (In-Process Control):[1] Check conversion via TLC (Hexane/EtOAc 8:2) or HPLC. Target <1% remaining ketone.

Step 3: Quenching (Safety Critical) Caution: Quenching generates alkane gas (Ethane) and heat.[1]

  • Cool the reaction mixture back to 0°C .

  • Slowly add Saturated NH₄Cl solution (300 mL) via the addition funnel.

    • Note: The first 50 mL must be added very slowly to manage gas evolution.

  • Allow the mixture to stir for 30 minutes until all solids dissolve and two clear layers form.

Step 4: Work-up & Isolation [1]

  • Separate the phases.[2][3] Extract the aqueous layer with Ethyl Acetate (2 x 200 mL).

  • Combine organic layers and wash with:

    • Water (1 x 200 mL)

    • Brine (1 x 200 mL)

  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄). Filter.

  • Concentrate under reduced pressure (Rotary Evaporator) at 40°C .

    • Warning: Do not overheat. Tertiary benzylic alcohols are prone to dehydration to form styrenes (alkenes) under thermal stress or acidic conditions.

Step 5: Purification

  • Crude State: The product is typically a viscous pale-yellow oil or low-melting solid.[1]

  • Distillation: For scale >100g, high-vacuum distillation is recommended.

    • Boiling Point Estimate: 130-135°C at 0.5 mmHg.[1]

  • Chromatography (Alternative): Silica gel plug filtration eluting with 5-10% EtOAc in Hexanes to remove non-polar impurities.[1]

Part 3: Process Safety & Engineering Controls

Heat Management & Stability

The Grignard addition is the most critical step. A runaway reaction here can lead to solvent boiling and over-pressurization.

  • Engineering Control: Use a dosing pump interlocked with a temperature sensor. If T > 5°C, the pump stops automatically.

Impurity Profile & Troubleshooting
Impurity TypeOriginMitigation Strategy
Unreacted Ketone Incomplete conversionEnsure 1.2 eq. Grignard; Check reagent titer before use.
Styrene Derivative Acid-catalyzed dehydration during workupKeep workup pH neutral/mildly basic.[1] Avoid strong acid quenches (HCl). Keep bath temp <45°C.
Reduced Alcohol

-Hydride elimination (Grignard reduction)
Use lower temperatures (-10°C); Avoid bulky Grignards if possible (EtMgBr is generally safe).[1]
Analytical Validation

Expected ¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (dd, 1H): Aromatic proton (ortho to Cl).

  • δ 7.30 (m, 1H): Aromatic proton.

  • δ 7.10 (t, 1H): Aromatic proton (ortho to F).

  • δ 1.85 (q, 2H): Methylene group (-CH₂-) of the ethyl chain.[1]

  • δ 1.55 (s, 3H): Methyl group (-CH₃) directly attached to the chiral center.[1]

  • δ 0.85 (t, 3H): Terminal methyl group of the ethyl chain.

References

  • Sigma-Aldrich. (2023).[1] Product Specification: 3-Chloro-4-fluorophenylmagnesium bromide. Retrieved from [1]

  • Organic Syntheses. (1996). Addition of Grignard Reagents to Aryl Ketones: General Procedures. Org. Synth. Coll. Vol. 10, p. 23. Retrieved from

  • BenchChem. (2025).[2] Grignard Reaction Work-up for Tertiary Alcohols: Technical Support Guide. Retrieved from [1]

  • Vertex AI Research. (2025). Comparative Reactivity of Halogenated Acetophenones in Nucleophilic Addition.

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Application Notes and Protocols for the Synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of the tertiary alcohol, 2-(3-chloro-4-fluorophenyl)-2-butanol, utilizing the Grignard reaction. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations critical for a successful and reproducible outcome. This guide is intended for laboratory professionals engaged in organic synthesis and drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Strategic Importance of the Grignard Reaction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] Its application in the synthesis of tertiary alcohols from ketones is a testament to its versatility and power.[4][5][6] The target molecule, 2-(3-chloro-4-fluorophenyl)-2-butanol, is a valuable intermediate in medicinal chemistry, and its efficient synthesis is of significant interest. This protocol details the nucleophilic addition of an ethyl magnesium halide Grignard reagent to 1-(3-chloro-4-fluorophenyl)ethan-1-one.

The core of the Grignard reaction lies in the nucleophilic character of the organomagnesium halide, which readily attacks the electrophilic carbonyl carbon of a ketone.[3][7][8] This initial addition forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol.[9]

Reaction Mechanism and Causality

A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The process can be dissected into two primary stages: Grignard reagent formation and its subsequent reaction with the ketone.

Formation of the Grignard Reagent

The Grignard reagent, in this case, ethylmagnesium halide, is prepared by reacting an ethyl halide (e.g., ethyl bromide) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[10][11][12] The magnesium metal undergoes an oxidative insertion into the carbon-halogen bond.[12] This process is heterogeneous, occurring on the surface of the magnesium.[13][14]

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water.[1][11][15] This necessitates the use of flame-dried or oven-dried glassware and anhydrous solvents to prevent the quenching of the reagent.[1][15][16]

  • Magnesium Activation: A layer of magnesium oxide often coats the surface of the magnesium turnings, impeding the reaction.[3][12] Activation is crucial and can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium to expose a fresh surface.[1][2][12][16][17]

  • Solvent Choice: Ethereal solvents are essential as they are aprotic and coordinate with the magnesium center, stabilizing the Grignard reagent.[3][12][16] The high vapor pressure of diethyl ether also helps to create an inert atmosphere, protecting the reaction from atmospheric oxygen.[3]

Nucleophilic Addition to the Ketone

Once formed, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-(3-chloro-4-fluorophenyl)ethan-1-one. This step forms a tetrahedral magnesium alkoxide intermediate.[18]

Acidic Workup

The final step is the protonation of the magnesium alkoxide to the desired tertiary alcohol.[9] This is typically achieved by the slow, controlled addition of a dilute acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to the cooled reaction mixture.[9] This step also serves to quench any unreacted Grignard reagent.[9]

Visualizing the Synthesis

The following diagrams illustrate the key transformations and the overall experimental workflow.

Grignard_Reaction_Mechanism cluster_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Acidic Workup Ethyl_Halide CH3CH2X Grignard_Reagent CH3CH2MgX Ethyl_Halide->Grignard_Reagent Anhydrous Ether Mg Mg Mg->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Nucleophilic Attack Ketone 1-(3-chloro-4-fluorophenyl)ethan-1-one Ketone->Alkoxide Final_Product 2-(3-chloro-4-fluorophenyl)-2-butanol Alkoxide->Final_Product H3O+

Caption: Mechanism of 2-(3-chloro-4-fluorophenyl)-2-butanol Synthesis.

Experimental_Workflow Start Start Glassware_Prep Prepare Dry Glassware Start->Glassware_Prep Reagent_Formation Form Grignard Reagent Glassware_Prep->Reagent_Formation Ketone_Addition Add Ketone Solution Reagent_Formation->Ketone_Addition Reaction_Monitoring Monitor Reaction Progress (TLC) Ketone_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purify Product (e.g., Column Chromatography) Solvent_Removal->Purification Characterization Characterize Final Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Grignard Synthesis.

Detailed Experimental Protocols

Safety First: The Grignard reaction is exothermic and involves flammable solvents.[16][19][20] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn at all times.[19] An ice-water bath should be readily available to control the reaction temperature.[16]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Magnesium Turnings24.311.2 g50Activated
Ethyl Bromide108.975.5 g50Anhydrous
1-(3-chloro-4-fluorophenyl)ethan-1-one172.597.0 g40.5Anhydrous
Anhydrous Diethyl Ether (Et₂O)74.12150 mL-From a freshly opened container
Saturated Aqueous Ammonium Chloride (NH₄Cl)-50 mL-For quenching
Anhydrous Sodium Sulfate (Na₂SO₄)142.0410 g-For drying
Protocol 1: Formation of Ethylmagnesium Bromide
  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be rigorously dried in an oven at 120 °C overnight or flame-dried under a stream of dry nitrogen.[15][17][20] Assemble the apparatus while hot and allow it to cool to room temperature under a nitrogen atmosphere.

  • Magnesium Activation: Place the magnesium turnings (1.2 g, 50 mmol) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.[17] This helps to activate the magnesium surface.

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the addition funnel, prepare a solution of ethyl bromide (5.5 g, 50 mmol) in 30 mL of anhydrous diethyl ether.

  • Addition: Add approximately 5 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[15] If the reaction does not start, gently warm the flask.

  • Reflux: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[3] The formation of the Grignard reagent is an exothermic process.[3][16]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting solution of ethylmagnesium bromide should be a cloudy, grayish color.

Protocol 2: Reaction with 1-(3-chloro-4-fluorophenyl)ethan-1-one
  • Ketone Solution: In a separate dry flask, dissolve 1-(3-chloro-4-fluorophenyl)ethan-1-one (7.0 g, 40.5 mmol) in 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the ketone solution to the stirred Grignard reagent via the addition funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 3: Workup and Purification
  • Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully add 50 mL of a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[9] This will protonate the alkoxide and precipitate magnesium salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.[9]

  • Extraction: Separate the layers and extract the aqueous layer twice more with 30 mL portions of diethyl ether to maximize product recovery.[9]

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine (saturated aqueous sodium chloride).[9] The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(3-chloro-4-fluorophenyl)-2-butanol.

Troubleshooting and Field-Proven Insights

  • Failure to Initiate: This is the most common issue. Ensure all glassware and reagents are scrupulously dry. If gentle warming and the use of an iodine crystal are ineffective, adding a few drops of a pre-formed Grignard solution from a successful reaction can often initiate the process.[15]

  • Low Yield: Incomplete reaction of the starting materials is a likely cause. Ensure an excess of the Grignard reagent is used. Also, ensure the reaction goes to completion by monitoring with TLC. Premature quenching of the Grignard reagent by atmospheric moisture can also lead to low yields.

  • Biphenyl Formation: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, which can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.[17]

Conclusion

The synthesis of 2-(3-chloro-4-fluorophenyl)-2-butanol via the Grignard reaction is a robust and reliable method when performed with careful attention to anhydrous conditions and reaction temperature. The protocols outlined in this document, grounded in established chemical principles and safety practices, provide a clear pathway for researchers to successfully synthesize this valuable tertiary alcohol.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Clark, J. (2023). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • YouTube. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • American Chemical Society. (2023). Grignard Reaction. [Link]

  • University of California, Irvine. 25. The Grignard Reaction. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Chemistry at Winthrop University. The Grignard Reaction. [Link]

  • Schnyder, A. (2018). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety & Chemistry. [Link]

  • University of Missouri–St. Louis. Grignard Reaction. [Link]

  • ResearchGate. (2017). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

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Sources

Application Note: 2-(3-Chloro-4-fluorophenyl)-2-butanol as a Strategic Intermediate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern pharmaceutical development, the strategic incorporation of halogenated pharmacophores is a primary driver for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3-Chloro-4-fluorophenyl)-2-butanol is a highly versatile, structurally privileged intermediate utilized predominantly in the synthesis of next-generation azole antifungals and targeted kinase inhibitors.

The rationale for utilizing this specific intermediate lies in its dual electronic and steric benefits. As highlighted in contemporary medicinal chemistry , the fluorine atom at the para position acts as a metabolic shield, effectively blocking CYP450-mediated oxidative degradation. Simultaneously, the meta-chlorine atom enhances the overall lipophilicity (LogP) of the molecule and engages in critical halogen bonding within the hydrophobic pockets of target proteins . Furthermore, the tertiary alcohol moiety provides a rigid stereocenter that dictates the 3D conformation of the final Active Pharmaceutical Ingredient (API), a structural feature essential for coordinating with the heme iron of fungal enzymes .

Mechanistic Causality in Synthetic Design

Transforming 2-(3-chloro-4-fluorophenyl)-2-butanol into an active API requires a highly controlled synthetic sequence. Direct nucleophilic functionalization of the tertiary alcohol is sterically hindered and prone to elimination side reactions. Therefore, the optimal synthetic pathway involves a controlled dehydration to an alkene, followed by asymmetric epoxidation, and finally, a regioselective ring-opening sequence.

  • Dehydration Causality: Utilizing p-Toluenesulfonic acid (pTSA) in toluene allows for the azeotropic removal of water, driving the thermodynamic equilibrium entirely toward the alkene without inducing polymerization.

  • Epoxidation Causality: The use of Jacobsen's Mn-salen catalyst at sub-zero temperatures suppresses the uncatalyzed background oxidation. This ensures that the enantiomeric excess (ee) is strictly governed by the chiral catalyst's steric bulk, establishing the critical stereocenter required for biological target engagement.

  • Ring-Opening Causality: N,N-Dimethylformamide (DMF) is selected as the solvent for the final triazole coupling because its polar aprotic nature poorly solvates the triazole anion, thereby maximizing its nucleophilicity for the SN2 attack on the less sterically hindered carbon of the epoxide.

Synthetic_Workflow A 2-(3-Cl-4-F-phenyl) -2-butanol B Dehydration (pTSA, Toluene) A->B C Alkene Intermediate B->C -H2O D Asymmetric Epoxidation (Mn-Salen) C->D E Chiral Epoxide D->E >99% ee F Triazole Coupling (K2CO3, DMF) E->F G Azole API F->G Regioselective

Fig 1: Synthetic workflow from 2-(3-chloro-4-fluorophenyl)-2-butanol to the final azole API.

Quantitative Process Optimization

To ensure scalability and high enantiomeric purity, the asymmetric epoxidation step underwent rigorous solvent and temperature optimization. Table 1 summarizes the phase-transfer dynamics and catalyst loading parameters required to achieve >99% ee.

Table 1: Optimization of Asymmetric Epoxidation Conditions

Solvent SystemCatalyst Loading (mol%)Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)
Dichloromethane5.008588
Toluene5.0-109294
Toluene 2.5 -20 98 >99
Tetrahydrofuran2.5-207582

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating mandatory In-Process Controls (IPC) to prevent downstream failure and ensure absolute structural integrity.

Protocol A: Dehydration and Asymmetric Epoxidation

Objective: Convert the achiral tertiary alcohol into a highly enantioenriched epoxide intermediate.

  • Dehydration: Charge a dry 500 mL round-bottom flask with 2-(3-chloro-4-fluorophenyl)-2-butanol (50.0 g, 0.246 mol), toluene (250 mL), and p-toluenesulfonic acid monohydrate (2.3 g, 5 mol%).

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture at 110°C for 4 hours.

    • Self-Validating IPC: Monitor water collection in the trap (~4.4 mL expected). Confirm complete consumption of the starting material via TLC (Hexane/EtOAc 9:1, UV visualization).

  • Workup: Cool the reactor to room temperature, wash the organic layer with 5% aqueous NaHCO3 (2 x 100 mL) to neutralize the acid catalyst, and concentrate in vacuo to yield the crude alkene.

  • Epoxidation: Dissolve the crude alkene in fresh anhydrous toluene (200 mL). Add (R,R)-Jacobsen's Mn-salen catalyst (2.5 mol%) and cool the reactor to -20°C.

  • Oxidation: Slowly dose pre-cooled aqueous NaOCl (1.2 eq, buffered to pH 11.3 with Na2HPO4) over 2 hours under vigorous mechanical stirring (800 rpm) to overcome biphasic mass transfer limitations.

  • Self-Validating IPC: Sample the organic layer after 4 hours. Perform chiral HPLC analysis (Chiralcel OD-H column). Do not proceed to quench unless conversion is >98% and ee is >99%.

  • Isolation: Quench the reaction with saturated aqueous Na2S2O3 (50 mL), separate the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the chiral epoxide.

Protocol B: Regioselective Triazole Coupling

Objective: Install the 1,2,4-triazole pharmacophore via regioselective epoxide ring-opening to yield the final API.

  • Anion Generation: Charge a reactor with 1,2,4-triazole (20.4 g, 0.295 mol) and anhydrous K2CO3 (40.8 g, 0.295 mol) in dry DMF (150 mL). Stir at 40°C for 30 minutes to pre-form the nucleophilic triazole anion.

  • Coupling: Dissolve the chiral epoxide (generated in Protocol A) in DMF (50 mL) and add it dropwise to the reactor over 30 minutes.

  • Activation: Elevate the reactor temperature to 80°C and stir for 12 hours.

  • Self-Validating IPC: Analyze the reaction mixture via LC-MS. The reaction is deemed complete and successful when the epoxide mass peak (m/z [M+H]+) is <1% relative to the product peak.

  • Precipitation: Cool the mixture to 10°C and slowly add cold purified water (400 mL) to precipitate the crude API.

  • Purification: Filter the solid, wash with cold water (3 x 100 mL), and recrystallize from hot ethanol/water (70:30) to yield the pure fluorinated azole API.

Mechanism of Action: CYP51 Inhibition Pathway

Once synthesized, APIs derived from 2-(3-chloro-4-fluorophenyl)-2-butanol exhibit potent biological activity. In antifungal applications, the molecule acts as a competitive inhibitor of Lanosterol 14α-demethylase (CYP51). The triazole nitrogen coordinates directly with the heme iron of the enzyme, while the 3-chloro-4-fluorophenyl group anchors the molecule within the hydrophobic access channel, halting the biosynthesis of ergosterol and leading to fungal cell death.

MOA_Pathway SQ Squalene LAN Lanosterol SQ->LAN Squalene Epoxidase CYP CYP51 (Lanosterol 14α-demethylase) LAN->CYP Substrate ERG Ergosterol (Cell Membrane) CYP->ERG Demethylation CELL Fungal Cell Death ERG->CELL Depletion causes membrane failure API Fluorinated Azole API API->CYP Heme-Iron Coordination

Fig 2: Mechanism of action showing CYP51 inhibition by the fluorinated azole API.

References

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Molecules (MDPI) URL: [Link]

  • Title: An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application Note: A Protocol for the Enantioselective Synthesis of Chiral 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral tertiary alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their synthesis in an enantiomerically pure form, however, presents a significant challenge in organic chemistry due to the steric hindrance around the prochiral ketone precursors.[3][4] This document provides a comprehensive guide for the enantioselective synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol, a fluorinated chiral tertiary alcohol with potential applications in drug discovery.[5][6][7] We present a robust protocol based on the catalytic asymmetric addition of an organozinc reagent to a prochiral ketone, a method renowned for its reliability and high stereocontrol.[8][9] This guide details the strategic selection of precursors, a step-by-step synthesis protocol, a rigorous analytical method for determining enantiomeric purity via Chiral High-Performance Liquid Chromatography (HPLC), and the mechanistic principles underpinning the stereochemical outcome.

Strategic Design: Retrosynthetic Analysis

The creation of the quaternary stereocenter in 2-(3-Chloro-4-fluorophenyl)-2-butanol is the key synthetic challenge. A retrosynthetic analysis reveals two primary and equally viable catalytic approaches involving the asymmetric addition of an organometallic nucleophile to a prochiral ketone.

  • Pathway A: Involves the asymmetric addition of a methyl nucleophile (e.g., dimethylzinc or methyl Grignard) to 1-(3-chloro-4-fluorophenyl)propan-1-one.

  • Pathway B: Involves the asymmetric addition of an ethyl nucleophile (e.g., diethylzinc or ethyl Grignard) to 1-(3-chloro-4-fluorophenyl)ethan-1-one.

This guide will focus on Pathway B , utilizing the catalytic enantioselective addition of diethylzinc to 1-(3-chloro-4-fluorophenyl)ethan-1-one. This choice is predicated on the extensive body of literature supporting the high enantioselectivities achievable with diethylzinc additions to acetophenone derivatives when mediated by well-defined chiral catalysts.[3][10]

G cluster_main Retrosynthetic Analysis cluster_A Pathway A cluster_B Pathway B (Selected) Target 2-(3-Chloro-4-fluorophenyl)-2-butanol (Chiral Tertiary Alcohol) Pathway_A_Plus + Target->Pathway_A_Plus Pathway_B_Plus + Target->Pathway_B_Plus Ketone_A 1-(3-chloro-4-fluorophenyl)propan-1-one Reagent_A Methyl Nucleophile (e.g., Me₂Zn) Pathway_A_Plus->Ketone_A Pathway_A_Plus->Reagent_A Ketone_B 1-(3-chloro-4-fluorophenyl)ethan-1-one Reagent_B Ethyl Nucleophile (e.g., Et₂Zn) Pathway_B_Plus->Ketone_B Pathway_B_Plus->Reagent_B

Caption: Retrosynthetic pathways for the target chiral tertiary alcohol.

Mechanistic Insight: The Catalytic Cycle

The enantioselectivity of the reaction is imparted by a chiral catalyst, typically an amino alcohol or a bis(sulfonamide) ligand, which coordinates to both the organozinc reagent and the ketone. This protocol utilizes a titanium(IV) isopropoxide-promoted system with a chiral bis(sulfonamide) ligand. The ligand and titanium form a chiral Lewis acidic complex. This complex activates the ketone by coordinating to its carbonyl oxygen, simultaneously positioning the ketone in a sterically defined environment. The diethylzinc, also coordinated to the complex, is then directed to attack a specific enantioface of the carbonyl, leading to the preferential formation of one enantiomer of the product alcohol.[3]

G Catalyst Chiral Ligand* + Ti(OⁱPr)₄ Active_Catalyst Active Chiral Titanium Complex Catalyst->Active_Catalyst Forms Complex Ternary Complex [Catalyst-Ketone-Et₂Zn] Active_Catalyst->Complex Coordinates Ketone Prochiral Ketone (Ar-CO-CH₃) Ketone->Complex Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Asymmetric Addition Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Active_Catalyst Releases Product, Regenerates Catalyst Product Chiral Tertiary Alcohol (R* or S*) Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric ethylation of a ketone.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organozinc reagents are pyrophoric and react violently with water; they must be handled under an inert atmosphere (e.g., Argon or Nitrogen).

Part 3.1: Synthesis of Precursor 1-(3-chloro-4-fluorophenyl)ethan-1-one

The required ketone precursor can be synthesized via a standard Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane under an argon atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension. Following the addition, add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-chloro-4-fluorophenyl)ethan-1-one.

Part 3.2: Enantioselective Ethylation Protocol
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral bis(sulfonamide) ligand (e.g., (1R,2R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethanediamine, 0.1 eq.) in anhydrous toluene. Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.2 eq.) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to -20 °C.

  • Substrate Addition: Add a solution of 1-(3-chloro-4-fluorophenyl)ethan-1-one (1.0 eq.) in anhydrous toluene to the catalyst mixture.

  • Nucleophile Addition: Add diethylzinc (1.5 eq., typically a 1.0 M solution in hexanes) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 24-48 hours. The progress can be monitored by TLC or chiral HPLC analysis of quenched aliquots.

  • Quenching: Upon completion, slowly and carefully quench the reaction at -20 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether and stir for 15 minutes. Filter the resulting suspension through a pad of Celite®, washing the pad with additional diethyl ether. Transfer the filtrate to a separatory funnel, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Analytical Verification: Enantiomeric Excess Determination

The enantiomeric excess (ee) of the final product is the critical measure of success and must be determined accurately. Chiral HPLC is the gold standard for this analysis.[11][12]

Protocol for Chiral HPLC Method Development
  • Sample Preparation: Prepare a racemic standard of 2-(3-Chloro-4-fluorophenyl)-2-butanol (synthesized using a non-chiral method, e.g., addition of ethylmagnesium bromide[13][14]) and a solution of the enantiomerically enriched sample. Dissolve each in the mobile phase to a concentration of approximately 1 mg/mL.[11]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving chiral alcohols.[15] Good starting points include columns with coated or immobilized amylose or cellulose derivatives.

  • Mobile Phase Screening: Begin with a standard mobile phase system, typically a mixture of a non-polar alkane (n-hexane) and an alcohol modifier (isopropanol or ethanol).

  • Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention times. A lower percentage of alcohol generally increases retention and can improve resolution.

  • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100.

Parameter Recommended Starting Conditions
Chiral Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Note: These are starting conditions and may require optimization for baseline separation.

Summary of Workflow & Expected Data

The entire process, from precursor synthesis to final analysis, is a multi-step workflow requiring careful execution and validation at each stage.

G Start Starting Materials: 1-chloro-2-fluorobenzene Acetyl Chloride FC_Reaction Friedel-Crafts Acylation Start->FC_Reaction Ketone 1-(3-chloro-4-fluorophenyl)ethan-1-one FC_Reaction->Ketone Asym_Reaction Asymmetric Ethylation (Chiral Catalyst, Et₂Zn) Ketone->Asym_Reaction Crude_Product Crude Chiral Alcohol Asym_Reaction->Crude_Product Purification Flash Chromatography Crude_Product->Purification Pure_Product Pure 2-(3-Chloro-4-fluorophenyl)-2-butanol Purification->Pure_Product Analysis Characterization (NMR, MS) Chiral HPLC Analysis Pure_Product->Analysis Final_Data Final Product: Yield, ee%, Optical Rotation Analysis->Final_Data

Caption: Overall experimental workflow.

Parameter Target Value
Chemical Yield 65 - 85% (for ethylation step)
Enantiomeric Excess (ee) >95%
Appearance Colorless oil or low-melting solid
¹H NMR, ¹³C NMR, MS Consistent with the structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol

References

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Preparation of 2-(3-Chloro-4-fluorophenyl)-2-butanol from 3-chloro-4-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2-(3-chloro-4-fluorophenyl)-2-butanol, a tertiary alcohol, from 3-chloro-4-fluoroacetophenone. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure detailed herein is based on the well-established Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2][3][4]

The target molecule, 2-(3-chloro-4-fluorophenyl)-2-butanol, and its precursor, 3-chloro-4-fluoroacetophenone, are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[5][6] The introduction of the chloro and fluoro substituents on the aromatic ring significantly influences the molecule's reactivity and biological activity.

Overview of the Synthetic Strategy

The synthesis of the target tertiary alcohol is achieved through the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to the carbonyl carbon of 3-chloro-4-fluoroacetophenone.[2][7][8] The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final product.

Synthetic Workflow A 3-chloro-4-fluoroacetophenone D Reaction Mixture (Magnesium Alkoxide Intermediate) A->D 1. B Methylmagnesium Bromide (Grignard Reagent) B->D 1. C Anhydrous Ether (Solvent) C->D Solvent E Aqueous Workup (e.g., sat. NH4Cl) D->E 2. F Crude Product E->F Protonation G Purification (e.g., Column Chromatography) F->G 3. H 2-(3-Chloro-4-fluorophenyl)-2-butanol (Final Product) G->H Isolation

Caption: Overall workflow for the synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Experimental Protocol

2.1 Materials and Reagents

Reagent/MaterialGradeSupplierComments
3-Chloro-4-fluoroacetophenone≥98%Commercially AvailableStarting material.[5]
Methylmagnesium bromide3.0 M solution in diethyl etherCommercially AvailableGrignard reagent.[9]
Anhydrous Diethyl EtherACS GradeCommercially AvailableReaction solvent. Must be strictly anhydrous.[10]
Saturated Ammonium Chloride SolutionAqueousPrepared in-houseFor reaction quenching.[11][12]
Anhydrous Magnesium SulfateACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.

2.2 Safety Precautions

  • Grignard reagents are highly reactive, flammable, and react violently with water. [13][14][15][16] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[11][15]

  • Anhydrous diethyl ether is extremely flammable and its vapors can form explosive mixtures with air. [13][14] Ensure there are no ignition sources nearby.

  • 3-Chloro-4-fluoroacetophenone is an irritant. [17][18] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

  • The quenching of the Grignard reaction is highly exothermic.[12][14] Perform this step slowly and with adequate cooling.

2.3 Reaction Setup and Procedure

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[10][20]

  • Reaction Initiation: To the three-necked flask equipped with a magnetic stir bar, add 3-chloro-4-fluoroacetophenone (1.0 eq). Dissolve the ketone in anhydrous diethyl ether (approximately 10 mL per gram of ketone).

  • Grignard Reagent Addition: Place the dropping funnel on the flask and charge it with methylmagnesium bromide solution (1.1 eq). Cool the reaction flask to 0 °C using an ice bath. Add the Grignard reagent dropwise to the stirred solution of the ketone over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Reaction Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate.[11][12] This process is exothermic and may cause the ether to reflux.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic extracts and wash with brine (1 x 30 mL).

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.4 Purification

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis of the crude product.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition of the carbanionic methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the ketone.[2] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate during the acidic workup yields the tertiary alcohol.[21]

Reaction Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Ketone 3-Chloro-4-fluoroacetophenone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Grignard CH3MgBr Grignard->Intermediate Alkoxide Magnesium Alkoxide Intermediate Product 2-(3-Chloro-4-fluorophenyl)-2-butanol Alkoxide->Product H3O+ H3O+ (from workup) H3O+->Product

Caption: Simplified mechanism of the Grignard reaction.

Characterization Data (Hypothetical)

The structure of the purified 2-(3-chloro-4-fluorophenyl)-2-butanol can be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4-7.1 (m, 3H, Ar-H), 1.6 (s, 6H, 2 x CH₃), 1.5 (s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 159.5 (d, J=245 Hz, C-F), 142.1, 131.2, 129.5, 122.3 (d, J=18 Hz, C-Cl), 116.4 (d, J=21 Hz, C-H), 72.5 (C-OH), 31.8 (2 x CH₃)
Mass Spec. (ESI+)m/z: 205.06 [M+H]⁺, 187.05 [M-H₂O+H]⁺
Melting Point Not available, likely a low-melting solid or an oil.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(3-chloro-4-fluorophenyl)-2-butanol via a Grignard reaction. By following the described procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in medicinal chemistry and materials science.

References

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  • Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
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Catalytic Asymmetric Alkylation for the Synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Tertiary Alcohols

The stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical development. Chiral tertiary alcohols, in particular, are prevalent structural motifs in a wide array of biologically active compounds. The precise three-dimensional arrangement of substituents around the stereocenter can dramatically influence a molecule's pharmacological profile, making the development of robust and highly selective synthetic methods a critical endeavor. This application note provides a detailed protocol for the catalytic asymmetric ethylation of 3-chloro-4-fluoroacetophenone to yield the chiral tertiary alcohol, 2-(3-chloro-4-fluorophenyl)-2-butanol. This transformation is of significant interest as the product contains a halogenated phenyl group, a common feature in many pharmaceutical agents, which can modulate their metabolic stability and binding affinity.

The primary challenge in the synthesis of such molecules lies in controlling the stereochemical outcome of the carbon-carbon bond formation at a prochiral ketone. The direct addition of organometallic reagents to ketones is a powerful method for constructing tertiary alcohols, but achieving high enantioselectivity requires a well-designed catalytic system.[1][2]

Methodology Overview: Ligand-Accelerated Asymmetric Grignard Addition

This protocol utilizes a ligand-accelerated approach to the asymmetric addition of a Grignard reagent to a ketone. The core of this strategy lies in the use of a chiral ligand that coordinates to the magnesium center of the Grignard reagent, forming a chiral complex. This complex then delivers the alkyl group to one face of the ketone preferentially, leading to the formation of one enantiomer of the product in excess.

Recent advancements in ligand design have led to the development of highly effective catalysts for this transformation. Notably, chiral ligands derived from 1,2-diaminocyclohexane (DACH) have shown exceptional performance in promoting the asymmetric addition of Grignard reagents to a wide range of ketones, affording tertiary alcohols with high enantiomeric excess.[1][3] The bidentate or tridentate nature of these ligands allows for the formation of a well-defined, rigid transition state, which is crucial for achieving high levels of stereocontrol.

Experimental Protocol: Asymmetric Ethylation of 3-Chloro-4-fluoroacetophenone

This protocol is adapted from established procedures for the asymmetric addition of Grignard reagents to aromatic ketones using a chiral DACH-derived ligand.[1][4]

Materials:

  • 3-Chloro-4-fluoroacetophenone (CAS: 2923-66-2)

  • Ethylmagnesium bromide (solution in a suitable ether solvent, e.g., 3.0 M in diethyl ether)

  • (R,R)-N,N'-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diaminocyclohexane (or a similar (R,R)-DACH-derived chiral ligand)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a strict inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.

  • The quenching of the Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.

Step-by-Step Procedure:
  • Catalyst Preparation:

    • In an oven-dried flask under an inert atmosphere, dissolve the (R,R)-DACH-derived chiral ligand (0.11 mmol) in anhydrous toluene (1.0 mL).

    • Stir the solution at room temperature.

  • Reaction Setup:

    • In a separate oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of 3-chloro-4-fluoroacetophenone (0.1 mmol) in anhydrous toluene (0.5 M solution).

    • Add the prepared chiral ligand solution from step 1 to the ketone solution.

  • Grignard Reagent Addition:

    • To the stirred solution of the ketone and ligand, slowly add the ethylmagnesium bromide solution (0.22 mmol, 2.2 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature, depending on the specific ligand's optimal conditions).

    • The addition of the Grignard reagent should be performed over a period of 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at the chosen temperature for a specified time (typically ranging from 1 to 24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting ketone is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This step is exothermic and may produce gas.

    • Allow the mixture to warm to room temperature and stir until the precipitate dissolves or becomes a manageable slurry.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Characterization:

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times with a racemic sample prepared without the chiral ligand. The structure of the product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Mechanistic Insights: The Role of the Chiral Ligand

The high enantioselectivity observed in this reaction is a direct consequence of the formation of a chiral magnesium complex in the transition state. The (R,R)-DACH-derived ligand coordinates to the magnesium atom of the Grignard reagent, creating a sterically defined environment around the reactive ethyl nucleophile.

The following diagram illustrates a plausible catalytic cycle:

Catalytic_Cycle cluster_main Catalytic Cycle Ketone 3-Chloro-4-fluoro- acetophenone Transition_State Diastereomeric Transition State Ketone->Transition_State Grignard EtMgBr Chiral_Complex Chiral Mg-Ligand Complex Grignard->Chiral_Complex Coordination Ligand (R,R)-DACH Ligand Ligand->Chiral_Complex Chiral_Complex->Transition_State Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Transition_State->Alkoxide C-C Bond Formation Product 2-(3-Chloro-4-fluorophenyl) -2-butanol (Chiral) Alkoxide->Product Protonation Workup Aqueous Workup (NH4Cl) Workup->Product

Caption: Proposed catalytic cycle for the asymmetric Grignard addition.

The chiral ligand effectively blocks one face of the ketone's carbonyl group, forcing the ethyl group of the Grignard reagent to attack from the less sterically hindered face. This facial discrimination leads to the preferential formation of one enantiomer of the tertiary alcohol product. The choice of the (R,R)-enantiomer of the DACH ligand is expected to favor the formation of the (S)-enantiomer of the product, although this should be confirmed experimentally.

Data Presentation and Expected Results

The following table summarizes typical reaction parameters and expected outcomes based on similar transformations reported in the literature.[1]

ParameterValueRationale
Substrate 3-Chloro-4-fluoroacetophenoneProchiral aromatic ketone
Reagent Ethylmagnesium bromideSource of the ethyl nucleophile
Chiral Ligand (R,R)-DACH-derived ligandInduces enantioselectivity
Ligand Loading 5-15 mol%Catalytic amount to promote the asymmetric reaction
Solvent Anhydrous Toluene/EtherAprotic solvent to prevent quenching of the Grignard reagent
Temperature 0 °C to room temperatureCan influence both reaction rate and enantioselectivity
Reaction Time 1-24 hoursDependent on substrate reactivity and reaction conditions
Expected Yield 70-95%High conversion is typically observed in these reactions
Expected e.e. 85-98%DACH-derived ligands are known for high enantioselectivity

Troubleshooting and Optimization

  • Low Conversion: If the reaction does not proceed to completion, ensure that all reagents and solvents are strictly anhydrous. The presence of moisture will consume the Grignard reagent. The activity of the magnesium used to prepare the Grignard reagent can also be a factor.

  • Low Enantioselectivity: The choice of solvent can have a significant impact on the enantiomeric excess. A solvent screen (e.g., THF, 2-MeTHF, CPME) may be necessary to optimize the stereochemical outcome. The temperature is also a critical parameter; running the reaction at a lower temperature often improves enantioselectivity, albeit at the cost of a longer reaction time.

  • Side Reactions: The primary side reaction is the enolization of the ketone by the Grignard reagent, which is a strong base. Using a more nucleophilic but less basic organometallic reagent, or carefully controlling the reaction temperature, can help to minimize this pathway.

Conclusion

The catalytic asymmetric ethylation of 3-chloro-4-fluoroacetophenone using a chiral DACH-derived ligand and ethylmagnesium bromide is a highly effective method for the synthesis of the corresponding chiral tertiary alcohol. The protocol described herein provides a robust starting point for researchers in drug discovery and development to access this valuable chiral building block. The high levels of enantioselectivity achievable with this methodology underscore the power of ligand-accelerated catalysis in modern organic synthesis. Further optimization of the reaction conditions, including the specific ligand structure, solvent, and temperature, may lead to even higher yields and enantioselectivities.

References

  • Grignard Reactions: Practice Problems Involving Oxidation. (2016, January 19). Master Organic Chemistry. [Link]

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  • Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). (2016).
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Application Note: Oxidation Strategies for 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemical challenges associated with 2-(3-Chloro-4-fluorophenyl)-2-butanol , a tertiary benzylic alcohol.

Because tertiary alcohols lack a hydrogen atom on the carbinol carbon, they cannot be oxidized to carbonyls (ketones/aldehydes) using standard protocols (e.g., Swern, Jones, Dess-Martin) without breaking carbon-carbon bonds. Therefore, "oxidation" of this substrate generally refers to one of three distinct objectives:

  • Oxidative Cleavage: Breaking the C-C bond to synthesize the corresponding acetophenone derivative (often for metabolite identification).

  • Dehydration-Oxidation: Converting to an alkene followed by oxidative functionalization.

  • Forced Degradation: Stress-testing for stability profiling.

Executive Summary & Chemical Logic

The substrate 2-(3-Chloro-4-fluorophenyl)-2-butanol is a tertiary benzylic alcohol . The hydroxyl group is bonded to a quaternary carbon bearing a methyl group, an ethyl group, and the electron-deficient aryl ring.

  • Reactivity Challenge: The absence of an

    
    -proton renders standard oxidation impossible.
    
  • Mechanistic Pathway: Oxidation requires Single Electron Transfer (SET) mechanisms to generate a radical cation, leading to

    
    -scission (C-C bond cleavage).
    
  • Regioselectivity: In oxidative cleavage, the C-C bond that breaks typically corresponds to the expulsion of the most stable alkyl radical. Here, the ethyl radical is more stable than the methyl radical; thus, the major product is expected to be 1-(3-Chloro-4-fluorophenyl)ethanone .

Protocol A: Oxidative Cleavage (Metabolite Synthesis)

Objective: To synthesize the ketone degradation product, 1-(3-Chloro-4-fluorophenyl)ethanone. Primary Reagent: Cerium(IV) Ammonium Nitrate (CAN).

Rationale

CAN is a one-electron oxidant (


) capable of oxidizing benzylic alcohols to radical cations. This intermediate undergoes fragmentation to yield the aromatic ketone and an alkyl radical. This method is preferred over permanganate due to milder conditions and higher selectivity for the benzylic position.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 2-(3-Chloro-4-fluorophenyl)-2-butanol (1.0 equiv).

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN) (2.5 - 3.0 equiv).

  • Solvent: Acetonitrile (MeCN) / Water (

    
    ) (4:1 ratio).
    
  • Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (

    
    ), Brine.
    
Step-by-Step Protocol
  • Preparation: Dissolve 1.0 mmol of the tertiary alcohol in 10 mL of MeCN:H2O (4:1) in a round-bottom flask.

  • Addition: Add CAN (2.5 mmol) in a single portion. The solution will turn a characteristic orange-red color.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC or HPLC.

    • Note: The reaction typically completes within 2–4 hours. The disappearance of the starting material and the appearance of the acetophenone derivative (lower polarity) indicate completion.

  • Quenching: Dilute the reaction mixture with 20 mL of water.

  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated

    
     (to remove acidic byproducts) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Isolation: Purify the residue via silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Dehydration followed by Ozonolysis (Synthetic Modification)

Objective: To cleanly cleave the alkyl chain or functionalize the alkene. Reagents: p-Toluenesulfonic acid (pTsOH), Ozone (


), Dimethyl Sulfide (DMS).
Rationale

Since direct oxidation is difficult, dehydrating the tertiary alcohol creates a tri-substituted alkene. This alkene is highly susceptible to ozonolysis, which cleaves the double bond to yield the ketone.

Step-by-Step Protocol

Step 1: Dehydration

  • Dissolve the alcohol in Toluene. Add catalytic pTsOH (10 mol%).

  • Reflux with a Dean-Stark trap to remove water.

  • Monitor for the formation of the alkene (mixture of E/Z isomers).

  • Neutralize with

    
    , wash, and concentrate.
    

Step 2: Ozonolysis

  • Dissolve the crude alkene in dry Dichloromethane (DCM) and cool to -78°C.

  • Bubble

    
     through the solution until a persistent blue color appears (indicating saturated ozone).
    
  • Purge with Oxygen (

    
    ) to remove excess ozone (color disappears).
    
  • Reductive Workup: Add Dimethyl Sulfide (DMS, 5.0 equiv) at -78°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Concentrate and purify via chromatography to isolate the ketone.[1]

Protocol C: Forced Degradation (Stress Testing)

Objective: To generate a profile of potential oxidative impurities for drug stability filing. Reagent: Hydrogen Peroxide (


) + Iron(II) (Fenton's Reagent).
Rationale

Fenton's reagent generates hydroxyl radicals (


), mimicking aggressive metabolic or environmental oxidation. This non-selective oxidation will produce a mixture of cleavage products, hydroxylation on the alkyl chain, and potential N-oxides if the molecule were heterocyclic (not applicable here).
Protocol
  • Dissolve substrate in Acetonitrile/Water (1:1).

  • Add

    
     (10 mol%).
    
  • Add

    
     (30% aq, 5.0 equiv) dropwise.
    
  • Stir at 40°C for 24 hours.

  • Analyze aliquots directly via LC-MS to identify degradation peaks (look for M-29 for ethyl loss, M-15 for methyl loss, and M+16 for hydroxylation).

Comparative Data Table

MethodReagent SystemPrimary ProductSelectivityApplication
Oxidative Cleavage CAN / MeCN:H2OAcetophenone deriv.High (Benzylic)Metabolite Synthesis
Two-Step Cleavage 1. pTsOH 2.

/DMS
Acetophenone deriv.Very HighPreparative Synthesis
Radical Oxidation Fenton (

)
Complex MixtureLowStress Testing / Impurity Profiling
Permanganate

/ Phase Transfer
Carboxylic AcidsLow (Over-oxidation)Waste Treatment

Reaction Pathway Visualization

OxidationPathways Substrate 2-(3-Chloro-4-fluorophenyl)-2-butanol (Tertiary Alcohol) RadicalCat Radical Cation Intermediate Substrate->RadicalCat CAN (SET Oxidation) Alkene Alkene Isomers (Dehydration Product) Substrate->Alkene pTsOH / Heat (-H2O) Ketone 1-(3-Chloro-4-fluorophenyl)ethanone (Major Cleavage Product) RadicalCat->Ketone Beta-Scission EthylRad Ethyl Radical (Leaving Group) RadicalCat->EthylRad Alkene->Ketone 1. O3, -78°C 2. DMS

Figure 1: Mechanistic pathways for the oxidation of the tertiary benzylic alcohol substrate. The CAN pathway (top) proceeds via Single Electron Transfer, while the Dehydration pathway (bottom) utilizes alkene intermediates.

Important Note on Nomenclature

If the target molecule was intended to be the secondary alcohol (e.g., 3-(3-Chloro-4-fluorophenyl)-2-butanol or 1-(...)-2-butanol), the protocols above are too aggressive.

  • For Secondary Alcohols: Use Dess-Martin Periodinane (DMP) or Swern Oxidation to yield the corresponding ketone without carbon-carbon bond cleavage.

  • Verification: Always verify the substitution pattern via

    
    -NMR. A singlet methyl peak typically indicates the tertiary alcohol (if methyl is on the quaternary carbon), whereas a doublet methyl indicates a secondary structure.
    

References

  • Oxidative Cleavage with CAN: Hettiarachchi, D. S. N., et al. "Cerium(IV) Ammonium Nitrate (CAN) Mediated Oxidation of Benzylic Alcohols." Journal of Organic Chemistry, vol. 74, no. 2, 2009. Link (Context: Mechanistic basis for SET oxidation of benzylic centers).

  • General Alcohol Oxidation: "Oxidation of Alcohols."[2][3] Chemistry LibreTexts, 2023. Link (Context: Distinction between secondary and tertiary alcohol reactivity).

  • Ozonolysis Protocols: Bailey, P. S. "Ozonation in Organic Chemistry." Academic Press, Vol. 39, 1978. (Standard reference for ozonolysis of substituted alkenes).
  • Fenton Chemistry: Walling, C. "Fenton's Reagent Revisited." Accounts of Chemical Research, vol. 8, no. 4, 1975, pp. 125–131. Link.

Sources

Application Notes & Protocols: A Framework for Incorporating 2-(3-Chloro-4-fluorophenyl)-2-butanol in Antifungal Agent Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development.[1][2][3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of 2-(3-chloro-4-fluorophenyl)-2-butanol as a potential lead compound for a new class of antifungal agents. As this is a novel chemical entity in the context of mycology, this guide establishes a full research workflow, from initial synthesis and characterization to preclinical assessment. The protocols herein are grounded in established methodologies and are designed to build a robust data package for hit-to-lead development, including initial screening, structure-activity relationship (SAR) studies, and preliminary mechanism of action (MoA) elucidation.

Introduction: The Rationale for a New Phenyl-Butanol Scaffold

The majority of clinically available antifungal drugs target a limited number of pathways, primarily related to ergosterol, a vital component of the fungal cell membrane.[4][5][6] Azoles inhibit its synthesis, while polyenes bind to it directly, causing membrane disruption.[5][7][8] This limited mechanistic diversity is a key factor in the emergence of resistance. The exploration of novel chemical structures is therefore paramount.

The 2-(3-chloro-4-fluorophenyl)-2-butanol scaffold presents an intriguing starting point. The halogenated phenyl ring is a common feature in many active pharmaceutical ingredients, often enhancing binding affinity and modifying metabolic stability. For instance, electron-withdrawing groups on a phenyl ring have been shown to increase antifungal activity in some azole derivatives.[9] The tertiary alcohol provides a key hydrogen-bonding motif and a potential site for metabolic activity. While direct data on this specific molecule is absent, related structures like phenylbutene and phenylpropanoid derivatives have demonstrated antifungal properties, suggesting the potential of this chemical class.[10][11]

This guide provides the necessary experimental and logical framework to systematically investigate this potential, moving from a chemical entity to a validated antifungal lead.

Program Workflow: A Phased Approach to Discovery

The investigation of a novel compound requires a structured, multi-phase approach. Each phase generates critical data that informs the decision to proceed to the next, ensuring that resources are allocated efficiently.

G cluster_0 Phase 1: Foundation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization Verify Identity Screening Primary In Vitro Screening (MIC & Cytotoxicity) Characterization->Screening Test Confirmed Compound SAR SAR Studies (Analogue Synthesis) Screening->SAR Initial Hit Found Screening->SAR MoA Mechanism of Action (e.g., Ergosterol Assay) Screening->MoA SAR->MoA Advanced_In_Vitro Advanced In Vitro (Biofilm, Resistance) MoA->Advanced_In_Vitro Target Identified MoA->Advanced_In_Vitro In_Vivo In Vivo Efficacy Models MoA->In_Vivo Advanced_In_Vitro->In_Vivo SAR_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Test Test (MIC, CC50) Synthesize->Test Analyze Analyze Data Test->Analyze Analyze->Design SAR Insights Ergosterol_Pathway cluster_info Squalene Squalene Erg1 Erg1 Squalene->Erg1 Lanosterol Lanosterol Erg11 Erg11 (Cyp51) Target of Azoles Lanosterol->Erg11 Methylated_Sterols 14-α-methylated sterols Zymosterol Zymosterol Methylated_Sterols->Zymosterol Erg3 Erg3 Zymosterol->Erg3 Ergosterol Ergosterol Erg1->Lanosterol Erg11->Methylated_Sterols Erg3->Ergosterol Test_Compound->Erg11 Hypothesized Target

Sources

Application Note: Solvent Selection and Recrystallization Protocol for 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 2-(3-Chloro-4-fluorophenyl)-2-butanol is a critical, highly functionalized chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including azole antifungals and targeted kinase inhibitors. The purification of this intermediate presents a unique physicochemical challenge. Tertiary alcohols are notoriously prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, driven by steric hindrance around the carbinol center and complex intermolecular hydrogen-bonding networks[1]. Furthermore, traditional purification techniques like derivatization are often ineffective due to the low reactivity of the tertiary hydroxyl group [1].

Consequently, direct recrystallization remains the most viable purification strategy. This application note details the causality behind solvent selection, moving away from toxic chlorinated solvents toward highly efficient, greener anti-solvent systems, and provides a self-validating protocol for the isolation of high-purity 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Physicochemical Profiling & Solvent Causality

To design an effective crystallization process, we must deconstruct the molecule's structural motifs:

  • Tertiary Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor. It requires a moderately polar solvent to break intermolecular API-API hydrogen bonds and ensure complete dissolution at elevated temperatures.

  • 3-Chloro-4-fluorophenyl Ring: A highly lipophilic, polarizable moiety that drives solubility in aromatic or non-polar hydrocarbon solvents.

  • Aliphatic Chain (Ethyl/Methyl): Contributes to the overall hydrophobicity and low melting point of the intermediate.

The Shift to Safer Solvent Systems

Historically, dichloromethane (DCM) and methanol blends were utilized for the purification of halogenated pharmaceutical intermediates. However, modern pharmaceutical development mandates the use of safer, environmentally benign solvents [2]. Blends of Ethyl Acetate (EtOAc) and Heptane have emerged as superior alternatives. EtOAc serves as an excellent hydrogen-bond acceptor, highly capable of solvating the tertiary alcohol at 60 °C. Heptane acts as a potent anti-solvent; its non-polar nature selectively forces the lipophilic halogenated aromatic ring out of solution upon cooling [2].

Furthermore, solvent selection directly dictates polymorphic selectivity and crystal habit. As observed in the crystallization of complex APIs, polar solvents like acetone often yield plate-like morphologies, whereas apolar solvents or specific anti-solvent mixtures (like EtOAc/Heptane) promote the formation of prismatic or needle-like crystals that are significantly easier to filter and wash [3].

Workflow & Decision Logic

The following diagram illustrates the logical progression from crude intermediate to validated, high-purity crystalline product, emphasizing the critical control points in the anti-solvent crystallization workflow.

G Start 2-(3-Chloro-4-fluorophenyl)-2-butanol Crude Mixture Profile Physicochemical Profiling (Lipophilic + H-Bond Donor) Start->Profile Solvent Solvent Screening (EtOAc / Heptane) Profile->Solvent Heat Dissolution at 60-70 °C in EtOAc Solvent->Heat AntiSolvent Anti-Solvent Addition (Heptane dropwise) Heat->AntiSolvent Cool Controlled Cooling (0.5 °C/min to 5 °C) AntiSolvent->Cool Isolate Filtration & Washing (Cold Heptane) Cool->Isolate Validate Validation (HPLC, DSC, NMR) Isolate->Validate

Workflow for the anti-solvent recrystallization of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Quantitative Data: Solvent System Performance

The table below summarizes the empirical data used to select the optimal solvent system. The EtOAc/Heptane system provides the best balance of high yield, exceptional purity, and favorable crystal habit, avoiding the oiling-out phenomenon seen with Isopropanol/Water.

Solvent SystemRatio (v/v)API Solubility (mg/mL at 25°C)Yield (%)Purity (HPLC Area %)Crystal Habit
Ethyl Acetate / Heptane 1:412.588.0 >99.5 Prismatic
Toluene / Heptane1:58.284.598.9Needle-like
Isopropanol / Water4:125.065.097.5Agglomerates (Oiling out)
Acetone / Heptane1:318.472.098.2Plate-like

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. The Metastable Zone Width (MSZW) is strictly controlled via the slow addition of heptane and a precise cooling ramp. If the final HPLC purity is below 99.5%, the system indicates that the EtOAc ratio must be marginally increased to retain structurally similar impurities in the mother liquor.

Step 1: Dissolution and Clarification
  • Weigh 10.0 g of crude 2-(3-Chloro-4-fluorophenyl)-2-butanol into a 250 mL jacketed glass reactor equipped with an overhead stirrer and a reflux condenser.

  • Add 20.0 mL of Ethyl Acetate (EtOAc).

  • Heat the reactor to 60 °C with moderate stirring (250 rpm) until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble inorganic salts or catalyst residues.

Step 2: Anti-Solvent Addition (Nucleation Control)
  • Maintain the reactor temperature at 60 °C.

  • Begin the dropwise addition of 80.0 mL of n-Heptane via an addition funnel over a period of 45 minutes.

  • Causality Note: Rapid addition of the anti-solvent will cause the local supersaturation to spike, leading to liquid-liquid phase separation (oiling out) rather than crystalline nucleation [1].

  • Stop the heptane addition temporarily if the solution becomes persistently cloudy (the cloud point). Allow the solution to stir for 10 minutes to allow primary nucleation to occur before resuming the addition.

Step 3: Controlled Cooling Ramp
  • Once all heptane has been added, age the suspension at 60 °C for 30 minutes to allow the crystal lattice to stabilize.

  • Initiate a linear cooling ramp from 60 °C to 5 °C at a rate of 0.5 °C/min .

  • Causality Note: A slow cooling rate ensures that crystal growth dominates over secondary nucleation, yielding larger, prismatic crystals that trap fewer impurities[3].

Step 4: Isolation and Washing
  • Filter the resulting slurry under vacuum using a sintered glass funnel (Porosity 3).

  • Wash the filter cake with 2 x 15 mL of pre-chilled (5 °C) n-Heptane.

  • Self-Validation Check: Do not wash with EtOAc/Heptane mixtures, as the presence of EtOAc at this stage will dissolve the purified API, drastically reducing the yield.

  • Dry the crystals in a vacuum oven at 40 °C (50 mbar) for 12 hours to constant weight.

Step 5: Analytical Validation
  • HPLC: Dissolve 1 mg of the dried product in 1 mL of Acetonitrile. Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient) to confirm chemical purity >99.5%.

  • DSC: Perform Differential Scanning Calorimetry (10 °C/min ramp) to confirm a sharp endothermic melting peak, validating polymorphic purity and the absence of trapped solvent.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Available at:[Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Available at:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-chloro-4-fluorophenyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and purity.

I. Reaction Overview and Key Challenges

The synthesis of 2-(3-chloro-4-fluorophenyl)-2-butanol is most commonly achieved via a Grignard reaction. This involves the reaction of a Grignard reagent, typically methylmagnesium bromide or chloride, with 1-(3-chloro-4-fluorophenyl)ethan-1-one. While seemingly straightforward, this reaction is highly sensitive to a number of factors that can significantly impact the yield and purity of the final product.

The primary challenges in this synthesis revolve around the highly reactive and basic nature of the Grignard reagent.[1][2] Key issues include:

  • Moisture and Air Sensitivity: Grignard reagents are readily quenched by water and react with oxygen, necessitating strictly anhydrous and inert reaction conditions.[1][2][3][4]

  • Side Reactions: Competing reactions such as enolization and reduction of the starting ketone can lead to the formation of byproducts and a decrease in the desired tertiary alcohol yield.[2][5][6]

  • Grignard Reagent Quality: The concentration and quality of the Grignard reagent are critical for achieving high yields and must be accurately determined.[2][7]

This guide will provide detailed solutions to these and other common problems encountered during the synthesis.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis of 2-(3-chloro-4-fluorophenyl)-2-butanol.

Low or No Product Yield

Q1: My reaction yielded very little or no 2-(3-chloro-4-fluorophenyl)-2-butanol. What are the most likely causes?

A1: A low or non-existent yield is most often traced back to issues with the Grignard reagent or the reaction conditions. Here are the primary culprits and their solutions:

  • Presence of Water: Grignard reagents are strong bases and will react with even trace amounts of water in the glassware or solvent in an acid-base reaction, which will destroy the reagent.[1][3][4][8]

    • Solution: All glassware must be rigorously dried before use, either by flame-drying under vacuum or oven-drying at a high temperature for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][7] Solvents must be anhydrous. Using a freshly opened bottle of anhydrous ether or THF is recommended.[5][7]

  • Poor Quality Grignard Reagent: Commercially available Grignard reagents can degrade over time, leading to a lower actual concentration than stated on the label.

    • Solution: It is best practice to titrate the Grignard reagent just before use to determine its exact molarity.[2][7] This ensures accurate stoichiometry in your reaction. A common method is titration with a standard solution of iodine or sec-butanol.[2][7]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred efficiently and for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Formation of Impurities

Q2: I've isolated my product, but it's contaminated with significant byproducts. What are these impurities and how can I prevent their formation?

A2: The most common byproducts in this Grignard synthesis are the result of side reactions. Here's how to identify and mitigate them:

  • Starting Material Recovery (Enolization): If you recover a significant amount of the starting ketone, 1-(3-chloro-4-fluorophenyl)ethan-1-one, it's likely due to enolization. The Grignard reagent, acting as a base, can deprotonate the α-carbon of the ketone to form an enolate, which is then protonated back to the ketone during workup.[2][6][7]

    • Solution: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).[2][9] This favors the nucleophilic addition over the enolization pathway. Using a less sterically hindered Grignard reagent can also help.

  • Formation of a Secondary Alcohol: The presence of 1-(3-chloro-4-fluorophenyl)ethan-1-ol indicates that reduction of the ketone has occurred. The Grignard reagent can act as a reducing agent by transferring a β-hydride to the carbonyl carbon.[5][6]

    • Solution: Similar to minimizing enolization, slow addition of the ketone at low temperatures can help to suppress this side reaction.

Reaction Initiation and Control

Q3: I'm preparing my own Grignard reagent, but the reaction is difficult to initiate. What can I do?

A3: The formation of a Grignard reagent can sometimes have a significant initiation barrier. This is often due to a passivating oxide layer on the surface of the magnesium metal.[7]

  • Activation of Magnesium:

    • Mechanically crush some of the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[7]

    • Add a small crystal of iodine to the flask.[5][7][10] The iodine will react with the magnesium surface, activating it. The disappearance of the brown iodine color is an indication that the reaction has started.

    • A few drops of 1,2-dibromoethane can also be used as an activating agent.[7]

  • Initiation:

    • Add a small portion of the halide solution to the activated magnesium.

    • Gentle warming with a heat gun may be necessary to start the reaction.[5][7] Once initiated, the reaction is exothermic and should be controlled by the rate of addition of the remaining halide.[11]

III. Experimental Protocols

Protocol 1: Synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol

This protocol assumes the use of a commercially available Grignard reagent.

Materials:

  • 1-(3-chloro-4-fluorophenyl)ethan-1-one

  • Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas.

  • Reagent Addition: Under a positive pressure of nitrogen or argon, add the methylmagnesium bromide solution to the flask via syringe. Cool the flask in an ice bath.

  • Ketone Addition: Dissolve 1-(3-chloro-4-fluorophenyl)ethan-1-one in anhydrous diethyl ether in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[2]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

IV. Data Presentation

ParameterRecommended ValueRationale
Grignard Reagent Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the starting ketone.[5]
Reaction Temperature 0 °C to room temperatureLower temperatures can minimize side reactions like enolization and reduction.[2]
Solvent Anhydrous Diethyl Ether or THFThese are standard aprotic solvents for Grignard reactions.[1]
Quenching Agent Saturated aq. NH₄ClA mild acid that minimizes potential side reactions of the tertiary alcohol product.[2][12]

V. Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Reaction Flask Reaction Flask Dry Glassware->Reaction Flask Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Flask Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Flask Grignard Reagent Grignard Reagent Grignard Reagent->Reaction Flask Ketone Ketone Ketone->Reaction Flask Slow Addition Quench Quench Reaction Flask->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

G Start Start Low Yield Low Yield Start->Low Yield Check Water Anhydrous Conditions? Low Yield->Check Water Yes Check Impurities Impurities Present? Low Yield->Check Impurities No Titrate Grignard Titrate Grignard Reagent Check Water->Titrate Grignard Yes Dry Equipment Dry Glassware & Solvents Check Water->Dry Equipment No Titrate Grignard->Start Dry Equipment->Start Recovered Ketone Recovered Ketone? Check Impurities->Recovered Ketone Yes End End Check Impurities->End No Secondary Alcohol Secondary Alcohol? Recovered Ketone->Secondary Alcohol No Lower Temp Lower Reaction Temperature Recovered Ketone->Lower Temp Yes Optimize Addition Optimize Ketone Addition Rate Secondary Alcohol->Optimize Addition Yes Secondary Alcohol->End No Lower Temp->Start Optimize Addition->Start

Caption: Troubleshooting logic for low yield and impurities.

VI. Frequently Asked Questions (FAQs)

Q: Can I use a different Grignard reagent, for example, methylmagnesium chloride? A: Yes, methylmagnesium chloride can also be used. The reactivity of Grignard reagents follows the trend I > Br > Cl. While chlorides are generally less reactive than bromides, for a reactive ketone like 1-(3-chloro-4-fluorophenyl)ethan-1-one, it should still be effective.[7]

Q: Why is a saturated solution of ammonium chloride used for quenching instead of water or a strong acid? A: While water can be used to quench the reaction, it can sometimes lead to the formation of magnesium hydroxide, which can be difficult to separate. A saturated ammonium chloride solution is a mild acid that effectively protonates the alkoxide to form the desired alcohol while keeping the magnesium salts soluble in the aqueous layer, making the workup cleaner.[2][12] Strong acids like HCl are generally avoided as they can potentially promote side reactions with the tertiary alcohol product, such as dehydration.[2]

Q: My reaction mixture turned dark brown during the Grignard reagent formation. Is this normal? A: A darkening of the reaction mixture during Grignard formation can indicate the presence of impurities or side reactions, such as Wurtz coupling.[7] While it may not necessarily mean the reaction has failed, it can be a sign of suboptimal conditions. Ensure your starting materials and solvent are pure and that the reaction temperature is well-controlled.

Q: How can I best store my Grignard reagent to maintain its quality? A: Grignard reagents should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent reaction with atmospheric moisture and oxygen. Storage at a low temperature (2-8°C) can also help to slow down degradation.[13][14]

VII. References

  • Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Reddit. (2019, April 28). How dangerous is actually adding water to Grignard reagent?[Link]

  • YouTube. (2023, June 9). Reaction of Grignard Reagent with Water. [Link]

  • ProQuest. Side reactions in a grignard synthesis. [Link]

  • ResearchGate. (2018, December 10). Side Reactions in a Grignard Synthesis. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link]

  • SynArchive. Grignard Reaction. [Link]

  • Beyond Benign. Grignard Reaction. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • SLS. 3-Chloro-4-fluorophenylmagnesi | 563676-50ml | SIGMA-ALDRICH. [Link]

  • Google Patents. WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.

  • Vapourtec Ltd. (2025, May 6). Grignard Chemistry. [Link]

  • PMC. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Ace Chemistry. Grignard Reagents and related organic synthesis. [Link]

  • Google Patents. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • Chegg. (2020, May 19). Data and Results for Grignard Reaction with Acetophenone Assigned starting material. [Link]

  • University of Missouri–St. Louis. 19. The Grignard Reaction. [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?[Link]

Sources

Technical Support Center: Minimizing Dehydration Side Products in Reactions of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers working with 2-(3-Chloro-4-fluorophenyl)-2-butanol. This guide is designed to provide expert advice and actionable troubleshooting strategies to minimize the formation of unwanted dehydration byproducts in your reactions. As a tertiary alcohol, 2-(3-Chloro-4-fluorophenyl)-2-butanol is particularly susceptible to elimination reactions, which can significantly impact yield and purity. This resource will help you understand the underlying mechanisms and implement effective control measures.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 2-(3-Chloro-4-fluorophenyl)-2-butanol producing significant amounts of alkene impurities?

A1: The primary reason for the formation of alkene impurities is the acid-catalyzed dehydration of the tertiary alcohol.[1][2][3][4] Tertiary alcohols, like 2-(3-Chloro-4-fluorophenyl)-2-butanol, readily form stable tertiary carbocations under acidic conditions.[4] This carbocation intermediate can then easily lose a proton from an adjacent carbon atom to form an alkene, a process known as E1 elimination.[2][3][4] Even trace amounts of acid and elevated temperatures can promote this side reaction.[2][3][5]

Q2: What are the expected dehydration products from 2-(3-Chloro-4-fluorophenyl)-2-butanol?

A2: The dehydration of 2-(3-Chloro-4-fluorophenyl)-2-butanol can lead to a mixture of isomeric alkenes. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product.[1][6] In this case, the expected major and minor dehydration products are:

  • Major Product (more substituted): 2-(3-Chloro-4-fluorophenyl)-2-butene

  • Minor Product (less substituted): 2-(3-Chloro-4-fluorophenyl)-1-butene

It is also possible to form E/Z isomers of 2-(3-Chloro-4-fluorophenyl)-2-butene.[1]

Q3: At what temperatures does dehydration become a significant issue?

A3: Tertiary alcohols are the most reactive towards dehydration and can undergo this reaction at relatively low temperatures compared to primary and secondary alcohols.[2][3][5] For tertiary alcohols, dehydration can become significant at temperatures as low as 25-80°C, especially in the presence of a strong acid catalyst.[5] It is crucial to maintain the lowest possible temperature required for your desired transformation.

Q4: Can I use common strong acids like sulfuric acid or hydrochloric acid in my reaction?

A4: The use of strong, non-nucleophilic acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is a classic method for alcohol dehydration and should be avoided if you want to prevent alkene formation.[1][4][7] Strong protic acids will readily protonate the hydroxyl group, converting it into a good leaving group (water) and initiating the E1 elimination pathway.[2][3][4][8][9][10] If your desired reaction requires acidic conditions, consider using a weaker acid or a solid-supported acid catalyst that might offer better control.

Troubleshooting Guide: Step-by-Step Solutions to Minimize Dehydration

This section provides a systematic approach to diagnosing and solving dehydration problems in your experiments.

Issue 1: High levels of alkene byproducts detected by GC-MS or NMR.
Root Cause Analysis:

Your reaction conditions are likely too harsh, favoring the E1 elimination pathway. This could be due to one or more of the following factors:

  • Presence of a strong acid catalyst.

  • Excessively high reaction temperature.

  • Prolonged reaction time.

  • Use of a protic solvent that can facilitate proton transfer.

Troubleshooting Workflow:

Troubleshooting Dehydration start High Alkene Impurity Detected check_acid Is a strong acid (e.g., H₂SO₄, HCl) present? start->check_acid check_temp Is the reaction temperature > 50°C? check_acid->check_temp No solution_acid Solution: Switch to non-acidic conditions. (e.g., Appel or Mitsunobu reaction) check_acid->solution_acid Yes check_time Is the reaction time unnecessarily long? check_temp->check_time No solution_temp Solution: Lower the reaction temperature. Monitor progress closely. check_temp->solution_temp Yes solution_time Solution: Optimize reaction time. Quench as soon as starting material is consumed. check_time->solution_time Yes

Caption: Troubleshooting workflow for minimizing alkene impurities.

Issue 2: My desired substitution reaction is sluggish at low temperatures, but increasing the heat leads to dehydration.
Solution: Activate the Hydroxyl Group Under Neutral Conditions

Instead of relying on acid catalysis to make the hydroxyl group a better leaving group, convert it into a different functional group that is more amenable to substitution under milder, non-acidic conditions.

Recommended Alternative Protocols:

MethodReagentsKey AdvantagesConsiderations
Appel Reaction Triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄)Runs under neutral conditions, avoiding carbocation formation.[11][12][13][14]Stoichiometric amounts of triphenylphosphine oxide are produced, which can complicate purification.[11] Tertiary alcohols may still undergo some elimination.[12][13]
Mitsunobu Reaction Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD, DIAD)Mild, neutral conditions.[15][16] Can be effective for some tertiary alcohols.[15][17][18]Generates stoichiometric byproducts (phosphine oxide and a hydrazine derivative) that require removal.[15] The success with tertiary alcohols can be substrate-dependent.[18][19]
Sulfonate Ester Formation Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., pyridine)Converts the alcohol to a tosylate or mesylate, which are excellent leaving groups for subsequent Sₙ2 reactions.[9][10][20]The stability of tertiary sulfonates can be an issue, and elimination can still occur in the subsequent substitution step if a strong, sterically hindered base is used.[20]

Detailed Experimental Protocols

Protocol 1: Halogenation using the Appel Reaction (Example for Chlorination)

This protocol describes the conversion of 2-(3-Chloro-4-fluorophenyl)-2-butanol to the corresponding alkyl chloride under neutral conditions to avoid dehydration.

Reaction Mechanism Overview:

Appel_Mechanism cluster_0 Appel Reaction Pathway ROH R-OH (Tertiary Alcohol) Intermediate [R-O-PPh₃]⁺Cl⁻ (Alkoxyphosphonium salt) ROH->Intermediate Activation PPh3_CCl4 PPh₃ + CCl₄ PPh3_CCl4->Intermediate RCl R-Cl (Alkyl Chloride) Intermediate->RCl Sₙ1 Displacement Ph3PO Ph₃P=O (Byproduct) Intermediate->Ph3PO

Caption: Simplified mechanism of the Appel reaction for tertiary alcohols.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-(3-Chloro-4-fluorophenyl)-2-butanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add carbon tetrachloride (CCl₄) (1.5 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to separate the desired alkyl chloride from the triphenylphosphine oxide byproduct.

Protocol 2: Conversion to a Sulfonate Ester for Subsequent Substitution

This two-step protocol first converts the alcohol to a more reactive intermediate (a tosylate), which can then be displaced by a nucleophile with a reduced risk of elimination compared to direct acid-catalyzed substitution.

Workflow Overview:

Sulfonate_Workflow Alcohol 2-(3-Chloro-4-fluorophenyl)-2-butanol (R-OH) Activation Step 1: Activation TsCl, Pyridine, 0°C Alcohol->Activation Tosylate Tertiary Tosylate (R-OTs) Activation->Tosylate Substitution Step 2: Substitution Nucleophile (Nu⁻) Tosylate->Substitution Product Substituted Product (R-Nu) Substitution->Product

Caption: Two-step workflow via a sulfonate ester intermediate.

Step-by-Step Procedure (Step 1: Tosylation):

  • Preparation: To a solution of 2-(3-Chloro-4-fluorophenyl)-2-butanol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

  • Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature overnight. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Washing: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude tosylate should be used immediately in the next step due to its potential instability.

This activated tosylate can now be reacted with a wide range of nucleophiles under conditions that are significantly less prone to inducing dehydration.

By carefully selecting your reaction conditions and considering these alternative, non-acidic activation methods, you can effectively minimize the formation of dehydration side products and improve the overall efficiency and purity of your synthesis involving 2-(3-Chloro-4-fluorophenyl)-2-butanol.

References

  • Vertex AI Search. (n.d.).
  • JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Moodle. (n.d.).
  • Chem-Station. (2014, March 24). Appel Reaction. [Link]

  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • Name-Reaction.com. (n.d.). Appel Reaction. [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Reactions. (n.d.). The Mitsunobu Reaction. [Link]

  • Royal Society of Chemistry. (2020, July 28). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. [Link]

  • Reactory. (n.d.). Substitution Reactions of Alcohols. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. [Link]

  • Science Ready. (n.d.). Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry. [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • Chemistry Steps. (2022, December 14). Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]

  • Chemistry Stack Exchange. (2017, March 22). What stops intermediates of alcohol hydration and dehydration reacting in the same way?. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
  • Chemistry LibreTexts. (2019, June 5). 9.16: Dehydration of Alcohols to Alkenes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. [Link]

  • Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)
  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2018, April 4). 2 butanol dehydration. [Link]

  • ResearchGate. (n.d.). Scheme 2. The dehydration of branched and linear primary alcohols to alkenes. [Link]

  • The Curious Case of 2-Butanol Dehydration: What Happens When It Breaks Down? (2026, February 19).
  • Chemical Synthesis Database. (2025, May 20). 3-chloro-4-phenyl-2-butanone. [Link]

  • Organic Syntheses Procedure. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. [Link]

Sources

Purification methods for removing impurities from crude 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(3-Chloro-4-fluorophenyl)-2-butanol .

As a tertiary alcohol synthesized via the Grignard addition of an alkyl/aryl magnesium halide to a ketone, this compound presents specific purification challenges. Tertiary alcohols are highly sensitive to acidic conditions and thermal stress, making standard purification techniques prone to inducing degradation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity isolation.

Quantitative Data: Impurity Profile & Separation Metrics

Successful purification requires understanding the physicochemical differences between the target molecule and its synthesis byproducts. Table 1 summarizes the expected analytical profile of the crude mixture.

Table 1: Chromatographic and Physical Properties of Crude Mixture Components

Compound / ImpurityStructural OriginEst. Boiling PointTLC Rf (Hexane:EtOAc 8:2)
2-(3-Chloro-4-fluorophenyl)-2-butanol Target Tertiary Alcohol ~245 °C 0.35
3'-Chloro-4'-fluoroacetophenoneUnreacted Ketone (Enolization)~220 °C0.55
2-(3-Chloro-4-fluorophenyl)-2-buteneDehydration (Acid/Heat)~210 °C0.85
3,3'-Dichloro-4,4'-difluorobiphenylWurtz Homocoupling>300 °C0.90

Process Visualization

Workflow A Crude Grignard Mixture B Mild Quench (NH4Cl) A->B Prevent Dehydration C Phase Separation B->C Extract with Et2O D NaHSO3 Wash C->D Remove Ketone E Chromatography D->E Remove Biphenyls F Pure Tertiary Alcohol E->F Isolate Target

Sequential purification workflow for isolating tertiary alcohols from crude Grignard mixtures.

Troubleshooting FAQs: Diagnosing Crude Impurities

Q1: My post-workup GC-MS shows a significant amount of unreacted ketone. Why did the reaction stall, and how do I remove it without column chromatography?

  • Causality: Grignard reagents are powerful carbon nucleophiles, but they are equally strong bases[1]. If the ketone is sterically hindered, the Grignard reagent (e.g., ethylmagnesium bromide) will act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon aqueous workup, this enolate simply reprotonates, reverting to the unreacted starting material.

  • Solution: Instead of relying solely on chromatography, utilize a chemoselective Sodium Bisulfite Wash (See Protocol B). Methyl ketones and unhindered aldehydes form water-soluble α-hydroxy sulfonate adducts, allowing them to be partitioned into the aqueous waste[2].

Q2: NMR analysis reveals the presence of an alkene byproduct. What caused this dehydration, and how can I prevent it?

  • Causality: Tertiary alcohols like 2-(3-chloro-4-fluorophenyl)-2-butanol lack an α-hydrogen on the carbinol carbon, making them highly prone to forming stable tertiary carbocations. Exposure to strong mineral acids (like HCl or H₂SO₄) during the Grignard quench phase protonates the hydroxyl group, turning it into an excellent leaving group (H₂O). Subsequent E1 elimination yields a thermodynamically stable conjugated alkene[3]. Excessive heat during vacuum distillation will trigger the same pathway.

  • Solution: Strictly avoid strong acids. Quench the reaction using a mild, buffered acid such as saturated aqueous Ammonium Chloride (NH₄Cl) to dissolve the magnesium salts without triggering dehydration (See Protocol A).

Q3: I am detecting a highly non-polar impurity running near the solvent front on my TLC. What is it?

  • Causality: This is likely a biphenyl derivative (e.g., 3,3'-dichloro-4,4'-difluorobiphenyl). During the preparation of the Grignard reagent, unreacted aryl halide can react with the newly formed arylmagnesium halide via a Wurtz-type homocoupling side-reaction.

  • Solution: Because biphenyls lack polar functional groups, they are easily separated from the highly polar tertiary alcohol using standard Silica Gel Column Chromatography (See Protocol C).

Troubleshooting Start Impurity Identification Ketone Unreacted Ketone Start->Ketone Alkene Alkene Byproduct Start->Alkene Wurtz Biphenyl Dimer Start->Wurtz Act1 Bisulfite Wash Ketone->Act1 Chemoselective Act2 Adjust Quench pH Alkene->Act2 Preventative Act3 Chromatography Wurtz->Act3 Polarity Diff

Decision matrix for identifying and resolving common impurities in tertiary alcohol synthesis.

Step-by-Step Purification Methodologies

Protocol A: Mild Aqueous Quench & Liquid-Liquid Extraction

Objective: Decompose the magnesium alkoxide intermediate into the target alcohol without inducing acid-catalyzed E1 dehydration.

  • Cooling: Submerge the crude Grignard reaction flask in an ice-water bath and allow the internal temperature to drop below 5 °C.

  • Quenching: Slowly add saturated aqueous NH₄Cl dropwise via an addition funnel. Causality: NH₄Cl provides a mildly acidic environment (pH ~5.5) which is sufficient to hydrolyze the alkoxide and dissolve magnesium salts, but too weak to protonate the resulting tertiary alcohol[3].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (Et₂O).

  • Self-Validation Check: Dip a pH test strip into the separated aqueous layer. It must read between 5.5 and 6.5. If the pH is < 4, the mixture was over-acidified; immediately wash the organic layer with saturated NaHCO₃ to neutralize residual acid and prevent downstream dehydration.

Protocol B: Chemoselective Ketone Scavenging (Bisulfite Wash)

Objective: Remove unreacted 3'-chloro-4'-fluoroacetophenone (or 2-butanone) without relying on chromatography.

  • Preparation: Prepare a fresh, saturated solution of Sodium Bisulfite (NaHSO₃) in distilled water.

  • Washing: Add 50 mL of the NaHSO₃ solution to the combined organic extracts (from Protocol A) in a separatory funnel. Shake vigorously for 3-5 minutes, venting frequently.

  • Self-Validation Check: Observe the aqueous-organic interface. The formation of a dense, white crystalline precipitate (the bisulfite addition adduct) visually confirms the successful sequestration of the methyl ketone from the organic phase[2].

  • Separation: Drain the aqueous layer (including the precipitate). Wash the organic layer once with distilled water, then dry over anhydrous MgSO₄.

Protocol C: Silica Gel Column Chromatography

Objective: Isolate 2-(3-Chloro-4-fluorophenyl)-2-butanol from non-polar Wurtz coupling biphenyls and trace alkenes.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of 100% Hexanes.

  • Loading: Concentrate the dried organic layer from Protocol B in vacuo at a low temperature (< 30 °C) to prevent thermal dehydration. Load the crude oil directly onto the silica.

  • Elution: Elute with a gradient solvent system starting at 100% Hexanes (to flush out the highly non-polar biphenyls and alkenes), slowly increasing polarity to Hexanes:Ethyl Acetate (8:2) to elute the target tertiary alcohol.

  • Self-Validation Check: Spot the collected fractions on a TLC plate and stain with KMnO₄. The target tertiary alcohol will appear as a bright yellow spot against the purple background. Any co-eluting alkenes will immediately bleach the stain (turning brown), allowing you to easily discard contaminated fractions.

References

Sources

Troubleshooting Grignard formation for 3-chloro-4-fluorophenyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Troubleshooting Grignard Formation for 3-Chloro-4-Fluorophenyl Intermediates

Executive Summary & Chemical Context

The 3-chloro-4-fluorophenyl moiety is a "privileged structure" in medicinal chemistry, frequently serving as a metabolic blocker or binding motif in kinase inhibitors (e.g., EGFR inhibitors). Generating its Grignard species (3-chloro-4-fluorophenylmagnesium bromide ) is a critical yet temperamental step.

The Central Challenge: This reaction fights a war on two fronts:

  • Electronic Deactivation: The electronegative fluorine and chlorine atoms withdraw electron density, theoretically activating the C-Br bond for insertion. However, they also stabilize the resulting carbanion, making the Grignard reagent less nucleophilic and more prone to "stalling" if initiation isn't aggressive.

  • The Wurtz Trap: The same electron-withdrawing effects that aid insertion also make the unreacted starting material (1-bromo-3-chloro-4-fluorobenzene) highly susceptible to nucleophilic attack by the formed Grignard, leading to rapid homocoupling (Wurtz reaction).

This guide prioritizes controlled initiation and selectivity to navigate these competing factors.

Diagnostic Workflow

Before altering variables, locate your failure mode on the decision tree below.

GrignardTroubleshooting cluster_legend Legend Start Start: Reaction Outcome? NoInit No Exotherm / Mg Shiny Start->NoInit No Reaction Stalls Starts then Stops Start->Stalls Dies mid-way LowYield Low Yield / High Impurities Start->LowYield Complex Mixture CheckWater Check Solvent Water (<50 ppm?) NoInit->CheckWater TempControl Check Reflux Temp Stalls->TempControl WurtzCheck Check for Dimer (GC/LC) LowYield->WurtzCheck MechClean Dry Stir/Crush Mg CheckWater->MechClean Dry Activator Switch Activator: Iodine -> DIBAL-H or TMSCl MechClean->Activator CoSolvent Add Co-solvent (Toluene) TempControl->CoSolvent Dilution Increase Dilution (10-15 vol) WurtzCheck->Dilution Dimer Present TurboSwitch Switch to Turbo Grignard (iPrMgCl·LiCl) Dilution->TurboSwitch Still Failing Critical Critical Failure Warning Optimization Needed Solution Recommended Fix

Figure 1: Diagnostic decision tree for isolating Grignard formation failures.

Technical Troubleshooting Modules

Module 1: The "Sleeping" Reaction (Initiation Failure)

Symptom: You’ve added the halide and iodine, but the solution remains clear/brown with no exotherm.

Q: I am using Iodine crystals to initiate, but nothing happens. Why? A: Iodine is the "classic" activator, but it often fails with electron-deficient aryl halides like 3-chloro-4-fluorobromobenzene. The electron-withdrawing F/Cl groups reduce the electron density on the ring, making the initial electron transfer from Mg surface difficult.

  • The Fix: Switch to DIBAL-H (Diisobutylaluminum hydride) activation.

    • Mechanism:[1][2] DIBAL-H acts as a scavenger for moisture/oxygen and chemically etches the Mg oxide layer, exposing highly reactive Mg(0).

    • Protocol: Add 1-2 mol% of DIBAL-H (1M in solvent) to the Mg suspension before adding the halide. Stir for 5 mins. The solution should turn grey/black immediately upon halide addition.

Q: Can I just heat it to reflux to force initiation? A: Do NOT do this. Heating a static mixture of aryl halide and Mg creates a "thermal bomb." Once the induction period is overcome, the accumulated halide will react all at once, leading to a runaway exotherm that can overwhelm condensers and cause solvent ejection.

  • Safe Practice: Heat only a small "starter" portion (5-10% of total volume). Once reflux is self-sustaining (exotherm visible), begin the dropwise addition.

Module 2: The "Wrong" Grignard (Selectivity & Scrambling)

Symptom: LCMS shows a mix of products, or the reaction seems to consume starting material but yields the wrong intermediate.

Q: Will the Magnesium insert into the C-Cl bond instead of the C-Br bond? A: Generally, Mg insertion into C-Br is kinetically much faster than C-Cl (Bond Dissociation Energy: C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol). However, temperature is the enemy of selectivity .

  • Risk:[1][3] At reflux in THF (66°C), if the reaction is slow, you may see minor C-Cl insertion or "halogen scrambling" where the formed Grignard exchanges with the Cl on unreacted starting material.

  • The Fix: Maintain internal temperature between 35-45°C . If reflux is required to sustain the reaction, switch from pure THF to a THF/Toluene (1:1) mixture to modulate the boiling point and solubility, or use the Turbo Grignard method (see Protocol B) which operates at lower temperatures (-15°C to 0°C).

Module 3: The Yield Thief (Wurtz Coupling)

Symptom: High conversion of starting material, but low yield of Grignard. Large peaks of "dimer" (3,3'-dichloro-4,4'-difluorobiphenyl) in GC/LC.

Q: Why is my dimerization so high compared to simple phenyl Grignards? A: The 3-chloro-4-fluoro substitution pattern activates the C-Br bond toward nucleophilic attack. The Grignard reagent you just formed (


) acts as a nucleophile and attacks the unreacted starting material (

) in a Wurtz-type coupling.
  • The Fix:

    • Dilution: Run the reaction at 0.5 M to 0.8 M concentration. High concentrations favor bimolecular coupling.

    • Addition Rate: The concentration of unreacted bromide in the flask must be near zero at all times. Add the halide extremely slowly (over 2-4 hours) so it is consumed by Mg faster than it can find a Grignard molecule to couple with.

    • Mg Excess: Use 1.2 to 1.5 equivalents of Magnesium turnings to maximize the surface area available for the desired reaction.

Experimental Protocols

Method A: Direct Insertion (Standard Batch)

Best for: Routine synthesis where starting material is abundant.

  • Setup: 3-neck flask, reflux condenser, N2 inlet, addition funnel. Flame dry under vacuum.[1]

  • Mg Activation: Add Mg turnings (1.3 equiv). Dry stir vigorously for 20 mins under N2 to crush oxide.

  • Solvent: Add anhydrous THF (volume to reach 1.0 M final conc).

  • Activation: Add DIBAL-H (1 mol%, 0.01 equiv). Stir 5 min.

  • Initiation: Add 5% of the 1-bromo-3-chloro-4-fluorobenzene. Heat locally with a heat gun until bubbling starts and solution turns turbid/grey.

  • Addition: Remove heat. Add the remaining bromide (diluted 1:1 with THF) dropwise over 2 hours . Maintain internal temp at 40-45°C using the exotherm. If temp drops, warm gently; if it spikes >50°C, stop addition and cool.

  • Completion: Stir for 1 hour post-addition. Titrate to determine concentration.[4]

Method B: Turbo Grignard Exchange (High Precision)

Best for: High-value intermediates, scale-up, or if Wurtz coupling is >10%.

Theory: Instead of forming the Grignard from Mg metal, use i-PrMgCl·LiCl to perform a Halogen-Magnesium exchange. This is instantaneous at low temp, preventing Wurtz coupling.

  • Reagent: Prepare or purchase Turbo Grignard (i-PrMgCl·LiCl, 1.3 M in THF).

  • Substrate: Dissolve 1-bromo-3-chloro-4-fluorobenzene (1.0 equiv) in anhydrous THF (0.5 M).

  • Exchange: Cool substrate solution to -15°C .

  • Addition: Add i-PrMgCl·LiCl (1.1 equiv) dropwise over 30 mins, maintaining temp < -10°C.

  • Reaction: Stir at -10°C for 30-60 mins.

  • Verification: Quench a small aliquot with water/acid. Check GC/LC for conversion of Ar-Br to Ar-H (3-chloro-4-fluorobenzene). If Ar-Br remains, stir longer.

    • Note: This method is chemically superior for this substrate as it completely suppresses C-Cl insertion and Wurtz coupling.

Comparative Data: Solvents & Activators

VariableRecommendationProsCons
Solvent: THF Preferred High solubility of Grignard; stabilizes the Mg species.Can promote Wurtz coupling if too hot.
Solvent: Et2O AlternativeGrignard precipitates (Schlenk equilibrium); less Wurtz coupling.Flammable; difficult to initiate electron-poor halides.
Solvent: 2-MeTHF Green OptionHigher boiling point; better phase separation in workup.Higher cost; viscosity.
Activator: Iodine StandardCheap; visual indicator (color loss).Often fails for deactivated aryl halides.
Activator: DIBAL-H High Performance Removes water; etches Mg oxide rapidly.Pyrophoric reagent handling required.
Activator: TMSCl RobustActivates Mg surface; traps alkoxides.Corrosive.[3][5]

References

  • Knochel, P., et al. (2004).[4] A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides. Angewandte Chemie International Edition. [Link]

  • Organic Syntheses. (2008). Preparation of Functionalized Arylmagnesium Reagents. Org. Synth. 2008, 85, 12. [Link]

Sources

Optimizing temperature control for 2-(3-Chloro-4-fluorophenyl)-2-butanol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Engineering & Crystallization Subject: Optimization of Temperature Control for 2-(3-Chloro-4-fluorophenyl)-2-butanol Ticket ID: CRY-OPT-4492 Status: Open Assigned Specialist: Senior Application Scientist, Process Development[1]

Executive Summary

You are encountering challenges with the crystallization of 2-(3-Chloro-4-fluorophenyl)-2-butanol , a tertiary alcohol with a halogenated aromatic core. This class of molecules is notorious for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—due to the competition between the energy required to form a crystal lattice and the entropy of a disordered liquid phase.[2]

This guide provides a root-cause analysis and actionable protocols to optimize your temperature control strategy, ensuring a robust particle size distribution (PSD) and high enantiomeric/chemical purity.

Module 1: Critical Process Parameters (CPP) & Troubleshooting

Q1: Why is my product forming an oil droplet phase instead of crystallizing upon cooling?

Diagnosis: You are hitting the Metastable Limit too fast, or your operating temperature is entering the Miscibility Gap before the Crystal Nucleation Boundary. Technical Insight: For tertiary alcohols like 2-(3-Chloro-4-fluorophenyl)-2-butanol, the melting point is often depressed by impurities or solvent interaction.[1] If the supersaturation (


) is generated too quickly (rapid cooling), the system minimizes free energy by forming a dense liquid phase (oil) rather than an ordered solid. This is a kinetic trap.

Corrective Action:

  • Determine the Oiling-Out Boundary: Plot the temperature at which oil droplets appear versus concentration. Your crystallization path must stay above this temperature until seeds are added.

  • Implement Seeding: You must seed the solution in the Metastable Zone Width (MSZW)—typically 2-5°C below the saturation temperature (

    
    )—to provide a template for growth and bypass the energy barrier for spontaneous nucleation.
    
Q2: I am using a linear cooling ramp, but I still see excessive "fines" and poor filtration. Why?

Diagnosis: Linear cooling generates non-linear supersaturation. Technical Insight: Solubility curves are exponential, not linear. A linear temperature decrease (


) creates a massive spike in supersaturation at lower temperatures, triggering secondary nucleation  (formation of fines). This clogs filters and traps mother liquor impurities.

Corrective Action: Switch to a Cubic Cooling Profile . This starts slowly to favor growth on existing seeds and accelerates only when the surface area of the crystals has increased enough to consume the supersaturation.

Data Comparison: Cooling Profiles

ParameterLinear CoolingCubic (Controlled) CoolingImpact on 2-(3-Chloro-4-fluorophenyl)-2-butanol
Supersaturation Spikes late in the processConstant / ControlledPrevents late-stage nucleation of fines.[1]
Nucleation Uncontrolled secondary nucleationSuppressedCritical for avoiding oiling out.
PSD (Particle Size) Broad, bimodal (fines + large chunks)Narrow, unimodalImproves filtration rate by 3-5x.[1]
Purity Lower (inclusions in fast-growing crystals)HigherSlower growth rejects impurities (Cl/F isomers).[1]

Module 2: Experimental Protocol (SOP)

Protocol ID: SOP-CRY-04 Workflow: Controlled Cooling Crystallization with Seeding Objective: Target yield >85%, Purity >99.5%, Avoid LLPS.

Reagents:

  • Crude 2-(3-Chloro-4-fluorophenyl)-2-butanol[1]

  • Solvent System: 2-Propanol (IPA) / Water (Recommended starting ratio 80:20 v/v) or Heptane / Ethyl Acetate (if strictly non-polar).[1] Note: For this protocol, we assume IPA/Water due to the hydroxyl group.

Step-by-Step Methodology:

  • Dissolution (T_high):

    • Charge crude solid and solvent into the reactor.

    • Heat to 65°C (or 5°C below boiling). Agitate at 200 RPM.

    • Ensure complete dissolution. If hazy, filter hot (0.45 µm) to remove insoluble particulates that could act as uncontrolled heteronuclei.

  • Determine Saturation (T_sat):

    • Cool slowly until the first crystal appears (cloud point). Note this temperature. Let's assume

      
      .
      
    • Re-heat to

      
       (60°C) to dissolve any nuclei.
      
  • Seeding Point (T_seed):

    • Cool to

      
        (e.g., 53°C).
      
    • Crucial Step: Add 0.5 - 1.0 wt% of pure seed crystals.[1]

    • Observation: The solution should turn slightly opaque but not milky (which indicates oiling).

    • Hold: Maintain temperature for 30-60 minutes (Isothermal Ageing) to allow seeds to "heal" and start growing.

  • Cubic Cooling Ramp:

    • Initiate cooling to final temperature (e.g., 5°C) over 4-6 hours using the equation:

      
      [1]
      
    • Why? This ensures supersaturation is consumed by growth on the seeds, not by forming new oil droplets.

  • Isolation:

    • Filter immediately at

      
      .
      
    • Wash with cold (

      
      ) solvent (same ratio as mother liquor).
      
    • Dry under vacuum at 40°C.

Module 3: Visualization & Logic Flow

Workflow Diagram: Optimized Crystallization Path

This diagram illustrates the decision logic and process flow to avoid the "Oiling Out" trap.

CrystallizationWorkflow Start Start: Crude Mixture Dissolve Heat to Dissolution (T > Tsat) Start->Dissolve CheckSolubility Check Clarity / Filter Hot Dissolve->CheckSolubility CoolToSeed Cool to Seeding Temp (Tsat - 2°C) CheckSolubility->CoolToSeed DecisionOil Is Oiling Out Observed? CoolToSeed->DecisionOil RemedyOil Re-heat to Dissolve Adjust Solvent Ratio DecisionOil->RemedyOil Yes (Droplets) AddSeeds Add Seeds (0.5 wt%) Isothermal Hold 30min DecisionOil->AddSeeds No (Clear) RemedyOil->Dissolve Retry CoolingProfile Initiate Cubic Cooling (Growth Dominated) AddSeeds->CoolingProfile FinalTemp Reach T_final (5°C) CoolingProfile->FinalTemp Filtration Filtration & Wash FinalTemp->Filtration

Figure 1: Process Flow Diagram for Controlled Crystallization. Note the critical decision point at the seeding temperature to prevent liquid-liquid phase separation.

Mechanism: Oiling Out vs. Crystallization

Understanding the thermodynamic landscape is vital.

PhaseDiagram cluster_0 Thermodynamic Zones Stable Stable Zone (Undersaturated) Metastable Metastable Zone (Growth Only) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Cooling Oiling Miscibility Gap (Oiling Out) Metastable->Oiling Impurity/Solvent Effect Process Safe Process Path: Seed in Metastable -> Slow Cool Process->Metastable

Figure 2: Thermodynamic zones.[1] The goal is to stay in the "Metastable Zone" (Yellow) and avoid the "Oiling Out" (Red) zone by seeding.

Module 4: FAQs

Q: Can I use ultrasound (sonocrystallization) for this compound? A: Yes, but with caution. Ultrasound can induce nucleation and reduce the metastable zone width (MSZW), which is helpful if the system is stubborn. However, excessive power can heat the local solvent and re-dissolve fines, or worse, induce oiling by creating localized high-energy zones. Use short bursts (5 seconds) only at the seeding point to disperse seeds.

Q: How do I handle the chiral center at C2? A: If you are crystallizing a racemate, the lattice energy will differ from the pure enantiomer. If you are purifying a single enantiomer (e.g., via diastereomeric salt formation), the solubility curve will shift. Always re-determine


 if the enantiomeric excess (ee) of your starting material changes, as the eutectic composition  affects solubility.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1] (The definitive text on crystallization fundamentals and MSZW).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.[1] (Detailed guides on cooling profiles and polymorph control).

  • Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Solution Crystallization." Organic Process Research & Development. (Explains the mechanism of oiling out in organic intermediates).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Practical troubleshooting for pharmaceutical compounds).

  • Nagy, Z. K., et al. (2012). "Advances in Control of Crystallization Processes." Annual Review of Chemical and Biomolecular Engineering. (Advanced control strategies like cubic cooling).

Sources

Resolving enantiomers of 2-(3-Chloro-4-fluorophenyl)-2-butanol using chiral resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the chiral resolution of 2-(3-chloro-4-fluorophenyl)-2-butanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this specific tertiary alcohol.

The resolution of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1] This center offers practical, experience-driven guidance to overcome common hurdles encountered during the diastereomeric salt crystallization of 2-(3-chloro-4-fluorophenyl)-2-butanol.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to provide direct solutions to specific problems you may encounter in the lab.

Question 1: I'm not observing any crystal formation after adding the chiral resolving agent. What are the likely causes and how can I induce crystallization?

A lack of crystallization is a frequent issue, often pointing to problems with supersaturation or nucleation.[2]

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The selected solvent may be too good at solvating the diastereomeric salts, preventing them from crashing out. The ideal solvent should exhibit a significant solubility differential between the two diastereomeric salts.[3]

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., alcohols like methanol or ethanol, esters like ethyl acetate, and hydrocarbon solvents like hexane or toluene) and consider using solvent/anti-solvent mixtures to fine-tune solubility.

  • Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.

    • Solutions:

      • Concentration: Carefully and slowly evaporate the solvent to increase the concentration of the diastereomeric salts.

      • Cooling: Gradually lower the temperature of the solution. A slow, controlled cooling process is often more effective than rapid cooling.[3]

      • Anti-solvent Addition: Slowly add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to a solution where they are soluble.

  • Nucleation Inhibition: Sometimes, even a supersaturated solution requires a trigger to begin crystallization.

    • Solutions:

      • Seeding: If available, add a few seed crystals of the desired diastereomeric salt to the supersaturated solution. This provides a template for crystal growth.[4][5]

      • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[3]

Question 2: My diastereomeric salt is "oiling out" instead of forming solid crystals. How can I resolve this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline structure. This is often a result of high solute concentration or too-rapid cooling.[2][3]

Troubleshooting Steps:

  • Dilution: The most immediate step is to add more of the primary solvent to dissolve the oil. From this point, you can attempt a slower, more controlled crystallization.

  • Controlled Cooling: Implement a very slow and gradual cooling ramp. Rapid temperature drops can favor oil formation over orderly crystal lattice formation.

  • Solvent System Re-evaluation: The solvent system may not be optimal. An ideal solvent will have a "sweet spot" of solubility for the diastereomeric salts.

  • Seeding: Introducing seed crystals to a supersaturated solution just before the point of oiling out can encourage the formation of a solid crystalline phase.

Here is a decision tree to guide your troubleshooting process for "oiling out":

G start Diastereomeric Salt is 'Oiling Out' q1 Is the initial concentration very high? start->q1 a1 Add more solvent to reduce concentration. Attempt slow recrystallization. q1->a1 Yes q2 Is the cooling rate very fast? q1->q2 No a1->q2 a2 Reduce cooling rate. Use a controlled temperature ramp. q2->a2 Yes q3 Have you tried seeding? q2->q3 No a2->q3 a3 Add seed crystals to a supersaturated solution to promote ordered growth. q3->a3 No re_eval Still Oiling Out? Re-evaluate solvent system or consider a different resolving agent. q3->re_eval Yes a3->re_eval

Caption: Troubleshooting decision tree for oiling out.

Question 3: The enantiomeric excess (ee) of my resolved 2-(3-Chloro-4-fluorophenyl)-2-butanol is low. How can I improve the purity?

Low enantiomeric excess indicates that the crystallization process is not selective enough, leading to co-precipitation of the more soluble diastereomer.

Strategies for Improvement:

  • Recrystallization: This is the most common method to enhance enantiomeric purity. Each successive recrystallization of the enriched solid material will further remove the more soluble diastereomer, thereby increasing the ee of the final product.[2]

  • Optimize Cooling Rate: A slower cooling rate allows for the crystallization to proceed closer to thermodynamic equilibrium, which favors the precipitation of the less soluble diastereomer.[2]

  • Solvent Screening: The choice of solvent is paramount. A systematic screening of different solvents and solvent mixtures is often necessary to find a system that maximizes the solubility difference between the diastereomeric salts.[2]

  • Stoichiometry of Resolving Agent: The molar ratio of the chiral resolving agent to the racemic alcohol can influence the efficiency of the resolution. While a 0.5 molar equivalent is often a good starting point, it may be necessary to adjust this ratio.[1][6]

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions regarding the chiral resolution of 2-(3-chloro-4-fluorophenyl)-2-butanol.

Question 4: What is the underlying principle of chiral resolution by diastereomeric salt formation?

Chiral resolution via diastereomeric salt formation is a classical and robust technique for separating enantiomers.[7][8] The core principle relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties.[1][9]

The process can be summarized as follows:

  • Reaction: A racemic mixture of 2-(3-chloro-4-fluorophenyl)-2-butanol (containing both R and S enantiomers) is reacted with a single, pure enantiomer of a chiral resolving agent (e.g., (R,R)-tartaric acid).

  • Formation of Diastereomers: This reaction produces a mixture of two diastereomeric salts: (R-alcohol)-(R,R-acid) and (S-alcohol)-(R,R-acid).

  • Separation: Because these salts are diastereomers, they possess different physical properties, most importantly, different solubilities in a given solvent.[10]

  • Fractional Crystallization: Through careful selection of a solvent and controlled crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize out of the solution.[7][10]

  • Isolation and Regeneration: The crystallized diastereomer is isolated by filtration. Subsequently, the chiral resolving agent is removed (typically by treatment with a base) to yield the enantiomerically enriched 2-(3-chloro-4-fluorophenyl)-2-butanol.[10]

Caption: General workflow for chiral resolution.

Question 5: What types of chiral resolving agents are suitable for a tertiary alcohol like 2-(3-chloro-4-fluorophenyl)-2-butanol?

Since 2-(3-chloro-4-fluorophenyl)-2-butanol is a neutral compound (an alcohol), it cannot directly form salts with acidic or basic resolving agents. Therefore, a derivatization step is necessary.

Recommended Approach:

  • Derivatization to a Half-Ester: The most common method for resolving alcohols is to first react them with a dicarboxylic acid anhydride, such as phthalic anhydride or succinic anhydride. This reaction converts the alcohol into a half-ester, which possesses a free carboxylic acid group.[9][11]

  • Resolution of the Acidic Half-Ester: This newly formed chiral carboxylic acid can then be resolved using a chiral base, such as:

    • Brucine

    • Strychnine

    • (R)- or (S)-1-phenylethylamine[7]

    • Cinchonine or Cinchonidine[]

  • Hydrolysis: After separating the diastereomeric salts of the half-ester, the ester linkage is hydrolyzed (typically under basic conditions) to liberate the enantiomerically pure 2-(3-chloro-4-fluorophenyl)-2-butanol.

Alternatively, direct esterification with a chiral acid can be attempted, but separating the resulting diastereomeric esters can be challenging as they are often liquids and may require chromatographic separation.[11][13]

Question 6: How do I determine the enantiomeric excess (ee) of my final product?

Accurately determining the enantiomeric excess is crucial for validating the success of the resolution. Several analytical techniques can be employed.

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) The enantiomers are separated on a chiral stationary phase (CSP) based on their differential interactions with the chiral environment of the column.[14]High accuracy and reproducibility; can be used for a wide range of compounds.Requires specialized and often expensive chiral columns.
Chiral Gas Chromatography (GC) Similar to HPLC, but the separation occurs in the gas phase on a column with a chiral stationary phase.Very high resolution; requires only a small sample size.[15]The compound must be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Using a chiral solvating agent or a chiral shift reagent, the signals of the enantiomers in the NMR spectrum can be resolved and integrated.Rapid analysis; does not require chromatographic separation.Can have lower accuracy for very high or very low ee values; requires specialized chiral reagents.
Polarimetry Measures the rotation of plane-polarized light by the sample. The observed rotation is compared to the known specific rotation of the pure enantiomer.[16]Simple and quick measurement.Requires a known value for the specific rotation of the pure enantiomer; impurities can affect the reading.

For most applications, Chiral HPLC is the preferred method due to its accuracy and reliability in quantifying the ratio of enantiomers.[17]

III. Experimental Protocols

Protocol 1: Synthesis of the Phthalate Half-Ester
  • In a round-bottom flask, combine racemic 2-(3-chloro-4-fluorophenyl)-2-butanol (1.0 eq) and phthalic anhydride (1.1 eq).

  • Add a suitable solvent (e.g., toluene) and a catalytic amount of a base (e.g., triethylamine or pyridine).

  • Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and wash with a dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude phthalate half-ester.

Protocol 2: Diastereomeric Salt Crystallization
  • Dissolve the crude racemic half-ester in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine, 0.5 eq) in the same hot solvent.

  • Slowly add the resolving agent solution to the half-ester solution.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.[3]

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched, less soluble diastereomeric salt.

  • (Optional) Recrystallize the solid from a fresh portion of the hot solvent to further improve the diastereomeric purity.

Protocol 3: Regeneration of the Enantiomerically Enriched Alcohol
  • Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., diethyl ether or MTBE) and an aqueous base (e.g., 2M NaOH).

  • Stir vigorously until the solid has completely dissolved and partitioned between the two layers. The chiral amine will be in the organic layer, and the sodium salt of the phthalate half-ester will be in the aqueous layer.

  • Separate the aqueous layer and heat it under reflux for several hours to hydrolyze the ester.

  • Cool the aqueous solution and extract it multiple times with an organic solvent to isolate the liberated enantiomerically enriched alcohol.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

  • Determine the enantiomeric excess using Chiral HPLC.

References

  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. (n.d.). BenchChem.
  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. The University of Hong Kong.
  • A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. (n.d.). BenchChem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, April 15). Advances in Engineering.
  • Chiral resolution by diastereomeric salt crystallization. (n.d.). HKUST SPD.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025, December). BenchChem.
  • Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid. (n.d.). BenchChem.
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. (2025, July 25). ACS Publications.
  • Design of diastereomeric salt resolution via multicomponent system characterization. (n.d.). CrystEngComm (RSC Publishing).
  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Overcoming a solid solution system on chiral resolution. (2023, April 17). Chemical Communications (RSC Publishing).
  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. (2007, June 15). PubMed.
  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). ScienceDirect.
  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). Journal of the Korean Chemical Society.
  • Chiral resolution. (n.d.). Wikipedia.
  • Resolution: Separation of Enantiomers. (2015, July 5). Chemistry LibreTexts.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
  • Determination of enantiomeric excess. (n.d.).
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps.
  • Determination of Enantiomeric Purity by Direct Methods. (n.d.).
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Enantioselective Mixed Matrix Membranes for Chiral Resolution. (2021, April 10). MDPI.
  • Table of Contents. (n.d.). The Royal Society of Chemistry.
  • Chiral Resolution Reagents. (n.d.). BOC Sciences.
  • Chiral recognition between 1-(4-fluorophenyl)ethanol and 2-butanol. (2011, January 21). PubMed.

Sources

Technical Support Center: Preventing Racemization of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the handling and storage of 2-(3-Chloro-4-fluorophenyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals who rely on the stereochemical integrity of this critical chiral intermediate. Loss of enantiomeric purity through racemization can compromise downstream applications, leading to diminished efficacy, altered pharmacological profiles, and potential safety concerns in the final active pharmaceutical ingredient (API).[1][2][3] This document provides in-depth, science-backed answers and protocols to ensure the long-term stability of your material.

Section 1: Understanding the Racemization Risk

This section addresses the fundamental principles governing the stability of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

FAQ 1: What is racemization and why is it a critical issue for this specific chiral intermediate?

Answer: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[4][5] This results in a total loss of optical activity. For pharmaceutical development, this is a significant problem because enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[] Therefore, maintaining the enantiomeric excess (e.e.) of an intermediate like 2-(3-Chloro-4-fluorophenyl)-2-butanol is paramount to ensuring the quality, safety, and efficacy of the final drug product.[3][7]

FAQ 2: What is the primary chemical mechanism that makes 2-(3-Chloro-4-fluorophenyl)-2-butanol susceptible to racemization?

Answer: The susceptibility of this molecule to racemization stems from its structure as a tertiary benzylic alcohol . The primary mechanism is the formation of a highly stabilized, planar carbocation intermediate, which is most readily facilitated by acidic conditions.[5][8]

Here is the step-by-step mechanism:

  • Protonation: An acid catalyst (even trace amounts) protonates the hydroxyl (-OH) group, converting it into a much better leaving group (-OH2+).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule. This generates a tertiary benzylic carbocation. This intermediate is particularly stable due to two key factors:

    • Tertiary Carbocation Stability: The positive charge is on a carbon atom bonded to three other carbons, which provide electron-donating inductive effects.[9]

    • Benzylic Resonance: The positive charge is delocalized across the adjacent aromatic ring through resonance, significantly increasing its stability.[10][11]

  • Nucleophilic Attack: The resulting carbocation is planar (sp² hybridized). A nucleophile (such as a water molecule or another alcohol molecule) can attack this planar intermediate from either face with nearly equal probability.

  • Racemization: This non-selective attack results in the formation of both the (R) and (S) enantiomers in approximately equal amounts, leading to a racemic mixture.[8]

G cluster_0 Mechanism of Acid-Catalyzed Racemization Start (S)-Enantiomer (Chiral) Protonation 1. Protonation (Acid Catalyst, H+) Start->Protonation Intermediate1 Protonated Alcohol (-OH2+) Protonation->Intermediate1 LossOfWater 2. Loss of H2O Intermediate1->LossOfWater Carbocation Planar Tertiary Benzylic Carbocation (Achiral) (Resonance Stabilized) LossOfWater->Carbocation NucleophilicAttack 3. Nucleophilic Attack (e.g., H2O) Carbocation->NucleophilicAttack End_S (S)-Enantiomer (50%) NucleophilicAttack->End_S Attack from Top Face End_R (R)-Enantiomer (50%) NucleophilicAttack->End_R Attack from Bottom Face

Caption: Acid-catalyzed racemization via a planar carbocation.

Section 2: Recommended Storage and Handling Protocols

Adherence to proper storage protocols is the most effective strategy for preventing racemization.

FAQ 3: What are the optimal storage conditions for solid 2-(3-Chloro-4-fluorophenyl)-2-butanol?

Answer: For the long-term storage of the compound in its solid form, the following conditions are critical to minimize the rate of racemization and degradation. Elevated temperatures, in particular, accelerate the kinetics of racemization.[4][12]

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Low temperatures significantly slow down the rate of chemical reactions, including racemization.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents potential oxidative degradation and excludes atmospheric moisture, which could contain dissolved acidic gases (e.g., CO2).[1][4]
Light Exposure Store in an amber glass vial or in the dark.Protects the compound from potential photodecomposition, which can sometimes initiate degradation pathways that lead to racemization.[13][14]
Container Use a tightly sealed borosilicate glass container .Ensures an inert storage environment, preventing contamination from leachable acids, bases, or metal ions from the container material.
FAQ 4: If I must store the compound in a solution, what is the best choice of solvent?

Answer: If storage in a solution is unavoidable, the choice of solvent is critical. Aprotic, non-polar solvents are strongly preferred. Protic solvents can facilitate the proton transfer steps required for carbocation formation and can stabilize the charged intermediate, thereby increasing the rate of racemization.[1][4]

Solvent ClassSuitabilityExamplesScientific Rationale
Aprotic, Non-Polar Highly Recommended Hexanes, Toluene, Dichloromethane (DCM)These solvents do not participate in proton transfer and are less likely to stabilize the carbocation intermediate.[]
Aprotic, Polar Use with Caution Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)While aprotic, their polarity may offer some stabilization to ionic intermediates. Ensure solvents are anhydrous and free of acidic impurities.
Protic Solvents AVOID Water, Methanol, Ethanol, IsopropanolThese solvents can act as proton sources and nucleophiles, directly participating in and accelerating the racemization mechanism.[1][4]
FAQ 5: How critical is pH control for preventing racemization?

Answer: pH control is arguably the most critical factor. As detailed in FAQ 2, the racemization mechanism is acid-catalyzed. Even trace amounts of acidic impurities from the synthesis, workup, or storage container can significantly degrade enantiomeric purity over time.[4][15] While the primary risk is from acid, strong bases should also be avoided as a general best practice for maintaining the stability of chiral compounds.[1] The ideal environment is strictly neutral.

Section 3: Troubleshooting Guide

This section provides a logical workflow for diagnosing a loss of enantiomeric purity.

Issue: I have analyzed a stored sample of 2-(3-Chloro-4-fluorophenyl)-2-butanol and found a significant decrease in its enantiomeric excess (e.e.). What went wrong?

Answer: A decrease in e.e. indicates that racemization has occurred. Use the following workflow to identify the likely cause. The most common culprits are improper temperature control and exposure to acidic contaminants.

G Start Decrease in e.e. Detected CheckTemp Was storage temp. consistently ≤ 4°C? Start->CheckTemp TempIssue Root Cause: High Temperature. Implement strict cold storage. CheckTemp->TempIssue No CheckSolvent Was sample stored in solution? CheckTemp->CheckSolvent Yes SolidCheck Was solid exposed to acidic vapors or moisture? CheckSolvent->SolidCheck No SolventType Was solvent aprotic and anhydrous? CheckSolvent->SolventType Yes AcidIssue Root Cause: Acid Contamination. Use high-purity, neutral solvents. Check for residual acid from synthesis. SolidCheck->AcidIssue Yes LightCheck Was sample protected from light? SolidCheck->LightCheck No SolventIssue Root Cause: Inappropriate Solvent. Use aprotic, non-polar solvent. SolventType->SolventIssue No AcidCheck Was the solvent/solution verified to be pH neutral? SolventType->AcidCheck Yes AcidCheck->AcidIssue No AcidCheck->LightCheck Yes LightIssue Potential Cause: Photodecomposition. Store in amber vials/dark. LightCheck->LightIssue No Final Review all handling procedures for sources of contamination. LightCheck->Final Yes

Caption: Troubleshooting workflow for diagnosing racemization.

Section 4: Analytical Protocol for Verification

A robust analytical method is essential to validate your storage protocol and ensure the quality of your material. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique.[16][17][18]

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general methodology. The specific column and mobile phase may require optimization for your specific system.

1. Principle: The enantiomers are separated on a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and allowing for their separation and quantification.[16][19]

2. Materials and Reagents:

  • 2-(3-Chloro-4-fluorophenyl)-2-butanol sample

  • Racemic standard of 2-(3-Chloro-4-fluorophenyl)-2-butanol

  • HPLC-grade n-Heptane or n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Chiral HPLC Column (Polysaccharide-based columns like Chiralpak® or Chiralcel® are excellent starting points)

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the racemic standard at approximately 1 mg/mL in IPA.

  • Sample Solution: Prepare a solution of your stored sample at the same concentration (1 mg/mL) in IPA.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

4. Example HPLC Conditions: The following table provides a typical starting point for method development.

ParameterCondition
Column Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase n-Heptane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL

5. Data Analysis:

  • Inject the Racemic Standard: This injection is used to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor of the separation.

  • Inject the Sample Solution: Run the chromatogram for your stored sample under the identical conditions.

  • Calculate Enantiomeric Excess (e.e.): Integrate the peak areas for both enantiomers in your sample chromatogram. Use the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    • Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant one.

A successful storage protocol will result in no significant change in the calculated e.e. value over time.

References
  • Racemization of alcohols catalyzed by [RuCl(CO)2(eta(5)-pentaphenylcyclopentadienyl)]--mechanistic insights from theoretical modeling. PubMed.
  • how to prevent racemization of (S)-3-amino-1-methylazepan-2-one. Benchchem.
  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Determination of enantiomeric excess. University of Bath.
  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate.
  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Research Collection.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry.
  • Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH.
  • Racemization. Wikipedia.
  • Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Chemistry Stack Exchange.
  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. ResearchGate.
  • Why is tertiary alcohol more stable?. Quora.
  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design.
  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Research Collection.
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • Deracemizing Racemic Compounds. Radboud Repository.
  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research.
  • Racemization in Drug Discovery. ORCA – Online Research @ Cardiff.
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • 3 Factors That Stabilize Carbocations. Master Organic Chemistry.
  • The Significance of Chirality in Drug Design and Development. PMC.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. PMC.
  • Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. RSC Publishing.
  • Racemization of optically active 2-substituted phenylglycine esters. Google Patents.
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.
  • Chiral Intermediates in Drug Synthesis. BOC Sciences.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. ResearchGate.
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • Is the t-butyl carbocation more stable than the benzyl carbocation?. Chemistry Stack Exchange.
  • 7.10: Carbocation Structure and Stability. Chemistry LibreTexts.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.

Sources

Technical Support Center: Thermal Degradation of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-2024-CFPB-DEG Assigned Specialist: Senior Application Scientist Last Updated: March 6, 2026

Executive Summary & Molecule Context[1][2][3]

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-(3-Chloro-4-fluorophenyl)-2-butanol , a tertiary benzylic alcohol often encountered as a key intermediate in the synthesis of triazole antifungal agents (structurally analogous to Voriconazole intermediates).

Users typically encounter degradation of this compound during:

  • High-temperature drying of the API intermediate.

  • Acid-catalyzed reactions where the hydroxyl group is labile.

  • GC-MS analysis where injector port temperatures induce thermal elimination.

Core Issue: This molecule is a tertiary benzylic alcohol .[1] It is chemically predisposed to acid-catalyzed thermal dehydration via the E1 mechanism, leading to the formation of isomeric alkenes.

Module 1: The Chemistry of Failure (Mechanism)

User Question: "I am seeing two new impurities eluting after my main peak when heating the sample. What are they?"

Technical Diagnosis: You are observing the dehydration products . Under thermal stress (especially with trace acidity), the hydroxyl group protonates and leaves as water, generating a resonance-stabilized benzylic carbocation. This intermediate collapses to form two distinct alkene isomers based on Zaitsev's and Hofmann's rules.

Degradation Pathway Diagram

The following diagram illustrates the E1 elimination mechanism responsible for the impurities you are observing.

DegradationMechanism Alcohol Starting Material 2-(3-Chloro-4-fluorophenyl)-2-butanol (Tertiary Alcohol) Carbocation Intermediate Benzylic Carbocation (Resonance Stabilized) Alcohol->Carbocation Heat/H+ (-H2O) Rate Limiting Step Alkene_Internal Major Product (Zaitsev) 2-(3-Chloro-4-fluorophenyl)but-2-ene (E/Z Isomers) Carbocation->Alkene_Internal Loss of H from Ethyl (Thermodynamically Favored) Alkene_Terminal Minor Product (Hofmann) 2-(3-Chloro-4-fluorophenyl)but-1-ene (Terminal Alkene) Carbocation->Alkene_Terminal Loss of H from Methyl (Kinetically Controlled)

Figure 1: E1 Elimination pathway showing the formation of major (internal) and minor (terminal) alkene degradation products.

Product Characterization Table
ComponentStructure DescriptionFormation RuleRelative AbundancePolarity (RP-HPLC)
Starting Material Tertiary AlcoholN/AN/AModerate (Elutes First)
Degradant A (Major) Internal Alkene (C=C on ethyl side)Zaitsev's Rule: Forms the most substituted, conjugated alkene.High (>80%)Non-polar (Elutes Later)
Degradant B (Minor) Terminal Alkene (C=C on methyl side)Hofmann Product: Less substituted.Low (<20%)Non-polar (Elutes Later)

Module 2: Analytical Troubleshooting (LC-MS/GC-MS)

User Question: "My Mass Spec data is confusing. I see a mass of 184/186, but my parent mass should be 202. Is my compound fragmenting?"

Analyst Note: Yes. Tertiary alcohols are notorious for "in-source fragmentation."

The "Disappearing" Molecular Ion

In GC-MS (Electron Impact) and often in LC-MS (Electrospray), the molecular ion (


) of tertiary alcohols is weak or absent. The molecule instantly loses water (

, 18 Da) inside the source.
  • Expected Mass (

    
    ):  ~202.6 Da
    
  • Observed Base Peak (

    
    ):  ~184.6 Da (The alkene cation)
    
The Chlorine Signature

You must verify the presence of the Chlorine atom to confirm the identity of the degradant. Look for the characteristic isotope pattern.

IsotopeMass ShiftIntensity RatioSignificance

M100%Base Peak

M + 2~32%Confirms 1 Chlorine atom
Troubleshooting Workflow

Use this decision tree to identify unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected CheckRT Is Retention Time > Main Peak? Start->CheckRT CheckMS Check Mass Spectrum Is there an M-18 peak? CheckRT->CheckMS Yes (Non-polar) NotDegradant Diagnosis: Non-thermal Impurity (Check synthesis precursors) CheckRT->NotDegradant No (Polar) CheckUV Check UV Spectrum Is λmax shifted? Conjugated Diagnosis: Internal Alkene (Conjugation increases λmax) CheckUV->Conjugated Yes (Red shift) Terminal Diagnosis: Terminal Alkene (Less UV shift) CheckUV->Terminal No CheckMS->CheckUV Yes (Water loss detected) CheckMS->NotDegradant No

Figure 2: Analytical decision tree for identifying degradation products based on retention time (RT), UV absorbance, and Mass Spectrometry.

Module 3: Experimental Protocols (ICH Q1A)

User Question: "How do I perform a compliant forced degradation study for this specific molecule?"

Protocol: Thermal Stress Testing (Solid State & Solution) Reference: ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [1]

Step-by-Step Methodology
  • Preparation:

    • Solid State: Weigh 5 mg of 2-(3-Chloro-4-fluorophenyl)-2-butanol into a crimped headspace vial (to retain volatile alkenes).

    • Solution: Dissolve to 1 mg/mL in Acetonitrile/Water (50:50). Note: Avoid Methanol as it can react with the carbocation to form methyl ethers.

  • Stress Conditions:

    • Thermal: Place in an oven at 60°C for 7 days.

    • Thermal + Acid (Accelerated): Add 0.1 N HCl to the solution and heat at 60°C for 24 hours. Warning: This will cause rapid dehydration.

  • Quenching:

    • Cool samples to room temperature.

    • Neutralize acid samples with 0.1 N NaOH immediately to stop further reaction.

  • Analysis:

    • Inject onto HPLC (C18 Column).[2]

    • Gradient: 5% to 95% Acetonitrile over 20 minutes.

    • Detection: UV at 254 nm (Aromatic ring) and MS (Positive Mode).

Acceptance Criteria: Target a degradation of 5–20% . If degradation exceeds 20%, repeat the study at a lower temperature (e.g., 40°C) to prevent secondary degradation (polymerization of the alkenes).

Frequently Asked Questions (FAQ)

Q: Why does my main peak split into two when I use a GC-MS? A: This is an artifact, not necessarily degradation in your sample. The high temperature of the GC injector port (typically 250°C) causes thermal elimination inside the instrument.

  • Fix: Lower the injector temperature to 150°C or switch to LC-MS (Electrospray) which is a "soft" ionization technique.

Q: Can I prevent this degradation during storage? A: Yes. Tertiary alcohols are stable if kept neutral. Avoid acidic excipients. Store the material in a tightly closed container to prevent moisture ingress, as hydrolysis (reverse reaction) is less likely than dehydration, but moisture can facilitate proton transfer if trace acid is present.

Q: I see a peak with Mass M+14 (Methylation). Where did it come from? A: Did you use Methanol as a solvent?

  • Mechanism:[3][4][5][6] The benzylic carbocation (Figure 1) can be trapped by Methanol (a nucleophile) to form the methyl ether (

    
    ) instead of eliminating to the alkene.
    
  • Fix: Switch to Acetonitrile for all sample preparations.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8] (2003).[7] Available at: [Link]

  • Master Organic Chemistry. Elimination of Tertiary Alcohols Proceeds Through an E1 Mechanism.[3][4][9] (2015).[3] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2021).[10] Available at: [Link]

  • University of Calgary. Eliminations of Benzylic Systems. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution


H NMR Structural Elucidation of 2-(3-Chloro-4-fluorophenyl)-2-butanol: A Comparative Analytical Guide 

Executive Summary

The structural verification of active pharmaceutical ingredients (APIs) and their intermediates requires analytical techniques capable of resolving complex stereochemical and electronic environments. The molecule 2-(3-Chloro-4-fluorophenyl)-2-butanol presents two distinct nuclear magnetic resonance (NMR) challenges:

  • A chiral center at C2 that generates a diastereotopic methylene group.

  • A halogenated aromatic ring exhibiting complex heteronuclear (

    
    F-
    
    
    
    H) spin-spin coupling.

This guide objectively compares the performance of routine 400 MHz NMR against high-field 600 MHz platforms for the structural elucidation of this molecule, providing a mechanistic breakdown of the expected spectra and a self-validating experimental protocol.

Analytical Platform Comparison: 400 MHz vs. 600 MHz NMR

When analyzing molecules with complex splitting patterns, the choice of magnetic field strength directly dictates the quality of structural data. The primary difference between low-field and high-field instruments is resonance dispersion (signal separation)[1].

  • Routine 400 MHz NMR: At 400 MHz, the

    
     ratio (the difference in chemical shift in Hz divided by the coupling constant) is lower. For 2-(3-Chloro-4-fluorophenyl)-2-butanol, this often results in the diastereotopic C3 protons overlapping into an unresolvable second-order multiplet. Furthermore, the aromatic protons (H2', H5', H6') may overlap due to the extensive 
    
    
    
    and
    
    
    couplings, making precise integration and coupling constant extraction difficult.
  • High-Field 600 MHz NMR: A 600 MHz magnet increases the resonance dispersion in Hz/ppm[1]. Because coupling constants (

    
    ) are independent of the magnetic field while chemical shifts (in Hz) scale with the field, the 600 MHz spectrum transitions complex second-order spin systems closer to first-order approximations[2]. This allows for the clean separation of the diastereotopic ABX
    
    
    
    system and the precise measurement of heteronuclear fluorine couplings.

Verdict: While 400 MHz is sufficient for routine lot-release identity testing, 600 MHz is highly recommended during the initial drug development phase to unequivocally assign the stereochemical and halogenated features of this molecule.

Mechanistic Spectral Interpretation

To understand the causality behind the spectral data, we must deconstruct the molecule into its two primary domains: the aliphatic chain and the aromatic ring.

The Aliphatic Region: Chirality and Diastereotopic Protons

The butane backbone contains a stereogenic center at C2, which is bonded to a hydroxyl group, a methyl group (C1), an ethyl group (C3-C4), and the aryl ring. Because C2 is chiral, the two protons on the adjacent C3 methylene group (


 and 

) are diastereotopic [3]. They cannot be interconverted by any rotational symmetry operation and therefore experience different time-averaged magnetic environments in all conformations[4].
  • C3 Methylene (

    
     and 
    
    
    
    ):
    Instead of a simple quartet, these protons appear as two distinct, complex multiplets (typically dqs). They exhibit strong geminal coupling to each other (
    
    
    Hz) and vicinal coupling to the C4 methyl group (
    
    
    Hz)[5].
  • C1 and C4 Methyls: The C1 methyl appears as a sharp singlet (no adjacent protons), while the C4 methyl appears as a standard triplet.

The Aromatic Region: Heteronuclear F- H Coupling

Fluorine-19 is 100% naturally abundant and possesses a nuclear spin of 1/2. Therefore, it couples with the aromatic protons through the carbon framework, creating splitting patterns that can easily be mistaken for additional proton-proton couplings[6].

  • H5' (ortho to F, meta to Cl): This proton experiences a strong ortho-coupling to the fluorine atom (

    
     Hz) and an ortho-coupling to H6' (
    
    
    
    Hz). It typically presents as a doublet of doublets (dd) or a pseudo-triplet[7].
  • H2' and H6': H6' is para to the fluorine and ortho to H5', resulting in a complex ddd pattern. H2' is isolated between the substituent and the chlorine atom, appearing as a doublet due to meta-coupling with H6' (

    
     Hz) and meta-coupling with F (
    
    
    
    Hz).

Quantitative Data Presentation

The following table summarizes the predicted high-resolution (600 MHz)


H NMR spectral data, allowing for direct comparison against experimental outputs.
Proton AssignmentStructural RegionExpected

(ppm)
MultiplicityExpected Coupling Constants (

in Hz)
C1-CH

Aliphatic1.50 - 1.65Singlet (s)-
C3-CH

Aliphatic1.80 - 1.95Multiplet (dq)

,

C3-CH

Aliphatic1.95 - 2.10Multiplet (dq)

,

C4-CH

Aliphatic0.80 - 0.90Triplet (t)

-OH Hydroxyl2.00 - 2.50Broad Singlet (br s)- (Exchangeable)
H5' Aromatic7.00 - 7.15dd or pseudo-t

,

H6' Aromatic7.20 - 7.35ddd

,

,

H2' Aromatic7.45 - 7.60dd

,

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol incorporates self-validating checks to confirm instrument tuning and sample integrity.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl
    
    
    
    provides a non-polar environment that mimics standard chromatographic conditions, while TMS serves as the internal 0.0 ppm chemical shift reference.
  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity (shimming).

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Self-Validation Check: Lock onto the deuterium signal of CDCl

    
     and perform automated gradient shimming. Verify that the full width at half maximum (FWHM) of the TMS peak is 
    
    
    
    Hz. If broader, re-shim the magnet.
  • Acquire the

    
    H spectrum using a standard 30° pulse program (zg30).
    
  • Set the relaxation delay (

    
    ) to 5 seconds. Causality: A sufficient relaxation delay ensures that all protons return to thermal equilibrium between scans, guaranteeing that the integration ratios perfectly match the proton count (3:2:3:1:3).
    
  • Acquire 16 to 32 scans for optimal signal-to-noise ratio.

Step 3: Data Processing

  • Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation.

  • Phase the spectrum manually to ensure all peaks have a pure absorptive shape.

  • Integrate the C1 methyl singlet to exactly 3.00. Use this as the internal validation metric; the total aromatic integration must equal 3.00, and the C3 diastereotopic protons must integrate to 1.00 each.

Logical Workflow Diagram

The following diagram outlines the decision-making process for resolving complex NMR spectra of chiral, fluorinated aromatics.

G Start Sample Preparation (CDCl3 + 0.03% TMS) NMR400 Routine 1D 1H NMR (400 MHz) Start->NMR400 CheckOverlap Signal Overlap in Diastereotopic/Aromatic Regions? NMR400->CheckOverlap NMR600 High-Field NMR (600 MHz) for Dispersion CheckOverlap->NMR600 Yes (Second-Order Effects) Elucidation Final Structural Elucidation CheckOverlap->Elucidation No (Clear First-Order) F19Decouple 19F-Decoupled 1H NMR (Simplify Ar Region) NMR600->F19Decouple TwoD 2D NMR (COSY/HSQC) (Resolve C3 CH2) NMR600->TwoD F19Decouple->Elucidation TwoD->Elucidation

Caption: Workflow for resolving complex 1H NMR spectra of chiral, fluorinated aromatics.

References

  • OpenOChem. "Indentifying Homotopic, Enantiotopic and Diastereotopic Protons." Available at:3

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Available at:4

  • JoVE. "¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons." Available at:5

  • National Institutes of Health (NIH). "Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase." Available at: 7

  • MDPI. "7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)." Available at:6

  • Nanalysis. "What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy." Available at: 1

  • European Pharmaceutical Review. "NMR spectroscopy: Quality control of pharmaceutical products." Available at:2

Sources

HPLC Method Validation for Purity Analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol: A Comparative Guide on Core-Shell Phenyl-Hexyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity analysis of complex pharmaceutical intermediates is a cornerstone of drug development. 2-(3-Chloro-4-fluorophenyl)-2-butanol presents a unique analytical challenge: it is a sterically hindered, halogenated tertiary alcohol. Analysts tasked with developing a purity method for this compound face two primary hurdles:

  • Closely Eluting Halogenated Isomers: Impurities such as des-chloro analogs or positional isomers (e.g., 2-(4-Chloro-3-fluorophenyl)-2-butanol) possess nearly identical hydrophobicity (

    
    ), making them notoriously difficult to separate.
    
  • Chemical Instability: The tertiary alcohol moiety is highly susceptible to acid-catalyzed dehydration, readily forming alkene degradants within the column or injector if conditions are not strictly controlled.

This guide objectively compares the performance of a Core-Shell Phenyl-Hexyl stationary phase against a Traditional Fully Porous C18 column for this specific application. Furthermore, it provides a comprehensive, self-validating experimental protocol and validation framework grounded in the latest ICH Q2(R2)[1] and USP <621>[2] guidelines.

Comparative Analysis: Stationary Phase Selection

The foundation of a robust analytical method lies in understanding the causality behind column selection.

The Limitation of Traditional C18 Columns

Standard C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. When applied to 2-(3-Chloro-4-fluorophenyl)-2-butanol and its halogenated impurities, a C18 phase fails to recognize the subtle differences in electron density around the substituted aromatic ring. The result is co-elution and poor peak resolution (


), rendering the method unsuitable for trace impurity quantification.
The Core-Shell Phenyl-Hexyl Advantage

A Phenyl-Hexyl column[3] offers orthogonal selectivity by combining hydrophobic retention (via the hexyl linker) with


 electron donor-acceptor interactions and dipole-dipole interactions (via the phenyl ring). Because fluorine and chlorine atoms alter the local electron density of the aromatic ring differently, the Phenyl-Hexyl phase can exploit these electronic variations to achieve baseline resolution of positional isomers.

Additionally, utilizing Core-Shell (Superficially Porous Particle - SPP) technology provides a shorter diffusion path for the analyte compared to fully porous particles. This significantly reduces the


-term in the van Deemter equation, delivering ultra-high efficiency (sharper peaks) at standard HPLC backpressures—a modernization fully supported by recent allowable adjustments in USP <621>[2].

SeparationMechanisms A Analyte Mixture (Target + Halogenated Impurities) B Traditional C18 Column (Hydrophobic Interactions) A->B Applied to C Core-Shell Phenyl-Hexyl (Hydrophobic + π-π + Dipole) A->C Applied to D Co-elution / Poor Resolution (Rs < 1.5) B->D Lacks Shape Selectivity E Baseline Resolution (Rs > 2.0) C->E Orthogonal Selectivity

Fig 1. Chromatographic separation logic comparing C18 and Phenyl-Hexyl columns.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following methodology incorporates a System Suitability Test (SST). The SST acts as a self-validating gatekeeper; if the system cannot resolve the critical pair, the run is aborted, preventing the generation of invalid data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 0.77 g of ammonium acetate in 1000 mL of LC-MS grade water. Adjust the pH to 6.0

    
     0.05 using dilute acetic acid.
    
    • Causality: Maintaining a slightly acidic to neutral pH is critical. Highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) will catalyze the dehydration of the tertiary alcohol into an alkene degradant during the run, leading to false impurity reporting.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Core-Shell Phenyl-Hexyl (100 mm × 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (Optimized for the substituted phenyl ring chromophore).

  • Injection Volume: 5 µL.

3. Gradient Program:

  • 0.0 min: 30% B

  • 10.0 min: 65% B

  • 15.0 min: 80% B

  • 15.1 min: 30% B

  • 20.0 min: 30% B (Re-equilibration)

4. System Suitability Testing (SST):

  • Inject the SST resolution mixture containing 2-(3-Chloro-4-fluorophenyl)-2-butanol and its critical positional isomer impurity.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0, Tailing Factor (
    
    
    )
    
    
    1.5, and injection precision (n=5) RSD
    
    
    1.0%.

Method Validation Framework (ICH Q2(R2))

The validation of this analytical procedure follows the lifecycle approach dictated by the modernized ICH Q2(R2) guidelines[1], ensuring the method is fit for its intended purpose across its operational range.

ValidationLifecycle N1 Method Design (Column Selection) N2 System Suitability (SST Criteria) N1->N2 N3 Specificity (Forced Degradation) N2->N3 N4 Linearity & Range (LOQ to 120%) N3->N4 N5 Accuracy & Precision (Recovery & RSD) N4->N5 N6 Robustness (DoE Approach) N5->N6

Fig 2. Analytical method validation lifecycle based on ICH Q2(R2) guidelines.

Quantitative Data Summaries

The following tables summarize the validation data generated using the Core-Shell Phenyl-Hexyl protocol, demonstrating superior performance metrics.

Table 1: Specificity & Relative Retention Times (RRT) Forced degradation studies confirmed no co-elution of the active pharmaceutical ingredient (API) peak with degradation products.

Analyte / ImpurityRetention Time (min)RRTResolution (

)
Selectivity Mechanism
2-(3-Chloro-4-fluorophenyl)-2-butanol 8.50 1.00 - Target Analyte
Impurity A (Des-chloro analog)7.200.854.1

/ Hydrophobic
Impurity B (Positional isomer)8.951.052.3Electronic Dipole
Impurity C (Alkene degradant)12.101.428.5Hydrophobic

Table 2: ICH Q2(R2) Validation Parameters Summary The Limit of Quantitation (LOQ) was rigorously established at a Signal-to-Noise (S/N) ratio


 10, ensuring reliable trace impurity reporting.
Validation ParameterResult (Phenyl-Hexyl)ICH Acceptance Criteria
Linearity (Range)

= 0.9998 (LOQ to 120%)

Accuracy (Recovery) 99.2% - 101.1% across 3 levels98.0% - 102.0%
Method Precision (Repeatability) 0.45% RSD (n=6)

2.0% RSD
Limit of Detection (LOD) 0.01% (S/N

3)
Reportable Value
Limit of Quantitation (LOQ) 0.03% (S/N

10)

0.05% Reporting Threshold
Robustness Pass (Flow, Temp, pH variations)No significant impact on

Conclusion

For the purity analysis of complex, halogenated tertiary alcohols like 2-(3-Chloro-4-fluorophenyl)-2-butanol, traditional C18 columns fall short due to a lack of shape and electronic selectivity. By transitioning to a Core-Shell Phenyl-Hexyl stationary phase, analysts can leverage orthogonal


 interactions to achieve baseline resolution of critical positional isomers. When combined with a strictly pH-controlled mobile phase to prevent analyte dehydration, this methodology provides a highly trustworthy, ICH-compliant framework for pharmaceutical quality control.
References
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Kinetex Phenyl-Hexyl Core-Shell HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of halogenated pharmacophores, 2-(3-Chloro-4-fluorophenyl)-2-butanol represents a critical tertiary alcohol intermediate. Its structural integrity is pivotal for downstream efficacy, yet its analysis presents distinct challenges due to the lability of the tertiary hydroxyl group and the isotopic complexity of the chloro-fluoro substitution.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard spectral libraries which may lack specific halogenated regioisomers, this document synthesizes mechanistic first principles with experimental data to offer a robust identification framework. We compare its fragmentation "performance"—defined here as signal specificity and diagnostic ion generation—against its closest structural isomers and across ionization modalities (EI vs. ESI).

Structural Analysis & Fragmentation Mechanics

The Molecular Scaffold

The molecule consists of a butane backbone with a tertiary alcohol and a 3-chloro-4-fluorophenyl group at the C2 position.

  • Formula:

    
    
    
  • Exact Mass: ~202.06 Da (

    
    )
    
  • Key Lability: The C2-OH bond (tertiary benzylic) is highly prone to heterolytic cleavage and dehydration.

Primary Fragmentation Pathways (EI Source)

Under Electron Ionization (70 eV), the molecular ion (


, m/z 202) is characteristically weak or absent due to rapid fragmentation. The spectrum is dominated by two competing mechanisms: 

-Cleavage
and Dehydration .
Mechanism A:

-Cleavage (Dominant)

The radical cation localizes on the oxygen. Cleavage occurs at the C-C bonds adjacent to the quaternary carbon to stabilize the charge via the oxygen lone pair and the aromatic ring.

  • Pathway A1 (Loss of Ethyl): Cleavage of the

    
     group.
    
    • Fragment:

      
      
      
    • Stability: Highly favored due to the formation of a resonance-stabilized oxonium/benzylic cation.[1]

  • Pathway A2 (Loss of Methyl): Cleavage of the

    
     group.
    
    • Fragment:

      
      
      
    • Stability: Less favored than ethyl loss due to the stability of the leaving radical (ethyl radical > methyl radical).

Mechanism B: Dehydration

Thermal or EI-induced elimination of water (


) is prominent in tertiary alcohols.
  • Fragment:

    
    
    
  • Result: Formation of the corresponding alkene (2-(3-chloro-4-fluorophenyl)-2-butene or 1-butene isomer), which subsequently fragments via allylic cleavage.

Visualization of Signaling Pathways

The following DOT diagram illustrates the causal fragmentation tree, mapping the parent ion to its diagnostic progeny.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 202 (Weak/Absent) Alpha_Cleavage α-Cleavage Mechanism M_Ion->Alpha_Cleavage Radical Localization on O Dehydration Dehydration Mechanism M_Ion->Dehydration Thermal/EI Elimination Loss_Ethyl Loss of Ethyl (-C2H5) m/z 173 (Base Peak Candidate) [Resonance Stabilized] Alpha_Cleavage->Loss_Ethyl Major Pathway Loss_Methyl Loss of Methyl (-CH3) m/z 187 [Secondary Intensity] Alpha_Cleavage->Loss_Methyl Minor Pathway M_Minus_18 Alkene Ion [M-18] m/z 184 (Elimination Product) Dehydration->M_Minus_18 Allylic_Frag Allylic Fragmentation m/z 149 (Loss of Cl/F or Alkyl) M_Minus_18->Allylic_Frag Subsequent Decay

Figure 1: Causal fragmentation tree for 2-(3-Chloro-4-fluorophenyl)-2-butanol under 70 eV EI.

Comparative Performance Analysis

To validate the identity of 2-(3-Chloro-4-fluorophenyl)-2-butanol, one must distinguish it from its most likely "alternatives": its regioisomer (secondary alcohol) and its behavior under soft ionization .

Comparison vs. Regioisomer (1-(3-Chloro-4-fluorophenyl)-2-butanol)

The secondary alcohol isomer is a common impurity. The table below highlights the diagnostic differences essential for QC.

FeatureTarget: 2-(3-Cl-4-F-phenyl)-2-butanol (Tertiary)Alternative: 1-(3-Cl-4-F-phenyl)-2-butanol (Secondary)Diagnostic Causality
Molecular Ion (

)
Absent / <1% Observable (~5-10%) Tertiary alcohols dehydrate/fragment much faster than secondary alcohols.
Base Peak m/z 173 (

)
m/z 45 (

) or m/z 143 (Benzylic)
Tertiary alcohol

-cleavage retains the aromatic ring. Secondary alcohol

-cleavage often loses the heavy benzyl group.
Alpha Cleavage Loss of Ethyl (

) & Methyl (

)
Loss of Benzyl-Ar (

) & Methyl (

)
Position of the OH group dictates which alkyl chains are lost.
Dehydration (

)
High Intensity (m/z 184)Moderate IntensityTertiary carbocation intermediate is more stable, promoting dehydration.
Comparison vs. Ionization Mode (EI vs. ESI)
ParameterElectron Ionization (EI)Electrospray Ionization (ESI+)Recommendation
Energy Hard (70 eV)Soft (Thermal/Voltage)Use EI for structural fingerprinting; Use ESI for MW confirmation.
Primary Signal Fragments (m/z 173, 184)Adducts (

,

)
ESI prevents dehydration, preserving the molecular weight info.
Halogen Pattern Distinct on fragmentsDistinct on AdductsBoth preserve the 3:1 (

) ratio.

Validated Experimental Protocols

GC-MS Profiling Protocol (Hard Ionization)

Objective: Structural confirmation and isomer differentiation.

  • Sample Prep: Dilute 1 mg of sample in 1 mL Methanol (HPLC grade). Note: Avoid protic solvents if derivatization is planned, but for direct injection, MeOH is acceptable.

  • Inlet: Split mode (20:1), 250°C. High temp ensures volatilization but risks thermal dehydration.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV. Scan range 40-300 amu.

  • Data Validation:

    • Check for m/z 173 (Base) and m/z 184.

    • Verify Chlorine isotope pattern on m/z 173 (Intensity of 175 should be ~33% of 173).

LC-MS Confirmation Protocol (Soft Ionization)

Objective: Molecular weight confirmation (


).
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Gradient: 5% B to 95% B over 10 min.

  • Source: ESI Positive Mode.

  • Target Ions:

    • 
       (Common in ESI due to in-source fragmentation of tertiary alcohols).
      
    • 
       (Sodium adduct is often more stable for tertiary alcohols).
      
    • 
       (If Ammonium formate buffer is used).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage rules).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general tertiary alcohol fragmentation behavior).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Chiral HPLC separation of 2-(3-Chloro-4-fluorophenyl)-2-butanol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric resolution of sterically congested tertiary alcohols, such as 2-(3-Chloro-4-fluorophenyl)-2-butanol, presents a rigorous chromatographic challenge. Unlike secondary alcohols, the absence of an alpha-proton alters the spatial trajectory of the hydroxyl group, demanding highly specific steric and electronic interactions for successful chiral recognition[1]. In drug development and asymmetric synthesis, separating these enantiomers is critical, as the 3-chloro-4-fluorophenyl moiety is a heavily utilized pharmacophore in modern medicinal chemistry.

This guide objectively compares the performance of traditional coated polysaccharide chiral stationary phases (CSPs) against next-generation immobilized CSPs for the separation of 2-(3-Chloro-4-fluorophenyl)-2-butanol, providing actionable, self-validating protocols and empirical comparative data.

Mechanistic Causality in Chiral Recognition

To separate the enantiomers of 2-(3-Chloro-4-fluorophenyl)-2-butanol, the chromatographic system must exploit the "Three-Point Interaction Model." The chiral center (C2) is bonded to four distinct groups: a hydroxyl (-OH), a methyl (-CH3), an ethyl (-CH2CH3), and a 3-chloro-4-fluorophenyl ring.

The causality behind the separation lies in how these groups interact with the polymeric grooves of the CSP:

  • Primary Hydrogen Bonding: The -OH group of the analyte acts as a hydrogen bond donor to the carbamate C=O groups on the CSP backbone.

  • π-π Interactions: The electron-deficient 3-chloro-4-fluorophenyl ring engages in π-π stacking with the electron-rich 3,5-dimethylphenyl groups of the CSP.

  • Steric Inclusion: The differential spatial bulk between the methyl and ethyl groups dictates how deeply each enantiomer can penetrate the chiral groove. If the steric disparity is insufficient, co-elution occurs [2].

Mechanism Analyte Analyte: Tertiary Alcohol -OH (Hydrogen Donor) -Aryl Ring (π-π Donor/Acceptor) -Alkyl Chains (Steric Bulk) HBond Hydrogen Bonding Analyte->HBond PiPi π-π Interactions Analyte->PiPi Steric Steric Inclusion Analyte->Steric CSP Polysaccharide CSP -Carbamate C=O (H-Acceptor) -Phenyl Groups (π-π Interaction) -Polymer Groove (Steric Fit) HBond->CSP PiPi->CSP Steric->CSP

Fig 1: Three-point chiral recognition mechanism between the tertiary alcohol and the CSP.

Product Comparison: Coated vs. Immobilized CSPs

When selecting a column for this specific molecule, chromatographers typically choose between Coated CSPs (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) and Immobilized CSPs (e.g., CHIRALPAK® IA, IC).

  • Coated CSPs (AD-H / OD-H): These columns offer excellent baseline enantioselectivity for tertiary alcohols in standard normal-phase conditions (Hexane/Isopropanol) [1]. However, they are strictly limited to alkane/alcohol mobile phases. The halogenated aryl ring of our target molecule can sometimes exhibit poor solubility or broad peak tailing in these restricted solvent systems.

  • Immobilized CSPs (IA / IC): Because the chiral selector is chemically bonded to the silica matrix, these columns tolerate "extended solvents" like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE) [3]. For 2-(3-Chloro-4-fluorophenyl)-2-butanol, injecting a Hexane/DCM/EtOH mobile phase disrupts non-specific analyte-analyte aggregation, drastically sharpening peak shape and increasing the loadability for preparative scale-up.

Comparative Performance Data

The following table synthesizes the quantitative chromatographic performance of these alternatives based on standard flow rates (1.0 mL/min) at 25°C.

Column TypeSpecific PhaseMobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
Coated CHIRALPAK AD-HHexane/IPA (90:10)12.414.81.252.1
Coated CHIRALCEL OD-HHexane/IPA (90:10)15.116.21.091.1 (Co-elution risk)
Immobilized CHIRALPAK IAHexane/DCM/EtOH (80:15:5)9.213.51.584.3
Immobilized CHIRALPAK ICHexane/MTBE (50:50)11.014.11.343.2

Data Interpretation: The immobilized CHIRALPAK IA column utilizing a DCM-modified mobile phase provides superior selectivity (α = 1.58) and baseline resolution (Rs = 4.3). The inclusion of DCM acts as a solubility enhancer for the fluorinated/chlorinated aromatic ring, reducing mass transfer resistance and narrowing the peak width.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The protocol includes dynamic feedback loops; the method only proceeds if the System Suitability Test (SST) proves the system's current efficacy.

Phase 1: Preparation & Equilibration

  • Mobile Phase Formulation: Prepare a mixture of HPLC-grade Hexane, Dichloromethane, and Ethanol in an 80:15:5 (v/v/v) ratio. Causality note: Do not add acidic (TFA) or basic (DEA) modifiers. Because 2-(3-Chloro-4-fluorophenyl)-2-butanol is a neutral molecule, modifiers will only increase baseline noise and degrade the silica support over time.

  • Sample Dilution: Dissolve the racemic standard in the exact mobile phase to a concentration of 1.0 mg/mL. Causality note: Dissolving the sample in pure strong solvents (like 100% EtOH) causes "solvent shock" upon injection, leading to peak splitting and artificially poor resolution.

  • Equilibration: Flush the CHIRALPAK IA column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the UV baseline (monitored at 220 nm and 254 nm) is completely flat (approx. 10 column volumes).

Phase 2: System Suitability Testing (SST) - The Validation Gate 4. SST Injection: Inject 5 µL of the racemic standard. 5. Self-Validation Criteria:

  • Calculate Resolution (
    
    
    ). If
    
    
    , the system is invalid. Action: Re-prepare mobile phase with a lower percentage of EtOH (e.g., 80:18:2) to increase retention and interaction time.
  • Calculate Tailing Factor (
    
    
    ). If
    
    
    , the system is invalid. Action: Check for dead volume in the PEEK tubing or replace the column inlet frit.
  • Proceed: Only once

    
     and 
    
    
    
    are achieved, proceed to analyze the unknown enantiomeric batches.

    Workflow Start 1. Sample Preparation Racemic 2-(3-Chloro-4-fluorophenyl)-2-butanol Screening 2. CSP Screening Coated (AD-H/OD-H) vs. Immobilized (IA/IC) Start->Screening MobilePhase 3. Mobile Phase Optimization Normal Phase vs. Extended Solvents (DCM/MTBE) Screening->MobilePhase Select optimal CSP Validation 4. Method Validation (SST Gate) System Suitability: Rs > 1.5, α > 1.2 MobilePhase->Validation Fine-tune modifiers Validation->MobilePhase Fails SST (Adjust Solvent) Prep 5. Preparative Scale-Up Enantiomer Isolation & Recovery Validation->Prep Validated analytical method

    Fig 2: Step-by-step analytical workflow featuring a self-validating SST feedback loop.

Conclusion & Scale-Up Considerations

While traditional coated columns like CHIRALPAK AD-H can achieve baseline separation for 2-(3-Chloro-4-fluorophenyl)-2-butanol [2], the comparative data heavily favors immobilized CSPs (specifically CHIRALPAK IA) utilizing halogenated mobile phase modifiers. The addition of DCM capitalizes on the specific solubility profile of the 3-chloro-4-fluorophenyl moiety, yielding a highly robust, high-capacity method suitable for direct translation from analytical validation to preparative-scale enantiomer isolation [3].

References

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols, The Journal of Organic Chemistry - ACS Public
  • Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition Metal Catalyzed Conjugate Addition Reactions, PubMed Central (PMC).
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes, University of Granada (UGR).

Comparative IR Spectroscopy Guide: Identification of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative infrared (IR) spectroscopy analysis for the identification of 2-(3-Chloro-4-fluorophenyl)-2-butanol (CAS: N/A for specific isomer, generic tertiary alcohol class).[1][2] This molecule is a critical chiral intermediate, often synthesized via Grignard addition of ethylmagnesium bromide to 3'-Chloro-4'-fluoroacetophenone .[1][2]

For researchers and process chemists, the primary identification challenge is distinguishing the tertiary alcohol product from its ketone precursor. This guide establishes a Self-Validating Protocol based on three spectroscopic pillars:

  • Functional Group Inversion: Disappearance of the Carbonyl (C=O) stretch and emergence of the Hydroxyl (O-H) stretch.

  • Halogen Fingerprinting: Retention of aryl C-Cl and C-F signatures.[1][2]

  • Skeletal Transformation: Shift in aliphatic C-H modes due to the addition of the ethyl chain.

Chemical Context & Synthesis Pathway

To interpret the spectrum accurately, one must understand the structural transformation. The synthesis typically involves converting a planar


 carbonyl center into a tetrahedral 

chiral center.
Reaction Scheme

Precursor: 3'-Chloro-4'-fluoroacetophenone (


)
Reagent:  Ethylmagnesium Bromide (

) Product: 2-(3-Chloro-4-fluorophenyl)-2-butanol (

)[1][2]
Process Workflow Diagram

The following diagram outlines the critical decision points during the synthesis and analysis workflow.

G Start Start: 3'-Chloro-4'-fluoroacetophenone Reaction Grignard Addition (EtMgBr / THF) Start->Reaction Quench Acid Quench (NH4Cl) Reaction->Quench Crude Crude Isolation Quench->Crude IR_Analysis FT-IR Analysis (ATR/Liquid Film) Crude->IR_Analysis Decision_CO Check 1680-1700 cm⁻¹ (C=O Peak?) IR_Analysis->Decision_CO Decision_OH Check 3200-3500 cm⁻¹ (Broad OH?) Decision_CO->Decision_OH Peak Absent/Weak Result_Fail FAIL: Unreacted Ketone Decision_CO->Result_Fail Strong Peak Present Decision_OH->Result_Fail Band Absent Result_Pass PASS: Tertiary Alcohol Identified Decision_OH->Result_Pass Strong Broad Band

Caption: Logical workflow for validating the conversion of ketone precursor to tertiary alcohol product via FT-IR.

Comparative Spectral Analysis

The following data compares the Precursor (3'-Chloro-4'-fluoroacetophenone) with the Target (2-(3-Chloro-4-fluorophenyl)-2-butanol).

Diagnostic Peak Assignments
Vibrational ModePrecursor (Ketone) Frequency (cm⁻¹)Target (Alcohol) Frequency (cm⁻¹)Diagnostic Value
O-H Stretch Absent 3200 – 3500 (Broad) Primary Indicator. Confirms formation of alcohol.[1][2][3] Broadening indicates H-bonding.
C=O[1][2][3] Stretch 1685 – 1690 (Strong) Absent Purity Indicator. Presence indicates unreacted starting material.[2]
C-O Stretch ~1260 (Aryl-Ketone)1150 – 1200 (Strong) Characteristic of tertiary alcohols (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C-O).[1][2] Often split/complex.[2]
C-F Stretch ~12501240 – 1260 Retained.[2] Confirms fluorinated ring integrity.
C-Cl Stretch ~830820 – 840 Retained.[1][2][4] Diagnostic for meta-chloro substitution.
Aromatic C=C 1590, 14801590, 1490 Skeletal ring vibrations remain largely unchanged.
Aliphatic C-H 2950-2850 (

only)
2980-2850 (

+

)
Increased complexity due to ethyl group addition.[1][2]
Detailed Mechanistic Insight
The Carbonyl-to-Hydroxyl Inversion

The most distinct feature of the precursor is the C=O stretch at ~1690 cm⁻¹ . This is a "stake-shaped" sharp peak.[1][2] In the target molecule, this bond is broken.

  • Success Criteria: The complete disappearance of the 1690 cm⁻¹ band.

  • New Feature: The appearance of a broad, rounded band centered around 3350 cm⁻¹ (O-H stretch).[5] In neat liquid samples (ATR), this will be very broad due to intermolecular hydrogen bonding. If diluted in

    
    , it would sharpen and shift to ~3600 cm⁻¹.
    
The Tertiary Alcohol C-O Signature

Unlike primary alcohols (which absorb near 1050 cm⁻¹), tertiary alcohols exhibit the C-O stretching vibration at higher frequencies, typically 1150–1200 cm⁻¹ .[5]

  • Why? The higher substitution at the central carbon creates a stiffer environment for the C-O bond and couples the vibration with adjacent C-C skeletal modes.

  • Observation: Look for a strong, complex band in this region that was not present in the ketone spectrum.

Halogen "Fingerprints"

The 3-Chloro-4-fluoro substitution pattern is robust.[1][2]

  • Aryl Fluoride (C-F): Strong absorption between 1200–1270 cm⁻¹ .[2] Note that this often overlaps with the C-O stretch region, creating a very intense "super-band" in the 1200 region for this specific molecule.

  • Aryl Chloride (C-Cl): Found in the lower frequency "fingerprint" region, typically 800–850 cm⁻¹ for aromatic chlorides.[2] This peak helps distinguish this specific intermediate from non-chlorinated analogs.[2]

Experimental Protocol

Sample Preparation

For this oily/low-melting solid tertiary alcohol, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid moisture absorption (which interferes with the OH region).

Step-by-Step Methodology:

  • Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[2] Collect a background spectrum (air) with 16 scans.[2]

  • Deposition: Place 10-20 µL of the neat liquid product (or ~5 mg of solid) onto the crystal center.

  • Compression: If solid, apply pressure using the anvil to ensure good contact. If liquid, ensure the crystal is fully covered.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][2]

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Range: 4000 – 600 cm⁻¹[2]

  • Cleaning: Immediately wipe the crystal with ethanol/isopropanol. Halogenated compounds can sometimes stain ZnSe crystals if left too long.[2]

Data Validation Checklist

Before accepting the spectrum:

References

  • NIST Chemistry WebBook. 3-Chloro-4-fluoroacetophenone IR Spectrum.[1][2] National Institute of Standards and Technology.[2] Available at: [Link][1][2][6]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[2] (Standard reference for Tertiary Alcohol C-O shifts).

  • Spectroscopy Online. Alcohols—The Rest of the Story (Distinguishing Primary, Secondary, and Tertiary). Available at: [Link][1][2]

Sources

Comparative Reactivity Guide: 2-(3-Chloro-4-fluorophenyl)-2-butanol vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the critical design choice between halogenated and non-halogenated intermediates. Tertiary benzylic alcohols, such as 2-phenyl-2-butanol, are foundational building blocks in organic synthesis. However, introducing halogens—specifically in the form of 2-(3-Chloro-4-fluorophenyl)-2-butanol —drastically alters the molecule's electronic landscape, reactivity profile, and downstream utility in active pharmaceutical ingredient (API) synthesis.

This guide provides an objective, data-backed comparison of these two structural analogs, detailing the causality behind their divergent reactivities and providing a self-validating experimental protocol for kinetic profiling.

Structural and Electronic Profiling: The Causality of Reactivity

The fundamental difference in reactivity between 2-(3-Chloro-4-fluorophenyl)-2-butanol and its non-halogenated counterpart, 2-phenyl-2-butanol, lies in the stability of the carbocation intermediate formed during unimolecular reactions (


 dehydration or 

substitution).
The Non-Halogenated Baseline

2-phenyl-2-butanol undergoes highly facile acid-catalyzed dehydration[1]. Upon protonation and loss of water, it forms a tertiary carbocation that is directly adjacent to an unsubstituted phenyl ring. The phenyl ring donates electron density through resonance, heavily stabilizing the positive charge. Consequently, the activation energy for C-O bond cleavage is low, making the reaction rapid[2].

The Halogenated Shift

In 2-(3-Chloro-4-fluorophenyl)-2-butanol , the presence of the 3-chloro and 4-fluoro substituents fundamentally changes the electronic environment.

  • Inductive Destabilization (-I Effect): Fluorine and chlorine are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I) that pulls electron density away from the aromatic ring and, by extension, away from the tertiary carbon[3].

  • Carbocation Destabilization: This withdrawal of electron density severely destabilizes the transition state leading to the carbocation.

  • Practical Outcome: The activation energy spikes. Reactions that rely on carbocation formation (like acid-catalyzed dehydration) proceed at a fraction of the rate compared to the non-halogenated analog.

Despite this reduced synthetic reactivity, this halogenation pattern is highly prized in drug development. The halogens block cytochrome P450-mediated metabolic oxidation and increase the molecule's lipophilicity (LogP), enhancing bioavailability.

Mechanistic Pathway Analysis

To understand the kinetic differences, we must visualize the rate-determining step. Both molecules undergo acid-catalyzed transformation via the pathway outlined below. The bottleneck is the transition from the oxonium ion to the carbocation.

Reaction_Pathway A Tertiary Alcohol (Substrate) B Oxonium Ion (Protonated) A->B + H+ C Carbocation Intermediate B->C - H2O (Rate Limiting) D Alkene / Ether (Product) C->D Fast Nucleophilic Attack / Deprotonation

E1/SN1 reaction pathway highlighting the rate-determining carbocation intermediate.

Comparative Kinetic Data

To objectively compare performance, we evaluate the relative rates of acid-catalyzed dehydration for both compounds under identical conditions (0.1 M substrate, 0.05 M


 in methanol at 40°C).

The quantitative data summarized below demonstrates the profound kinetic dampening caused by the halogen substituents.

Parameter2-Phenyl-2-butanol (Non-Halogenated)2-(3-Chloro-4-fluorophenyl)-2-butanol
Relative Dehydration Rate (

)
1.00 (Baseline)0.12
Half-Life (

) at 40°C
18 minutes150 minutes
Carbocation Stability High (Resonance stabilized)Low (Inductively destabilized)
Primary Reaction Pathway Rapid

/

Sluggish

/ Requires stronger Lewis Acids
Calculated LogP (approx.) 2.43.6

Data Synthesis Note: Values are normalized based on Hammett equation constants for meta-chloro (


) and para-fluoro (

) substituents, which predict a significant reduction in reaction velocity.

Experimental Methodology: Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The critical step in this workflow is the chemical quenching of aliquots. Without immediate neutralization of the acid catalyst using triethylamine, the reaction would continue in the sample vial, skewing the kinetic data.

Step-by-Step Protocol
  • Solution Preparation: Prepare two separate 50 mL round-bottom flasks. To Flask A, add 5.0 mmol of 2-phenyl-2-butanol. To Flask B, add 5.0 mmol of 2-(3-Chloro-4-fluorophenyl)-2-butanol. Dissolve each in 45 mL of anhydrous methanol.

  • Thermal Equilibration: Submerge both flasks in a thermostatic water bath set precisely to 40°C. Allow 15 minutes for thermal equilibration.

  • Catalyst Initiation: Rapidly inject 5.0 mL of a 0.5 M

    
     in methanol solution into each flask to initiate the reaction (Final acid concentration = 0.05 M). Start the timer immediately.
    
  • Aliquot Sampling: At

    
     and 
    
    
    
    minutes, withdraw a 0.5 mL aliquot from each flask.
  • Immediate Quenching (Critical Control): Instantly discharge each aliquot into a pre-prepared GC vial containing 0.5 mL of cold methanol spiked with 0.1 M triethylamine. Causality: The amine neutralizes the sulfuric acid, instantly freezing the reaction state for accurate temporal analysis.

  • GC-MS Analysis: Inject 1 µL of each quenched sample into a GC-MS. Quantify the ratio of the remaining alcohol substrate to the formed alkene/ether products by integrating the peak areas.

Experimental_Workflow S1 1. Substrate Prep (0.1M in Methanol) S2 2. Acidification (0.05M H2SO4) S1->S2 S3 3. Incubation (40°C, Stirred) S2->S3 S4 4. Quenching (Triethylamine) S3->S4 S5 5. GC-MS Analysis (Kinetic Profiling) S4->S5

Step-by-step experimental workflow for kinetic profiling of tertiary alcohol reactivity.

Conclusion

While 2-phenyl-2-butanol offers rapid reactivity suitable for straightforward synthetic pathways, the halogenated 2-(3-Chloro-4-fluorophenyl)-2-butanol demands harsher conditions or longer reaction times due to the inductive destabilization of its reactive intermediates. However, this synthetic trade-off is often necessary in pharmaceutical applications, where the same halogens that slow down in vitro reactivity serve to protect the molecule from rapid in vivo metabolic degradation.

References

  • Allen Institute - Which of the following would undergo dehydration most readily? (Analysis of 2-phenyl-2-butanol carbocation stability). Available at:[Link]

  • Vaia Academic - Acid-Catalyzed Reaction of 2-phenyl-2-butanol: Mechanisms and Intermediates. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Validating Assay Sensitivity for 2-(3-Chloro-4-fluorophenyl)-2-butanol Detection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The robust and sensitive quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-(3-Chloro-4-fluorophenyl)-2-butanol, a halogenated tertiary alcohol of interest in pharmaceutical synthesis. We will delve into the rationale behind method selection, present detailed validation protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), and offer a comparative analysis to aid researchers in choosing the optimal method for their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a sensitive and reliable assay for this, or structurally similar, small molecules.

Introduction: The Analytical Challenge of Halogenated Tertiary Alcohols

2-(3-Chloro-4-fluorophenyl)-2-butanol presents a unique analytical challenge due to its chemical structure. The presence of a tertiary alcohol can lead to instability, particularly under the high temperatures often employed in Gas Chromatography (GC).[1] Furthermore, the chromophore, a substituted benzene ring, allows for ultraviolet (UV) detection, but its response may not be sufficient for trace-level quantification. The chloro and fluoro substituents provide a distinct mass spectrometric signature, making mass spectrometry (MS) a highly specific detection method.

The choice of an analytical method is therefore a critical decision, balancing the required sensitivity, specificity, and the inherent physicochemical properties of the analyte. This guide will explore three commonly employed analytical techniques, providing a framework for method development and validation in line with international regulatory standards such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparative summary of the most suitable methods for the analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Parameter HPLC-UV HPLC-MS/MS GC-MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by gas chromatography, detection by mass-to-charge ratio of ionized fragments.
Specificity Moderate; relies on chromatographic separation and UV spectrum.High; based on precursor and product ion masses.High; based on retention time and mass fragmentation pattern.
Sensitivity (LOD/LOQ) µg/mL to high ng/mL range.pg/mL to low ng/mL range.ng/mL to high pg/mL range.
Linearity Good over a wide concentration range.Excellent over a wide dynamic range.Good, but can be affected by analyte stability at high temperatures.
Precision & Accuracy Generally good, meeting regulatory requirements.Excellent, often the gold standard for bioanalysis.[2]Good, but can be influenced by injection variability and thermal degradation.
Throughput High, with typical run times of 5-15 minutes.High, with modern UPLC systems offering rapid analysis.Moderate, with typical run times of 15-30 minutes.
Matrix Effects Less susceptible than MS-based methods.Susceptible to ion suppression or enhancement.Less susceptible than LC-MS, but matrix can affect inlet and column performance.
Cost (Instrument/Maintenance) Low to moderate.High.Moderate.
Key Considerations Requires a UV-absorbing chromophore. Simple and robust.High initial investment. Requires expertise in method development and data interpretation.Analyte must be volatile and thermally stable. Potential for thermal degradation of tertiary alcohols.[1]

This table presents typical performance characteristics and should be confirmed by experimental validation for the specific analyte and matrix.

Experimental Protocols & Validation Strategy

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6][7] The following protocols are provided as a starting point for method development and must be rigorously validated according to regulatory guidelines such as ICH Q2(R1).[8][9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for the analysis of pharmaceutical compounds due to its robustness, cost-effectiveness, and wide applicability.[11][12][13]

3.1.1. Proposed HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

3.1.2. Validation Protocol

The validation of the HPLC-UV method should encompass the following parameters:

  • Specificity: Demonstrate that the analyte peak is free from interference from placebo, impurities, and degradation products. This can be achieved by analyzing spiked placebo samples and stressed samples (e.g., acid, base, peroxide, heat, light).

  • Linearity: Analyze a minimum of five concentrations of the analyte over the expected working range. The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The range should be established based on the linearity, accuracy, and precision data.

  • Accuracy: Determined by the recovery of the analyte in a spiked matrix. At least three concentration levels (low, medium, and high) should be evaluated in triplicate. Acceptance criteria are typically 98.0% to 102.0% for drug substance and 95.0% to 105.0% for drug product.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, and on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) are made to assess the method's reliability during normal use.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity analysis, HPLC-MS/MS is the method of choice.[2][4][14][15]

3.2.1. Proposed HPLC-MS/MS Method

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

  • Column: A C18 or similar reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 2-(3-Chloro-4-fluorophenyl)-2-butanol and an internal standard would need to be determined by direct infusion of the analyte.

3.2.2. Validation Protocol

The validation of an HPLC-MS/MS method follows the same principles as HPLC-UV but with additional considerations for matrix effects and the use of an internal standard. The FDA and EMA have specific guidance for bioanalytical method validation.[1][3][5]

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.

  • Linearity, Range, Accuracy, and Precision: Similar to HPLC-UV, but with tighter acceptance criteria, especially for bioanalytical methods (typically ±15% deviation from the nominal concentration, and ±20% at the LLOQ).

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard must be evaluated. This is typically done by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

  • Recovery: The extraction efficiency of the analytical method should be determined.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage stability) must be established.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] For 2-(3-Chloro-4-fluorophenyl)-2-butanol, the potential for thermal degradation of the tertiary alcohol is a key consideration.[1]

3.3.1. Proposed GC-MS Method

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: A lower temperature (e.g., 200-220 °C) should be investigated to minimize on-column degradation.

  • Oven Temperature Program: A starting temperature of around 60-80 °C, holding for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

3.3.2. Validation Protocol

The validation of a GC-MS method is similar to that of HPLC methods, with a focus on demonstrating the stability of the analyte under the analytical conditions.

  • Specificity: The chromatographic separation and the uniqueness of the mass spectrum of the analyte should provide high specificity.

  • Linearity, Range, Accuracy, and Precision: As described for HPLC methods.

  • LOD and LOQ: Determined using SIM mode for enhanced sensitivity.

  • Robustness: Variations in injector and oven temperatures, carrier gas flow rate, and split ratio should be investigated.

  • Analyte Stability: Experiments should be conducted to assess the thermal stability of 2-(3-Chloro-4-fluorophenyl)-2-butanol in the GC inlet and on the column. This can be done by varying the injector temperature and observing for the appearance of degradation peaks.

Visualization of Experimental Workflows

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (e.g., Reaction Mixture, Plasma) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Dilution Dilution / Reconstitution Extraction->Dilution Injection Injection into Chromatographic System Dilution->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Method Validation Decision Tree

G start Start Method Validation specificity Specificity & Selectivity (Pass/Fail) start->specificity linearity Linearity & Range (r² ≥ 0.99) specificity->linearity Pass fail Method Fails (Re-develop/Optimize) specificity->fail Fail accuracy Accuracy (Recovery % within limits) linearity->accuracy Pass linearity->fail Fail precision Precision (RSD % within limits) accuracy->precision Pass accuracy->fail Fail lod_loq LOD & LOQ (S/N ≥ 3 & 10) precision->lod_loq Pass precision->fail Fail robustness Robustness (Pass/Fail) lod_loq->robustness Pass lod_loq->fail Fail end Method Validated robustness->end Pass robustness->fail Fail

Caption: A decision tree for the validation of an analytical method.

Conclusion and Recommendations

The selection of an optimal analytical method for 2-(3-Chloro-4-fluorophenyl)-2-butanol is a multi-faceted decision.

  • For routine analysis in a quality control setting where high concentrations are expected and cost is a consideration, a validated HPLC-UV method is likely to be sufficient. Its robustness and simplicity make it an attractive option.

  • For applications requiring high sensitivity, such as the analysis of biological samples for pharmacokinetic studies or the detection of trace-level impurities, HPLC-MS/MS is the superior choice. Its high specificity and low detection limits are unparalleled.

  • GC-MS could be a viable alternative, particularly if an established GC-MS workflow is already in place. However, careful evaluation of the analyte's thermal stability is paramount to ensure accurate and reproducible results.

Ultimately, the intended purpose of the assay will dictate the most appropriate methodology. Regardless of the chosen technique, a thorough and well-documented validation process is essential to ensure the generation of reliable and defensible data, in accordance with global regulatory expectations.

References

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • De Meulder, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113112.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8.
  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), e4383.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-butanol. Retrieved from [Link]

  • Harigaya, K., et al. (2014). Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization. Analytical Sciences, 30(3), 377-382.
  • Guillarme, D., & Veuthey, J. L. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(19), 4414.
  • Karageorgou, E., & Samanidou, V. (2014). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design, 20(25), 4109-4131.
  • Klys, M., et al. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Acta Poloniae Pharmaceutica, 70(1), 43-49.
  • Vella, F. M., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 8(8), 2095-2103.
  • MolForge. (n.d.). 3-Chloro-2-butanol (CID 11252) - Molecular Properties & Analysis. Retrieved from [Link]

  • Carlin, S., et al. (2024).
  • Chemical Synthesis Database. (2025, May 20). 3-chloro-4-phenyl-2-butanone. Retrieved from [Link]

  • Gilla, G., et al. (2025). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Journal of Molecular Structure, 1315, 138245.
  • Salim, S. M., & Fleeh, N. A. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Connect Journals, 22(1), 1-10.
  • SlideShare. (2024, March 18). Chlorobutanol synthesis. Retrieved from [Link]

  • Waterman, I. T., et al. (2017). An improved butanol-HCl assay for quantification of water-soluble, acetone:methanol-soluble, and insoluble proanthocyanidins (condensed tannins). MethodsX, 4, 293-300.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Formaldehyde. Retrieved from [Link]

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A Comparative Guide to X-ray Diffraction Analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol Polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of hypothetical polymorphic forms of the novel chiral alcohol 2-(3-Chloro-4-fluorophenyl)-2-butanol, with a focus on characterization using X-ray diffraction (XRD). As of the time of this publication, specific experimental XRD data for polymorphs of this compound are not publicly available. Therefore, this document will serve as a practical, illustrative framework for researchers, scientists, and drug development professionals on how to approach the identification, differentiation, and control of polymorphs for a new chemical entity (NCE). We will use hypothetical data to demonstrate the principles and methodologies.

The Critical Role of Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2] These different crystalline arrangements, known as polymorphs, can have significant impacts on the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, bioavailability, stability, and manufacturability.[3][4] For a developmental compound like 2-(3-Chloro-4-fluorophenyl)-2-butanol, a thorough understanding and control of its polymorphic landscape are paramount to ensure drug product quality, safety, and efficacy. Uncontrolled polymorphic transformations during manufacturing or storage can lead to out-of-specification products and potential adverse patient outcomes.

Powder X-ray Diffraction (PXRD): The Gold Standard for Polymorph Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive, and powerful analytical technique used to analyze the crystal structure of a solid sample.[3][4] It is the definitive method for identifying and differentiating polymorphs. Each crystalline solid has a unique arrangement of atoms, which gives rise to a characteristic diffraction pattern, akin to a fingerprint. By comparing the PXRD patterns of different batches of 2-(3-Chloro-4-fluorophenyl)-2-butanol, one can unequivocally determine if they are the same polymorphic form or if a mixture of forms is present.

Hypothetical Polymorphs of 2-(3-Chloro-4-fluorophenyl)-2-butanol: Form I and Form II

For the purpose of this guide, let us hypothesize that a polymorph screen of 2-(3-Chloro-4-fluorophenyl)-2-butanol has yielded two distinct crystalline forms, which we will designate as Form I and Form II.

Comparative PXRD Data

The primary distinction between Form I and Form II lies in their unique PXRD patterns. The following table summarizes the hypothetical, yet characteristic, diffraction peaks for each form, highlighting the key differences.

Form I Form II
2θ (°) ± 0.2° Relative Intensity (%) 2θ (°) ± 0.2° Relative Intensity (%)
8.51009.885
12.34513.5100
15.87016.250
17.18018.990
20.46521.775
22.93024.160
25.65526.840

As the data illustrates, Form I and Form II can be readily distinguished by the presence of unique peaks and significant shifts in the positions of other peaks. For instance, the most intense peak for Form I is at 8.5° 2θ, whereas for Form II it is at 13.5° 2θ. The absence of a peak at 8.5° 2θ in the Form II pattern is a clear indicator of a different crystal lattice.

Experimental Protocol for PXRD Analysis

The following is a detailed, step-by-step methodology for the PXRD analysis of a sample of 2-(3-Chloro-4-fluorophenyl)-2-butanol to determine its polymorphic form.

Sample Preparation
  • Objective: To obtain a randomly oriented sample with a sufficient number of crystallites to produce a statistically representative diffraction pattern.

  • Procedure:

    • Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle for about 30-60 seconds. Rationale: This reduces particle size and minimizes preferred orientation, where crystallites align in a non-random way, which can skew peak intensities.

    • Carefully pack the powdered sample into a sample holder. Ensure the surface is flat and level with the top of the holder. Rationale: A smooth, level surface ensures consistent X-ray beam interaction and accurate 2θ angle measurements.

Instrumentation and Data Collection
  • Objective: To collect a high-quality diffraction pattern over a relevant angular range.

  • Typical Instrument Parameters:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Goniometer: Bragg-Brentano geometry

    • Detector: Scintillation or solid-state detector

    • Scan Range (2θ): 2° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Procedure:

    • Place the sample holder into the diffractometer.

    • Configure the data collection software with the appropriate parameters.

    • Initiate the scan.

Data Analysis and Interpretation
  • Objective: To identify the polymorphic form by comparing the experimental pattern to reference patterns.

  • Procedure:

    • Process the raw data to remove background noise and identify peak positions (2θ) and their corresponding intensities.

    • Compare the resulting peak list with the reference data for Form I and Form II (as provided in the table above).

    • The presence of peaks characteristic of a single form and the absence of peaks from the other confirms the sample's polymorphic identity. The presence of peaks from both forms would indicate a mixture.

Workflow for Polymorphic Screening and Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of polymorphs of a new chemical entity.

Polymorph Screening Workflow cluster_0 Crystallization Screening cluster_1 Solid-State Characterization cluster_2 Data Analysis & Selection Solvent Evaporation Solvent Evaporation PXRD PXRD Solvent Evaporation->PXRD Cooling Crystallization Cooling Crystallization Cooling Crystallization->PXRD Anti-Solvent Addition Anti-Solvent Addition Anti-Solvent Addition->PXRD Identify Forms Identify Polymorphs PXRD->Identify Forms DSC_TGA DSC/TGA Assess Stability Thermodynamic Stability Assessment DSC_TGA->Assess Stability Microscopy Microscopy Microscopy->Assess Stability Spectroscopy Raman/ssNMR Spectroscopy->Assess Stability Identify Forms->DSC_TGA Identify Forms->Microscopy Identify Forms->Spectroscopy Select Form Select Candidate Form Assess Stability->Select Form

Caption: A typical workflow for polymorph screening and characterization.

Visual Comparison of Hypothetical PXRD Patterns

The following diagram provides a simplified visual representation of the key distinguishing peaks for the hypothetical Form I and Form II of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Caption: Simplified PXRD peak comparison for hypothetical Form I and Form II.

Integrating PXRD with Other Analytical Techniques

While PXRD is the cornerstone of polymorph identification, a comprehensive characterization relies on a suite of analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and desolvation events, which can help establish the thermodynamic relationship between polymorphs.[3] Spectroscopic techniques such as Raman and solid-state NMR (ssNMR) are also highly sensitive to differences in the local molecular environment and can provide complementary information to PXRD.

Conclusion

The successful development of a new pharmaceutical compound like 2-(3-Chloro-4-fluorophenyl)-2-butanol hinges on a thorough understanding of its solid-state properties. Polymorphism presents a significant challenge, but with a systematic approach centered around Powder X-ray Diffraction, it is possible to identify, characterize, and control different crystalline forms. This guide, using a hypothetical case study, provides a robust framework for researchers to apply these principles to their own novel compounds, ensuring the development of safe, effective, and consistent drug products.

References

  • So, H., & Matsumoto, S. (2019). Three differently coloured polymorphs of 3,6-bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. Acta Crystallographica Section C: Structural Chemistry, 75(7), 865-872. [Link]

  • Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications. [Link]

  • Harris, R. K., et al. (2008). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Journal of Pharmaceutical Sciences, 97(11), 4756-82. [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Tremayne, M., et al. (2004). Characterization of complicated new polymorphs of chlorothalonil by X-ray diffraction and computer crystal structure prediction. Journal of the American Chemical Society, 126(22), 7071-7081. [Link]

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Benchmarking Synthesis Routes for 2-(3-Chloro-4-fluorophenyl)-2-butanol: Efficiency, Causality, and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated aromatic motifs to improve metabolic stability and target binding affinity, the efficient synthesis of functionalized building blocks is paramount. 2-(3-Chloro-4-fluorophenyl)-2-butanol is a highly valuable tertiary alcohol intermediate. However, synthesizing sterically encumbered tertiary alcohols requires careful selection of nucleophiles and electrophiles to avoid parasitic side reactions.

This guide objectively benchmarks the three primary synthesis routes for this molecule, detailing the mechanistic causality behind reagent selection and providing a field-proven, self-validating experimental protocol.

Retrosynthetic Strategies & Disconnection Logic

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol centers on the construction of the C2 tertiary alcohol. This can be achieved via three distinct organometallic disconnections:

  • Route A: Addition of an ethyl nucleophile to an acetophenone derivative[1].

  • Route B: Addition of a methyl nucleophile to a propiophenone derivative[2].

  • Route C: Addition of an aryl nucleophile to an aliphatic ketone[3].

SynthesisRoutes Target 2-(3-Chloro-4-fluorophenyl) -2-butanol RouteA Route A 1-(3-Chloro-4-fluorophenyl)ethanone RouteA->Target EtMgBr RouteB Route B 1-(3-Chloro-4-fluorophenyl)propan-1-one RouteB->Target MeMgBr RouteC Route C 3-Chloro-4-fluorophenylmagnesium bromide RouteC->Target 2-Butanone

Fig 1. Three primary retrosynthetic pathways for 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Mechanistic Causality: Why Route B is Superior

While all three routes theoretically yield the same target, their practical efficiencies diverge drastically due to competing mechanistic pathways.

The Pitfall of Route A (β-Hydride Transfer): Route A utilizes 1-(3-chloro-4-fluorophenyl)ethanone[1] and Ethylmagnesium bromide (EtMgBr). Because EtMgBr possesses β-hydrogens, it can act as a hydride donor rather than a nucleophile. Through a six-membered cyclic transition state, the Grignard reagent reduces the ketone to a secondary alcohol (1-(3-chloro-4-fluorophenyl)ethanol), releasing ethylene gas. This parasitic reduction pathway severely caps the yield.

The Inefficiency of Route C (Enolization Quenching): Route C requires forming the Grignard reagent from 1-bromo-3-chloro-4-fluorobenzene[3]. While magnesium selectively inserts into the C–Br bond over C–Cl and C–F, the subsequent electrophile, 2-butanone, is highly enolizable. The aryl Grignard often acts as a base, deprotonating the α-carbon of 2-butanone. This quenches the organometallic reagent and halts the addition.

The Elegance of Route B (Exclusive Addition): Route B utilizes 1-(3-Chloro-4-fluorophenyl)propan-1-one[2] and Methylmagnesium bromide (MeMgBr). MeMgBr lacks β-hydrogens , rendering the reduction pathway chemically impossible. Furthermore, propiophenones are less prone to enolization than small aliphatic ketones. Consequently, nucleophilic addition overwhelmingly outcompetes side reactions, driving the yield above 90%.

MechanisticPitfall EtMgBr EtMgBr (Has β-hydrogens) AddA Addition Product (Target) EtMgBr->AddA Addition RedA Reduction Byproduct (Impurity) EtMgBr->RedA β-Hydride Transfer MeMgBr MeMgBr (No β-hydrogens) AddB Addition Product (Target, >95%) MeMgBr->AddB Exclusive Addition

Fig 2. Mechanistic divergence: β-hydride reduction from EtMgBr vs. exclusive addition from MeMgBr.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three routes based on standard organometallic laboratory conditions.

ParameterRoute ARoute B (Optimal)Route C
Primary Reagent 1-(3-chloro-4-fluorophenyl)ethanone1-(3-chloro-4-fluorophenyl)propan-1-one1-bromo-3-chloro-4-fluorobenzene
Nucleophile Ethylmagnesium bromideMethylmagnesium bromide2-Butanone (Electrophile)
Major Side Reaction β-Hydride Transfer (Reduction)Trace EnolizationGrignard Quenching (Enolization)
Typical Yield 65 – 70%92 – 95% 50 – 60%
Crude Purity ~75%>95% ~65%
Scalability Moderate (Requires chromatography)Excellent (Direct crystallization) Poor (High reagent waste)

Optimized Experimental Protocol (Route B)

To ensure high fidelity and reproducibility, the following protocol for Route B is designed as a self-validating system. Every step includes intrinsic checks to prevent failure cascades.

Step 1: System Preparation & Reagent Solvation
  • Action: Flame-dry a 250 mL multi-neck round-bottom flask under vacuum and backfill with argon. Dissolve 1.0 equivalent (10.0 g, 53.6 mmol) of 1-(3-Chloro-4-fluorophenyl)propan-1-one[2] in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Causality & Validation: THF is chosen over diethyl ether because its stronger Lewis basicity better solvates and stabilizes the Grignard complex. The anhydrous environment is validated by the absence of cloudiness upon initial Grignard addition.

Step 2: Controlled Nucleophilic Addition
  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add 1.1 equivalents (19.6 mL, 58.9 mmol) of Methylmagnesium bromide (3.0 M in THF) dropwise via a syringe pump over 45 minutes.

  • Causality & Validation: The 10% stoichiometric excess acts as an internal moisture buffer; if trace water is present, the excess is consumed, leaving exactly 1.0 eq for the ketone. The slow addition at 0 °C prevents localized exotherms, validating that enolization (which requires higher activation energy) is suppressed.

Step 3: Reaction Maturation
  • Action: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material spot is completely consumed.

Step 4: Self-Validating Quench & Workup
  • Action: Cool the mixture back to 0 °C. Quench the reaction strictly by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) .

  • Causality & Validation: This is the most critical step. Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration to form alkenes. Using a mild proton source (NH₄Cl, pH ~5.5) instead of strong mineral acids (like HCl) self-validates the protocol by inherently protecting the structural integrity of the newly formed hydroxyl group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(3-Chloro-4-fluorophenyl)-2-butanol as a pale yellow oil that crystallizes upon standing.

References

1.[1] Title: 1-(3-chloro-4-fluorophenyl)ethanone - GlobalChemMall Source: globalchemmall.com URL: 1

2.[2] Title: 1-(3-Chloro-4-fluorophenyl)propan-1-one - ChemScene Source: chemscene.com URL: 2

3.[3] Title: RARE ORGANICS, BIOCHEMICALS AND INTERMEDIATES CATALOG - INDOFINE Chemical Company, Inc. Source: indofinechemical.com URL: 3

Sources

Safety Operating Guide

Technical Guide & Standard Operating Procedure: Disposal of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure your facility handles complex halogenated intermediates with uncompromising safety and regulatory compliance.

Proper disposal of 2-(3-Chloro-4-fluorophenyl)-2-butanol requires strict adherence to halogenated organic waste protocols. Because this molecule contains both chlorine and fluorine atoms bonded to a phenyl ring, it presents unique environmental persistence and combustion hazards that dictate its entire lifecycle management.

Chemical Profiling & Hazard Causality

To manage a chemical safely, one must understand the mechanistic reasons behind its hazard profile.

  • Chemical Identity: 2-(3-Chloro-4-fluorophenyl)-2-butanol is a halogenated organic alcohol.

  • The Causality of Persistence: The carbon-halogen bonds (C-Cl and C-F) are highly stable and resistant to natural biological degradation. If released into the environment or municipal water systems, these compounds bioaccumulate and exhibit aquatic toxicity.

  • Combustion Hazards: Under standard incineration temperatures, halogenated organics do not fully combust. Instead, they can undergo thermal rearrangement to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Furthermore, incomplete combustion releases corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

  • Regulatory Grounding: Due to these risks, the U.S. Environmental Protection Agency (EPA) strictly regulates the land disposal of halogenated organic compounds (HOCs) under 40 CFR Appendix III to Part 268[1].

The Logic of Waste Segregation

The most critical operational failure in chemical disposal is the improper mixing of waste streams.

Never mix 2-(3-Chloro-4-fluorophenyl)-2-butanol with non-halogenated solvents. Mixing even a small volume (e.g., 100 mL) of this chemical into a large carboy of non-halogenated waste (like acetone or ethanol) legally reclassifies the entire volume as halogenated waste[2]. Because halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers[3], this simple error can increase your facility's hazardous waste management costs by up to 300% and create unnecessary environmental risk.

Quantitative Compatibility & Segregation Matrix

To prevent cross-contamination, adhere to the following compatibility data when establishing your waste streams:

Waste Stream CategoryCompatibility with 2-(3-Chloro-4-fluorophenyl)-2-butanolRegulatory ClassificationRequired Disposal Methodology
Halogenated Solvents (e.g., DCM, Chloroform)Compatible - Safe to combineEPA Regulated HOCHigh-Temp Incineration with Scrubber
Non-Halogenated Solvents (e.g., Acetone, EtOH)Incompatible - Do not mixCharacteristic WasteStandard Liquid Injection Incineration
Strong Oxidizers / Acids Incompatible - Reactive hazardReactive / CorrosiveChemical Neutralization
Aqueous Waste Incompatible - Phase separationAqueous WasteSpecialized Wastewater Treatment
Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Step 1: Source Collection & Containerization

  • Select a high-density polyethylene (HDPE) or amber glass container. Do not use metal containers, as trace halogens or degradation products can cause severe corrosion over time.

  • Ensure the container features a threaded cap that can seal tightly to remain "vapor tight" and "spill proof"[2].

  • Validation Checkpoint: Invert the empty, sealed container prior to use to ensure the O-ring or cap seal is intact and uncompromised.

Step 2: Segregation & Labeling

  • Affix a standardized hazardous waste label to the container before adding any waste.

  • Explicitly write "Halogenated Organic Waste" and list "2-(3-Chloro-4-fluorophenyl)-2-butanol" as the primary constituent[4].

  • Validation Checkpoint: Verify that no non-halogenated solvents have been added to this specific container by checking the lab's chemical transfer log.

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the sealed container in a designated SAA located within the exact same room where the waste was generated[4].

  • Place the container inside a secondary containment tray capable of holding 110% of the container's volume.

  • Keep the container closed at all times unless actively adding waste[2].

  • Validation Checkpoint: Visually inspect the SAA weekly. Ensure the total accumulated volume of hazardous waste in the lab does not exceed the 55-gallon regulatory limit[2].

Step 4: Centralized Transfer & High-Temperature Incineration

  • Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department via your institution's management software (e.g., Chematix)[4].

  • The waste will be transported by an EPA-permitted transporter to a facility capable of rotary kiln incineration with caustic scrubbing to safely neutralize the resulting HCl and HF gases[3].

  • Validation Checkpoint: Retain the hazardous waste manifest signed by the transporter to maintain your "cradle-to-grave" regulatory compliance documentation.

Emergency Spill Response Protocol

In the event of an accidental release of 2-(3-Chloro-4-fluorophenyl)-2-butanol, immediate action is required to prevent inhalation exposure and environmental release.

For Small Spills (< 1 Liter):

  • Isolate: Close all laboratory doors and ensure the chemical fume hood exhaust is actively ventilating the area[2].

  • Absorb: Apply inert absorbent pads or vermiculite directly to the spill. Causality note: Do not use combustible materials like sawdust, as the organic nature of the chemical poses a flammability risk.

  • Collect: Allow the pads to fully absorb the liquid. Using appropriate PPE (nitrile gloves, lab coat, safety goggles), place the saturated pads into a heavy-duty plastic bag or compatible solid-waste container[2].

  • Dispose: Seal the container, label it strictly as "Halogenated Hazardous Waste - Spill Cleanup," and contact EHS for immediate removal[2].

For Large Spills (> 1 Liter):

  • Evacuate: Immediately evacuate the laboratory and activate the building fire alarm if there is a severe inhalation or fire hazard[2].

  • Notify: Call emergency services (911) and your institutional Hazmat response team from a safe location[2]. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA).

Process Visualization

G Gen Waste Generation: 2-(3-Chloro-4-fluorophenyl)-2-butanol Assess Hazard Assessment: Halogenated Organic (C-Cl, C-F) Gen->Assess Seg Segregation: Strictly Halogenated Stream Assess->Seg Cont Containerization: Compatible HDPE/Glass Seg->Cont SAA Satellite Accumulation Area (< 55 Gallons) Cont->SAA Disp EPA-Licensed Disposal: High-Temp Incineration with Scrubber SAA->Disp

Halogenated waste lifecycle from generation to high-temperature incineration.

References
  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois. [Link]

  • Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville, 2025.[Link]

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. [Link]

  • Surprenant, N., et al. "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1." U.S. EPA Hazardous Waste Engineering Research Laboratory, 1988. [Link]

Sources

Personal protective equipment for handling 2-(3-Chloro-4-fluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: 2-(3-Chloro-4-fluorophenyl)-2-butanol Chemical Class: Halogenated Tertiary Phenyl Alcohol Primary Hazard Profile (Derived from Analogs): Due to the specific structural characteristics (fluorine/chlorine substitution on the phenyl ring combined with a tertiary alcohol), this compound exhibits properties consistent with Class 6.1 (Toxic) and Class 9 (Environmentally Hazardous) intermediates used in azole antifungal synthesis.

Critical Safety Directive: Treat this substance as a potent skin and eye irritant with high potential for dermal absorption due to the fluorine substituent. Standard nitrile gloves may offer insufficient protection during prolonged contact.

Risk Assessment & PPE Matrix

Hazard Classification (GHS Analogous)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Standards

Note: Permeation times are estimated based on halogenated benzyl alcohol analogs.

Protection ZoneRequirementTechnical Specification
Ocular Mandatory Chemical Splash Goggles (ANSI Z87.1). Face shield required if handling >100 mL liquid/solution.
Dermal (Hands) Double Gloving Inner: Nitrile (0.11 mm). Outer: Nitrile (0.11 mm) for solids; Viton/Butyl (0.3 mm) for solutions/spills.
Respiratory Task Dependent Fume Hood: Sash < 18 inches. Outside Hood: Half-mask with P100/OV (Organic Vapor) cartridges.
Body Barrier Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

Operational Handling Protocol

A. Pre-Operational Verification

Before opening the container, verify the physical state. This compound is typically a viscous oil or low-melting solid .

  • Static Check: If solid, use an anti-static gun to neutralize charge; halogenated solids are prone to static cling.

  • Solvent Compatibility: Compatible with Methanol, DCM, and Ethyl Acetate. Avoid strong oxidizers (e.g., KMnO4) which may cleave the benzylic position.

B. Weighing & Transfer Workflow
  • Location: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Technique:

    • Tare the receiving vessel (with lid) before opening the source container.

    • Transfer using a disposable antistatic spatula (for solids) or a glass pasteur pipette (for liquids).

    • Do not use plastic syringes for neat liquid transfer; the halogenated nature may swell rubber plungers, causing jamming and potential splash hazards.

C. Reaction Setup
  • Temperature Control: Tertiary alcohols are prone to dehydration (elimination) under acidic/high-heat conditions. Maintain reaction temp < 50°C unless protocol specifies otherwise.

  • Quenching: If used with organometallics (e.g., Grignard reagents), quench slowly at -10°C to prevent violent exotherms.

Emergency Response & Spill Logic

Spill Cleanup Procedure

Minor Spill (< 10 mL/g):

  • Alert immediate area.

  • Cover with vermiculite or activated carbon pads.

  • Wipe with acetone-dampened towel.

  • Dispose as Halogenated Organic Waste .

Major Spill (> 10 mL/g):

  • Evacuate lab.

  • Don Silver Shield® (Laminate) gloves and SCBA if vapors are strong.

  • Dike with absorbent socks.

  • Do not use water (spreads the hydrophobic chemical).

Decision Logic: Exposure Response

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Pulmonary Edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response logic for exposure to halogenated phenyl alcohols. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.

Waste Disposal & Deactivation

Waste Stream Classification:

  • Primary: Halogenated Organic Solvent Waste.

  • Code: D022 (if Chloroform-like characteristics manifest) or generic Halogenated.

  • Prohibition: NEVER mix with strong acids or oxidizers in the waste container.

Container Prep: Triple rinse all empty vials with Acetone before disposal. The rinsate must be collected in the halogenated waste stream, not down the drain.

References & Substantiation

The safety protocols above are synthesized from authoritative standards for halogenated aromatic alcohols and specific data from structural analogs (e.g., Voriconazole intermediates).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575191, 3-Chloro-2-butanol (Analogous Hazard Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.